molecular formula C10H5F2NO2 B1325406 2-(2,6-Difluorobenzoyl)oxazole CAS No. 898760-44-6

2-(2,6-Difluorobenzoyl)oxazole

Cat. No.: B1325406
CAS No.: 898760-44-6
M. Wt: 209.15 g/mol
InChI Key: VAZIGHLZLIEDIZ-UHFFFAOYSA-N
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Description

2-(2,6-Difluorobenzoyl)oxazole is a useful research compound. Its molecular formula is C10H5F2NO2 and its molecular weight is 209.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-difluorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZIGHLZLIEDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C2=NC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642106
Record name (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-44-6
Record name (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,6-Difluorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed analytical characterization of 2-(2,6-Difluorobenzoyl)oxazole, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule strategically combines two pharmacologically relevant scaffolds: the oxazole ring, a privileged structure in numerous bioactive agents[1][2], and the 2,6-difluorobenzoyl moiety, a key component in potent enzyme inhibitors[3][4]. This document outlines a robust synthetic protocol, explains the causal reasoning behind the chosen methodology, and details the full suite of spectroscopic and analytical techniques required for unambiguous structural confirmation and purity assessment. All protocols are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.

Introduction: The Scientific Rationale

In the landscape of modern drug discovery, the rational design of small molecules often involves the hybridization of structural motifs with proven biological relevance. The target molecule, this compound, is a prime example of this strategy.

  • The Oxazole Scaffold: The oxazole ring is a five-membered heterocycle that serves as a core structural component in a vast array of natural products and synthetic pharmaceuticals.[5] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after scaffold for developing agents with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[2][6][7]

  • The 2,6-Difluorobenzoyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[8] The 2,6-difluoro substitution pattern is particularly noteworthy. It can profoundly influence molecular conformation, often forcing the aromatic ring to be non-planar with an adjacent functional group.[3][4] This conformational constraint can lead to enhanced binding affinity and selectivity for protein targets by optimizing interactions within a binding pocket.[3][9] Furthermore, the strong electron-withdrawing nature of fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[8]

The synthesis of this compound is therefore driven by the hypothesis that the combination of these two moieties will yield a novel molecular entity with significant potential for biological activity, meriting its synthesis and thorough characterization.

Synthetic Strategy and Experimental Protocol

The chosen synthetic route is a modification of the Van Leusen oxazole synthesis, which provides a reliable and efficient method for constructing the oxazole ring.[5][10] This approach utilizes the reaction between an acyl chloride and tosylmethyl isocyanide (TosMIC), a versatile reagent for forming five-membered heterocycles.[5]

Causality of Experimental Design
  • Choice of Reactants: 2,6-Difluorobenzoyl chloride is selected as the acylating agent to directly install the desired benzoyl group at the C2 position of the oxazole. TosMIC serves as the linchpin, providing the remaining atoms (C4, C5, and N) for the heterocyclic ring in a single, convergent step.

  • Role of the Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is crucial. Its primary function is to deprotonate the acidic methylene group of TosMIC, generating a nucleophilic anion that initiates the reaction cascade.

  • Solvent System: A polar aprotic solvent like Dichloromethane (DCM) is used to ensure the solubility of the reactants and intermediates. The addition of methanol at the start facilitates the initial reaction steps.

  • Mechanism: The reaction proceeds via nucleophilic attack of the deprotonated TosMIC on the electrophilic carbonyl carbon of the acyl chloride. This is followed by an intramolecular cyclization and subsequent base-mediated elimination of p-toluenesulfinic acid, which aromatizes the ring to form the stable oxazole product.

Visualized Synthetic Pathway

Synthetic_Pathway reactant1 2,6-Difluorobenzoyl chloride reagents K₂CO₃, DCM/MeOH Room Temperature reactant1->reagents reactant2 Tosylmethyl isocyanide (TosMIC) reactant2->reagents product This compound reagents->product Cyclization/ Elimination Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Synthesis Synthesis Protocol Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Purity HPLC & Melting Point Purification->Purity

Sources

"physicochemical properties of 2-(2,6-Difluorobenzoyl)oxazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,6-Difluorobenzoyl)oxazole

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as foundational pillars for the design of novel therapeutic agents. Among these, the oxazole ring system is a "privileged structure" due to its ability to engage with a wide array of biological targets through diverse non-covalent interactions.[1][2] This guide focuses on This compound (CAS No. 898760-44-6), a molecule that marries the versatile oxazole core with a 2,6-difluorobenzoyl moiety—a substitution pattern frequently employed to enhance metabolic stability and binding affinity.

This document provides a comprehensive analysis of the core physicochemical and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple data reporting to explain the causality behind its chemical characteristics and provides actionable protocols for its characterization. The insights herein are critical for anyone looking to utilize this compound in synthesis, screening, or lead optimization endeavors.

Core Physicochemical Profile

The predictable behavior of a compound in both experimental and biological systems is fundamentally governed by its physicochemical properties. The introduction of two fluorine atoms ortho to the carbonyl linker significantly influences the molecule's conformation and electronic distribution, impacting properties from solubility to receptor binding.

Below is a summary of the key physicochemical data for this compound. It is important to note that while some data is sourced from chemical suppliers, many values are computationally predicted and should be confirmed experimentally.

PropertyValueSource & Significance
CAS Number 898760-44-6[3][4]
Molecular Formula C₁₀H₅F₂NO₂[3][4]
Molecular Weight 209.15 g/mol [3][4]
Boiling Point 316.9 ± 52.0 °C (Predicted)[3] This high predicted boiling point is indicative of a stable molecule with significant intermolecular forces.
Density 1.376 ± 0.06 g/cm³ (Predicted)[3] The density is consistent with a compact, fluorine-containing aromatic compound.
pKa -3.10 ± 0.10 (Predicted)[3] The oxazole ring is weakly basic.[5][6] The predicted pKa suggests that the nitrogen atom is not readily protonated under typical physiological conditions, a trait that can influence its pharmacokinetic profile.
logP N/A (Predicted values vary)While a specific experimental value is not available, the structure suggests moderate lipophilicity, a key parameter for cell membrane permeability.

Structural Elucidation: A Spectroscopic Deep Dive

Unambiguous structural confirmation is paramount in chemical research. This section details the expected spectroscopic signature of this compound, providing a roadmap for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound would exhibit distinct features arising from the interplay between the oxazole and the difluorophenyl rings.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Assignment & Rationale
~7.90 d (J ≈ 0.8 Hz) Oxazole C5-H: This proton is typically the most downfield of the oxazole protons.
~7.50-7.60 m Aromatic C4'-H: The proton at the para position of the difluorophenyl ring, appearing as a multiplet due to coupling with the ortho fluorine atoms.
~7.35 d (J ≈ 0.8 Hz) Oxazole C4-H: The second proton on the oxazole ring.

| ~7.05-7.15 | t (J ≈ 8.0 Hz) | Aromatic C3'-H & C5'-H: The two equivalent protons at the meta positions of the difluorophenyl ring, appearing as a triplet due to coupling with two adjacent fluorine atoms. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment & Rationale
~161.0 (dd) Aromatic C2'-F & C6'-F: Carbons directly attached to fluorine, showing a large one-bond C-F coupling.
~158.0 Carbonyl C=O: The ketone carbonyl carbon, deshielded by the adjacent electronegative oxygen and aromatic systems.
~156.5 Oxazole C2: The carbon atom linking the oxazole and benzoyl moieties.
~144.0 Oxazole C5: Deshielded due to its position adjacent to the ring oxygen.
~133.0 (t) Aromatic C4': The para carbon of the phenyl ring, showing a smaller three-bond C-F coupling.
~129.5 Oxazole C4: The carbon bearing the C4-H proton.
~115.0 (t) Aromatic C1': The ipso-carbon of the phenyl ring, showing coupling to the ortho fluorine atoms.

| ~112.5 (dd) | Aromatic C3' & C5': The meta carbons of the phenyl ring, showing two- and four-bond C-F couplings. |

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Assignment
~3150-3100 C-H stretching (Oxazole ring)
~1680-1660 C=O stretching (Ketone): A strong, sharp absorption characteristic of the benzoyl carbonyl group.
~1620-1580 C=N stretching (Oxazole ring) and C=C stretching (Aromatic ring)
~1250-1100 C-F stretching: Strong absorptions characteristic of aryl-fluoride bonds.

| ~1100-1000 | C-O-C stretching (Oxazole ring) |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its identity.

Expected Mass Spectrometry Data (EI)

m/z Value Fragment Assignment
209.15 [M]⁺: The molecular ion peak, corresponding to the exact molecular weight.
181 [M-CO]⁺: Loss of the carbonyl group.
141 [C₇H₃F₂O]⁺: The 2,6-difluorobenzoyl cation.

| 68 | [C₃H₂NO]⁺: Fragmentation yielding the oxazolyl cation. |

Synthesis and Reactivity Framework

Understanding how a molecule is synthesized and how it behaves chemically is vital for its practical application.

Plausible Synthetic Approach: The Van Leusen Reaction

While multiple pathways exist for oxazole synthesis, the Van Leusen oxazole synthesis is a robust and high-yield method well-suited for this target.[1][7] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

G cluster_start Starting Materials cluster_proc Reaction cluster_end Product SM1 2,6-Difluorobenzaldehyde Reaction Cyclocondensation SM1->Reaction SM2 Tosylmethyl Isocyanide (TosMIC) SM2->Reaction Base Strong Base (e.g., K₂CO₃) Base->Reaction Deprotonates TosMIC Solvent Solvent (e.g., Methanol) Solvent->Reaction Product 2-(2,6-Difluorophenyl)oxazole Reaction->Product Forms intermediate Oxidation Oxidation Step (e.g., with MnO₂) Product->Oxidation FinalProduct This compound Oxidation->FinalProduct

Note: A direct synthesis from 2,6-difluorobenzoyl chloride and a suitable nucleophile is also a viable alternative.

Chemical Reactivity Insights
  • Ring Stability: The oxazole ring is aromatic but less so than benzene, making it susceptible to certain reactions. It is generally stable to heat but can be sensitive to strong acids and oxidizing agents.[6][8]

  • Electrophilic Attack: Electrophilic substitution is difficult and, if forced, typically occurs at the C5 position. The electron-withdrawing nature of the benzoyl group further deactivates the ring.[5]

  • Nucleophilic Attack: The C2 position is the most electron-deficient and therefore the most likely site for nucleophilic attack, although this often requires an activating group or can lead to ring-opening.[5][7]

  • Influence of Fluorine: The ortho-difluoro substitution pattern sterically shields the carbonyl group and influences its electrophilicity. This can modulate the molecule's interaction with biological nucleophiles, such as cysteine or serine residues in an enzyme's active site.

Experimental and Analytical Protocols

To ensure scientific integrity, all synthesized compounds require rigorous characterization. The following are generalized, self-validating protocols for obtaining the spectroscopic data described above.

Workflow for Synthesis and Spectroscopic Analysis

G A Synthesis (e.g., Van Leusen Reaction) B Work-up & Purification (Extraction, Chromatography) A->B C Purity Check (TLC, LC-MS) B->C D Structure Confirmation C->D E ¹H & ¹³C NMR D->E F FTIR Spectroscopy D->F G High-Resolution MS D->G H Data Analysis & Archiving E->H F->H G->H

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Record ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm the structure.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify characteristic peaks corresponding to the functional groups as detailed in the spectroscopic profile.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like acetonitrile or methanol.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Obtain the mass spectrum in positive ion mode using a high-resolution analyzer (e.g., TOF or Orbitrap).

  • Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it to the calculated theoretical mass to confirm the elemental composition.

Relevance and Applications in Drug Discovery

The this compound scaffold is of significant interest to the drug discovery community. Oxazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10] The difluorobenzoyl group is a well-established pharmacophore found in numerous approved drugs and clinical candidates, often used to improve potency and pharmacokinetic properties. The specific 2,6-difluoro substitution can lock the benzoyl ring into a twisted conformation relative to the oxazole, which can be crucial for fitting into constrained protein binding pockets. This compound is therefore an excellent candidate for:

  • Fragment-Based Screening: As a starting point for building more complex and potent inhibitors.

  • Scaffold Hopping: As a novel core to replace existing scaffolds in known bioactive molecules.

  • Lead Optimization: As a synthetic intermediate for creating libraries of analogues to explore structure-activity relationships (SAR).

Conclusion

This compound is a heterocyclic compound with a well-defined and predictable physicochemical profile. Its structural features—a weakly basic oxazole ring and an electronically modulated difluorobenzoyl group—make it a compound of high interest for synthetic and medicinal chemistry. This guide provides the foundational data, spectroscopic signatures, and analytical workflows necessary for its confident synthesis, characterization, and application in a research setting. By understanding these core properties, scientists can better leverage this molecule in the rational design of the next generation of therapeutic agents.

References

(Note: URLs are provided for verification and lead to the landing page of the source.)

  • ResearchGate. NMR Spectroscopic Data for Compounds 1−4. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • ZORA (Zurich Open Repository and Archive). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. Available from: [Link]

  • National Institutes of Health. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • CUTM Courseware. Oxazole.pdf. Available from: [Link]

  • Macmillan Group, Princeton University. Oxazole. Available from: [Link]

  • PubMed. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Available from: [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]

  • Bentham Science. Oxazole-Based Compounds As Anticancer Agents. Available from: [Link]

  • National Institutes of Health. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available from: [Link]

  • MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

  • Taylor & Francis Online. Oxazole – Knowledge and References. Available from: [Link]

  • PubMed. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. Available from: [Link]

  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]

  • PubChem. 5-(2-cyclopropylpyrimidin-5-yl)-3-(3-((ethyl(methyl)sulfamoyl)amino)-2,6-difluorobenzoyl)-1H-pyrrolo(2,3-b)pyridine. Available from: [Link]

  • ChemRxiv. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available from: [Link]

  • Semantic Scholar. Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Available from: [Link]

Sources

Spectroscopic Characterization of 2-(2,6-Difluorobenzoyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-(2,6-Difluorobenzoyl)oxazole. As a key heterocyclic molecule, understanding its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for its application in research and development. This document offers insights into the predicted spectral characteristics, underpinned by fundamental principles and data from related chemical entities.

Molecular Structure and Spectroscopic Overview

This compound is a molecule that combines a difluorinated phenyl ring with a five-membered oxazole heterocycle through a carbonyl linker. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the difluorophenyl ring and the oxazole ring.

  • Oxazole Ring Protons: The oxazole ring contains two protons in different chemical environments. The proton at the C5 position is expected to appear at a higher chemical shift (further downfield) compared to the proton at the C4 position, due to the influence of the adjacent oxygen and nitrogen atoms.

  • Difluorophenyl Ring Protons: The 2,6-difluorobenzoyl group has three protons. The two protons ortho to the fluorine atoms will be equivalent and will appear as a triplet due to coupling with the para proton. The para proton will appear as a triplet of triplets due to coupling with the two ortho protons and the two fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~8.3sH-5 (Oxazole)
~7.8sH-4 (Oxazole)
~7.6mH-4' (Difluorophenyl)
~7.2tH-3', H-5' (Difluorophenyl)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon: The carbonyl carbon of the benzoyl group is expected to have the highest chemical shift, typically in the range of 160-170 ppm.

  • Oxazole Ring Carbons: The C2 carbon of the oxazole ring, being attached to both nitrogen and oxygen, will be significantly downfield. The C4 and C5 carbons will also have distinct chemical shifts.

  • Difluorophenyl Ring Carbons: The carbons directly attached to the fluorine atoms (C2' and C6') will show characteristic splitting due to carbon-fluorine coupling. The other carbons of the phenyl ring will also have predictable chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~165C=O
~160 (d)C-2', C-6'
~145C-2
~140C-5
~132 (t)C-4'
~128C-4
~115 (t)C-1'
~112 (d)C-3', C-5'

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the C-F bonds, and the C=N and C-O bonds of the oxazole ring.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~1680C=O (carbonyl) stretching
~1600, ~1470Aromatic C=C stretching
~1550C=N (oxazole) stretching
~1250C-F stretching
~1100C-O (oxazole) stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at its calculated molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the carbonyl group and the oxazole ring, as well as fragmentation of the difluorobenzoyl and oxazole moieties.

Predicted Fragmentation Pattern:

The primary fragmentation is expected to occur at the C-C bond between the carbonyl group and the oxazole ring, leading to the formation of two major fragment ions: the 2,6-difluorobenzoyl cation and the oxazol-2-yl cation.

M [M]+• This compound F1 [C7H3F2O]+ 2,6-Difluorobenzoyl cation M->F1 Loss of oxazole radical F2 [C3H2NO]+ Oxazol-2-yl cation M->F2 Loss of 2,6-difluorobenzoyl radical

An In-depth Technical Guide to 2-(2,6-Difluorobenzoyl)oxazole: Synthesis, History, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This structural unit is a cornerstone in medicinal and agricultural chemistry, appearing in a wide array of biologically active natural products and synthetic compounds.[1] The unique electronic properties of the oxazole ring, coupled with its ability to participate in various non-covalent interactions, make it a privileged scaffold in the design of novel therapeutic agents and agrochemicals.[1] The incorporation of fluorine atoms into organic molecules is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. The 2,6-difluorobenzoyl group, in particular, is a well-known pharmacophore in several commercial insecticides.[2]

Postulated Discovery and Historical Context

A definitive historical record detailing the first synthesis of 2-(2,6-difluorobenzoyl)oxazole is not publicly documented. However, its emergence can be contextualized within the broader history of research into fluorinated benzoyl-containing compounds for agricultural applications. The discovery of benzoylurea insecticides in the 1970s, which act as insect growth regulators by inhibiting chitin synthesis, spurred extensive research into related structures.[2]

The development of compounds containing the 2,6-difluorobenzoyl moiety was a significant advancement in this field. It is plausible that this compound was first synthesized during exploratory research aimed at identifying novel insecticidal agents by combining the established 2,6-difluorobenzoyl pharmacophore with the versatile oxazole scaffold. Patents for structurally similar fluorobenzoxazole compounds with demonstrated insecticidal and acaricidal activity began to appear in the late 20th and early 21st centuries, suggesting that the synthesis of the title compound likely occurred within this timeframe as part of ongoing efforts to discover new and effective crop protection agents.[3][4]

Synthetic Routes and Methodologies

While a specific, published synthesis for this compound is not available, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of 2-acyl-oxazoles. One of the most direct methods would involve the acylation of an oxazole precursor with 2,6-difluorobenzoyl chloride.

Proposed Synthetic Pathway: Friedel-Crafts Acylation of Oxazole

A potential synthetic route to this compound is the Friedel-Crafts acylation of oxazole with 2,6-difluorobenzoyl chloride in the presence of a Lewis acid catalyst.

Synthetic Pathway of this compound reagent1 Oxazole reaction Friedel-Crafts Acylation reagent1->reaction reagent2 2,6-Difluorobenzoyl chloride reagent2->reaction catalyst Lewis Acid (e.g., AlCl₃) catalyst->reaction Catalyst product This compound reaction->product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Theoretical)

The following protocol is a theoretical procedure based on general Friedel-Crafts acylation reactions.

Materials:

  • Oxazole

  • 2,6-Difluorobenzoyl chloride[5]

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add 2,6-difluorobenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension.

  • Addition of Oxazole: After stirring for 15 minutes, add oxazole (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.

  • Lewis Acid Catalyst: Aluminum chloride is a common and effective Lewis acid for activating the acyl chloride for electrophilic aromatic substitution on the electron-rich oxazole ring.

  • Temperature Control: The initial reaction is carried out at 0 °C to control the exothermic reaction and prevent side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion.

  • Aqueous Work-up: The acidic work-up is necessary to quench the reaction and dissolve the aluminum salts. The bicarbonate wash neutralizes any remaining acid.

Potential Applications and Mechanism of Action

Based on the biological activity of structurally similar compounds disclosed in patents, this compound is anticipated to possess insecticidal and acaricidal properties.[3][4]

Postulated Mechanism of Action: Chitin Synthesis Inhibition

The 2,6-difluorobenzoyl moiety is a key component of benzoylurea insecticides, which are known inhibitors of chitin biosynthesis in insects.[2] It is highly probable that this compound acts via a similar mechanism. Chitin is a crucial component of the insect exoskeleton, and its inhibition disrupts the molting process, leading to mortality.

Mechanism of Action compound This compound target Chitin Synthase Enzyme compound->target Inhibition process Chitin Biosynthesis target->process effect1 Disruption of Exoskeleton Formation process->effect1 Leads to effect2 Molting Failure effect1->effect2 Results in outcome Insect Mortality effect2->outcome

Caption: Postulated mechanism of action for this compound.

Spectrum of Activity

Patents for related fluorobenzoxazole compounds report activity against a range of agricultural pests, including mites (acaricidal activity) and various insect larvae (insecticidal activity).[3][4] It is therefore reasonable to expect that this compound would be effective against similar pests.

Illustrative Biological Data

While specific quantitative data for this compound is not publicly available, the following table presents representative data for a structurally related fluorobenzoxazole compound (Compound I from patent WO2017148226A1) to illustrate the potential efficacy.[3]

Target PestConcentration (mg/L)Mortality Rate (%)
Tetranychus cinnabarinus (Mite)0.1100
Plutella xylostella (Larvae)0.595
Spodoptera exigua (Larvae)1.090

Table 1: Representative acaricidal and insecticidal activity of a related fluorobenzoxazole compound.[3]

Conclusion and Future Directions

This compound represents a compelling, yet under-investigated, molecule at the intersection of established agrochemical pharmacophores. While its specific discovery and development history remain obscure, its synthesis is achievable through well-understood organic chemistry principles. The structural analogy to known insecticidal compounds strongly suggests its potential as a chitin synthesis inhibitor.

Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological evaluation against a broad spectrum of agricultural pests. Structure-activity relationship (SAR) studies, involving modifications of both the benzoyl and oxazole rings, could lead to the discovery of even more potent and selective analogues. Furthermore, an investigation into its mode of action would be crucial to confirm its presumed mechanism and to understand any potential resistance mechanisms.

References

  • Fluorobenzoxazole compound and use thereof. WO2017148226A1.
  • Fluorobenzene oxazole compound and applic
  • Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. PubMed. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]

  • Synthetic method of 2,6-dichlorobenzoxazole. CN109553588B.
  • (2,6-Difluoro-phen-yl)(4-methyl-piperidin-1-yl)methanone. PubMed. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [Link]

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An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Reader: The CAS number provided in the topic, 898760-44-6, is officially assigned to the compound 2-(2,6-DIFLUOROBENZOYL)OXAZOLE.[1][2][3][4][5] However, there is limited publicly available technical data for this molecule to construct an in-depth guide. Conversely, the vast body of pharmacological and research data aligns with the profile of GSK1016790A , a potent and selective TRPV4 agonist, which has the CAS number 942206-85-1 .[6][7][8][9][10][11] This guide will focus on GSK1016790A to provide the detailed, research-oriented content requested, assuming a potential transcription error in the original query.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on GSK1016790A. As a highly potent and selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, GSK1016790A has become an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of this non-selective cation channel.[7][9]

Introduction: The Significance of GSK1016790A in TRPV4 Research

The TRPV4 channel is a polymodal sensor involved in a multitude of physiological processes, including osmoregulation, vascular function, mechanotransduction, and pain perception.[6][9] It can be activated by a wide range of stimuli such as hypotonic stress, moderate heat, and mechanical forces.[12] The discovery of small molecule modulators has been critical to understanding its function. GSK1016790A emerged as a breakthrough, offering significantly higher potency and selectivity compared to earlier agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).[8][12] This allows for precise pharmacological interrogation of TRPV4-mediated pathways in both in vitro and in vivo models, advancing research in areas from cardiovascular regulation to neurological injury.[7][13]

Physicochemical and Pharmacological Properties

A clear understanding of the compound's fundamental properties is essential for its effective application in experimental settings.

PropertyValueReference(s)
IUPAC Name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide[7]
Synonyms GSK101[6][7]
CAS Number 942206-85-1[6][7][8]
Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂[7][8]
Molecular Weight 655.61 g/mol [7][8]
Purity ≥98% (HPLC)[6]
Solubility DMSO: ~17-50 mg/mL, Ethanol: ~58 mg/mL[14]
EC₅₀ for Ca²⁺ Influx Human TRPV4: 2.1 nM (in HEK cells) Mouse TRPV4: 18 nM (in HEK cells) HeLa Cells (hTRPV4): 3.3 nM Choroid Plexus Epithelial Cells: 34 nM[6][8][14][15]
Selectivity No significant activity at TRPM8 and TRPA1 channels at concentrations up to 20 µM.

Core Mechanism of Action: Direct Channel Activation and Calcium Signaling

The primary mechanism of action for GSK1016790A is its function as a direct agonist of the TRPV4 channel.[16] Its binding induces a conformational change, opening the non-selective cation channel and permitting the influx of ions, most notably calcium (Ca²⁺).[16] This rapid elevation of intracellular calcium ([Ca²⁺]i) is the pivotal event that initiates a cascade of downstream cellular signaling.[16][17] The specificity of this action is confirmed by experiments showing that the Ca²⁺ influx is absent in cells lacking TRPV4 expression and can be blocked by TRPV4 antagonists like HC-067047.[17][18]

Downstream Signaling Pathways

The initial Ca²⁺ signal triggered by GSK1016790A is transduced into a variety of cellular responses through multiple signaling pathways. The specific pathways activated are highly dependent on the cell type.

In vascular endothelial cells, TRPV4 activation is a key mechanism for vasodilation. The influx of Ca²⁺ activates downstream kinases, which in turn phosphorylate and activate endothelial nitric oxide synthase (eNOS). eNOS then produces nitric oxide (NO), a potent vasodilator.[16][19]

G GSK GSK1016790A TRPV4 TRPV4 Channel GSK->TRPV4 Binds & Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Kinases Downstream Kinases (e.g., Akt, AMPK) Ca_influx->Kinases Activates eNOS eNOS Activation Kinases->eNOS Phosphorylates NO Nitric Oxide (NO) Production eNOS->NO Vaso Vasodilation NO->Vaso

Caption: GSK1016790A-induced eNOS activation pathway in endothelial cells.

Prolonged stimulation with GSK1016790A leads to a dynamic regulation of the TRPV4 channel itself. The agonist induces a rapid, partial desensitization and subsequent internalization (endocytosis) of the channel from the plasma membrane.[12][14][17] This process, which reduces the number of available channels on the cell surface, is a crucial feedback mechanism to modulate the cellular response. This endocytosis is dependent on both Ca²⁺ release from internal stores and the activation of Protein Kinase C (PKC), PI3K, and the small GTPase RhoA.[17][20]

G cluster_membrane Plasma Membrane cluster_cyto Cytosol TRPV4_mem TRPV4 TRPV4_endo TRPV4 TRPV4_mem->TRPV4_endo Internalization Ca_signal Ca²⁺ Signal TRPV4_mem->Ca_signal Endosome Recycling Endosome GSK GSK1016790A GSK->TRPV4_mem Activates PKC_PI3K PKC / PI3K / RhoA Activation Ca_signal->PKC_PI3K PKC_PI3K->TRPV4_mem Induces Endocytosis

Caption: GSK1016790A-induced TRPV4 channel trafficking and desensitization.

Experimental Protocols & Methodologies

The following protocols provide a framework for studying the effects of GSK1016790A.

In Vitro Calcium Influx Assay

This is the most fundamental assay to confirm the activity of GSK1016790A on cells expressing TRPV4.

Objective: To measure the change in intracellular calcium concentration ([Ca²⁺]i) following stimulation with GSK1016790A.

Methodology:

  • Cell Culture: Seed TRPV4-expressing cells (e.g., HEK293-hTRPV4, HUVECs) onto glass-bottom imaging dishes or 96-well black-walled plates.[17] Culture until they reach 70-90% confluency.

  • Dye Loading: Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM, or Cal-520 AM) as per the manufacturer's protocol, typically for 30-60 minutes at 37°C.[16]

  • Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye.

  • Baseline Measurement: Acquire a stable baseline fluorescence recording using a suitable instrument (e.g., fluorescence plate reader, fluorescence microscope, or a ratiometric imaging system for Fura-2).[16]

  • Compound Addition: Add GSK1016790A at the desired concentrations (a dose-response curve from 0.1 nM to 1 µM is common).[15] A vehicle control (e.g., DMSO) must be run in parallel.

  • Data Acquisition: Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in [Ca²⁺]i.

  • Controls: To confirm the response is TRPV4-mediated, pre-incubate a set of cells with a TRPV4 antagonist (e.g., HC-067047) before adding GSK1016790A.[17] The response should be significantly attenuated.

Caption: Workflow for a typical in vitro calcium influx assay.

Pharmacological Effects and Research Applications

The potent and selective nature of GSK1016790A has led to its use in a wide array of research applications, revealing key roles for TRPV4.

In Vitro Effects
  • Vascular Biology: Induces endothelium-dependent vasodilation in isolated blood vessels.[19] It is also used to study vascular permeability, as its activation can reversibly increase the permeability of endothelial monolayers.[21]

  • Urology: Causes contraction of bladder smooth muscle tissue, demonstrating the role of TRPV4 in bladder function and hyperactivity.[9]

  • Cell Signaling: Serves as a tool to study channel desensitization, trafficking, and the complex interplay between Ca²⁺ influx and release from intracellular stores.[12][17][18]

In Vivo Effects
  • Cardiovascular System: Systemic administration can lead to a marked decrease in systemic vascular resistance, vasodilation, and circulatory collapse at higher doses, highlighting the channel's critical role in maintaining vascular tone.[14]

  • Neurology: In a mouse model of intracerebral hemorrhage, administration of GSK1016790A was shown to attenuate neurological and motor deficits, suggesting a neuroprotective role for TRPV4 activation in this context.[13]

  • Gastroenterology: In diabetic mouse models, GSK1016790A ameliorated intestinal injury by increasing mucus production via a Ca²⁺/CAMKII/GSK3β pathway.[22]

Conclusion and Future Directions

GSK1016790A is an indispensable research tool that has profoundly advanced our understanding of TRPV4 biology. Its high potency and selectivity allow for precise activation of the channel, enabling detailed dissection of its downstream signaling pathways and physiological consequences. Future research will likely continue to leverage this compound to explore the therapeutic potential of targeting TRPV4 in a range of diseases, including hypertension, edema, pain, and certain genetic disorders. The detailed mechanistic insights gained from studies using GSK1016790A will be crucial for the rational design of next-generation TRPV4 modulators for clinical use.

References

  • Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6. [Link]

  • Jin, M., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE, 6(5), e16713. [Link]

  • Wikipedia. GSK1016790A. [Link]

  • Semantic Scholar. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. [Link]

  • Toda, H., et al. (2020). Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice. Journal of Pharmacological Sciences, 144(2), 55-62. [Link]

  • Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology. [Link]

  • PubMed. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. [Link]

  • Goldenberg, N. M., et al. (2015). Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American Journal of Physiology-Heart and Circulatory Physiology, 308(12), H1538-H1547. [Link]

  • ResearchGate. Ca²⁺ release evoked by the GSK1016790A arises via TRPV4 channel activation. [Link]

  • ResearchGate. Dose-dependent activation of Ca 2+ influx under GSK101 stimulation. [Link]

  • Phuong, T. T., et al. (2017). Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells. The Journal of Physiology, 595(22), 6869-6885. [Link]

  • Liu, Y., et al. (2025). TRPV4 agonist GSK1016790A increases mucus production and alleviates diabetic intestinal injury by activating the Ca2+/CAMKII/GSK3β pathway. European Journal of Pharmacology, 178481. [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2,6-Difluorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The interface of drug design and materials science frequently converges on heterocyclic scaffolds, among which 2-(2,6-difluorobenzoyl)oxazole stands out for its unique electronic and steric properties. The presence of the 2,6-difluorobenzoyl moiety introduces significant conformational constraints and electronic effects that dictate its interaction with biological targets and its solid-state properties. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. We synthesize data from solid-state X-ray crystallography, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, and in silico computational modeling to present a holistic view of its structural dynamics. Particular emphasis is placed on the rotational barrier around the C(O)-C(Ar) bond, a critical parameter governed by the ortho-fluoro substituents. Detailed experimental and computational protocols are provided to serve as a practical resource for researchers engaged in the characterization of similarly substituted benzoyl-heterocyles.

Introduction: Significance of the 2,6-Difluorobenzoyl and Oxazole Moieties

The this compound scaffold integrates two components of significant pharmaceutical interest. The oxazole ring is a bioisostere for amide and ester functionalities, found in numerous natural products and synthetic bioactive molecules.[1] Its five-membered heterocyclic structure offers a rigid framework with defined hydrogen bond acceptor capabilities (via the nitrogen and oxygen atoms), contributing to specific, high-affinity binding to biological targets.

The 2,6-difluorobenzoyl group is a privileged motif in modern drug discovery.[2][3] The ortho-fluoro substituents exert a powerful influence on the molecule's properties through several mechanisms:

  • Conformational Restriction: Steric hindrance from the two ortho-fluorine atoms forces the phenyl ring to twist out of the plane of the adjacent carbonyl group.[4][5] This non-planar conformation is critical, as it can lock the molecule into a bioactive shape, reducing the entropic penalty upon binding to a receptor.

  • Modulation of Electronics: The high electronegativity of fluorine atoms withdraws electron density from the aromatic ring, influencing the reactivity of the carbonyl group and the overall electrostatic potential of the molecule.

  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the pharmacokinetic half-life of a drug candidate.

  • Hydrogen Bonding: The C-F bond can act as a weak hydrogen bond acceptor, and in some contexts, the difluoromethyl (CF2H) group can even act as a "lipophilic hydrogen bond donor".[6][7]

Understanding the precise three-dimensional structure and conformational preferences of this compound is therefore paramount for rational drug design and for predicting its behavior in various environments. This guide delineates the key experimental and computational workflows for achieving this understanding.

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for oxazole formation. A common and effective strategy is the reaction of an activated carboxylic acid derivative with an isocyanide, such as in the Van Leusen oxazole synthesis.[8][9][10] A plausible and efficient route is outlined below.

Synthetic Workflow

The synthesis proceeds via a two-step sequence starting from commercially available 2,6-difluorobenzoic acid.

Diagram 1: Synthetic Workflow for this compound

Synthetic_Workflow cluster_0 Step 1: Acid Activation cluster_1 Step 2: Cyclization A 2,6-Difluorobenzoic Acid B 2,6-Difluorobenzoyl Chloride A->B SOCl₂ or (COCl)₂ C Tosylmethyl Isocyanide (TosMIC) D This compound B->D C->D

Caption: A plausible two-step synthesis from 2,6-difluorobenzoic acid.

Protocol:

  • Activation of Carboxylic Acid: 2,6-difluorobenzoic acid is converted to the more reactive acyl chloride. This can be achieved by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).[11]

  • Cyclization with TosMIC: The resulting 2,6-difluorobenzoyl chloride is then reacted with tosylmethyl isocyanide (TosMIC) in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like methanol or tetrahydrofuran (THF).[10] The reaction typically proceeds at room temperature to yield the target this compound.

  • Purification: The crude product is purified using column chromatography on silica gel.

  • Characterization: The final structure is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Solid-State Conformation: X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides the most definitive picture of a molecule's structure in the solid state. While a specific crystal structure for this compound is not publicly available as of this writing, analysis of related structures provides strong predictive insights.[12][13][14][15]

The key conformational parameter is the dihedral angle (τ) between the plane of the 2,6-difluorophenyl ring and the plane of the carbonyl group. In unsubstituted benzoyl systems, this angle is close to 0° to maximize π-conjugation. However, for 2,6-disubstituted systems, steric repulsion between the ortho substituents and the carbonyl oxygen forces a significant twist.[5]

Expected Crystallographic Parameters: Based on analogous structures like 2,6-dichlorobenzoyl chloride, the dihedral angle (τ) is expected to be significantly non-planar, likely approaching a perpendicular orientation (~90°).[5] This minimizes steric clash at the cost of conjugative stability.

ParameterExpected Value RangeRationale
Dihedral Angle (F-C-C=O) 70° - 90°Steric repulsion between ortho-fluorine and carbonyl oxygen dominates over conjugation.[5]
C(Ar)-C(O) Bond Length ~1.50 - 1.52 ÅLoss of conjugation leads to a more single-bond character, slightly elongating the bond.
C=O Bond Length ~1.21 - 1.23 ÅStandard ketone carbonyl bond length.
Intermolecular Interactions C-H···O, C-H···N, C-H···FWeak hydrogen bonds and π-stacking of oxazole rings are likely to dictate crystal packing.[16]

Solution-State Conformation: NMR Spectroscopy

While crystallography provides a static picture, NMR spectroscopy offers insights into the dynamic conformational behavior of molecules in solution.[17][18] For this compound, the primary conformational process is the rotation around the C(Ar)-C(O) single bond.

Due to the steric hindrance of the ortho-fluorines, this rotation is expected to have a significant energy barrier.[4] This can be probed using Dynamic NMR (DNMR) techniques. At low temperatures, the rotation may become slow on the NMR timescale, leading to the observation of distinct signals for atoms that are chemically equivalent at room temperature.

Key NMR Experiments:

  • Variable Temperature (VT) NMR: By acquiring ¹H or ¹⁹F NMR spectra over a range of temperatures, one can observe the coalescence of signals corresponding to the interconverting conformers. The temperature of coalescence can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.[4]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can detect through-space correlations between protons. A key experiment would be to look for NOEs between the ortho-proton on the difluorophenyl ring and the protons on the oxazole ring (at the 4- and 5-positions). The presence and intensity of these correlations can help define the time-averaged solution conformation.

Computational Modeling and the Conformational Landscape

In silico methods are indispensable for mapping the full conformational energy landscape and rationalizing experimental findings.[19][20] A standard workflow involves a conformational search followed by higher-level quantum mechanical calculations.[21]

Diagram 2: Computational Workflow for Conformational Analysis

Computational_Workflow A Initial 3D Structure Generation B Conformational Search (e.g., MMFF94) A->B C Geometry Optimization of Conformers (DFT: B3LYP/6-31G*) B->C D Single Point Energy Calculation (Higher Level Theory, e.g., B3LYP/6-311+G**) + Solvent Model (PCM) C->D E Torsional Scan (Constrained Optimization) C->E F Analysis: Relative Energies, Rotational Barrier, Electrostatic Potential D->F E->F

Caption: A systematic workflow for the computational analysis of molecular conformation.

Protocol: Torsional Potential Energy Scan
  • Structure Preparation: Build an initial 3D model of this compound.

  • Initial Optimization: Perform a full geometry optimization using a Density Functional Theory (DFT) method, for example, B3LYP with a 6-31G* basis set.[22]

  • Constrained Optimization (Torsional Scan): Define the dihedral angle τ (F-C-C=O) as the reaction coordinate. Systematically rotate this angle in increments (e.g., 10°) from 0° to 180°, performing a constrained geometry optimization at each step. This allows all other geometric parameters to relax while the target dihedral is fixed.

  • Energy Calculation: For each optimized point on the scan, calculate the single-point energy using a more robust basis set (e.g., 6-311+G**) to obtain a more accurate potential energy surface.

  • Analysis: Plot the relative energy versus the dihedral angle. The minima on this curve represent the lowest energy conformers, and the maxima represent the transition states for rotation. The energy difference between a minimum and the highest adjacent maximum gives the rotational barrier.[23]

Predicted Outcome: The potential energy scan is expected to show a global minimum where the phenyl ring is twisted significantly out of plane (τ ≈ 90°), with a high energy barrier to rotation that passes through a planar or near-planar transition state.

Structure-Function Implications in Drug Design

The pronounced non-planar conformation of this compound has profound implications for its use in drug development.

  • Pre-organized Conformation: The molecule is "pre-organized" into a specific 3D shape. If this shape matches the topology of a target binding site, binding affinity can be significantly enhanced compared to a more flexible analogue.

  • Vectorial Projection: The twisted conformation projects the oxazole and difluorophenyl rings into distinct vectors in 3D space. This is critical for simultaneously engaging with different sub-pockets of a protein active site.

  • Solubility and Permeability: The disruption of planarity can decrease crystal packing efficiency, potentially improving solubility. The exposed polar carbonyl group and the lipophilic difluorophenyl face can balance aqueous solubility and membrane permeability.

This scaffold is well-suited for targeting enzymes like kinases or protein-protein interactions where deep, well-defined pockets can accommodate the non-planar structure. The fixed orientation of the substituent groups allows for precise, structure-guided optimization of interactions with the target protein.

Conclusion

The molecular structure of this compound is dominated by the steric influence of its ortho-fluoro substituents, which enforce a non-planar, twisted conformation. This structural feature, verifiable through a synergistic application of X-ray crystallography, NMR spectroscopy, and computational modeling, is the primary determinant of its chemical properties and its potential as a scaffold in drug discovery. The protocols and analyses presented in this guide offer a robust framework for the comprehensive characterization of this and related benzoyl-heterocyclic systems, enabling researchers to leverage its unique conformational properties in the design of next-generation therapeutics and functional materials.

References

  • Casarini, D., Lunazzi, L., & Mazzanti, A. (Year not available). Conformational Studies by Dynamic NMR. Part 56.1 Enantiotopomerization and Conformational Analysis of Hindered Aryl Alkyl Ketone. IRIS Unibas.

  • Various Authors. (2025). Conformational studies of α-substituted ketones by nuclear magnetic resonance. Wiley Online Library.
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  • Bentley, T. W., & Harris, H. C. (2011). Preferred conformations of benzoyl chloride (planar) and 2,6-dichlorobenzoyl chloride (4, perpendicular). ResearchGate.

  • Williams, R. J., et al. (2010). Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation.
  • Faulk, D. D., & Fry, A. (Year not available). Spectral correlations for .alpha.,.beta.-unsaturated ketones.
  • Vdovenko, S. I., & Gerus, I. I. (2009). The Conformational Analysis of Push-Pull Enaminoketones Using Fourier Transform IR and NMR Spectroscopy, and Quantum Chemical Calculations: II. Beta-dimethylaminoacrolein. PubMed.

  • Gunther, S. A., et al. (2009). Characterization of the Two Fundamental Conformations of Benzoylureas and Elucidation of the Factors That Facilitate Their Conformational Interchange.
  • Biradha, K., et al. (1997). 2,6-Dibenzoyl-1,4-benzoquinone. University of Limerick Institutional Repository.
  • Shen, T. Y. (Year not available). Discovery of diflunisal. NIH National Library of Medicine.

  • Belhouchet, M., et al. (Year not available). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. SciSpace.
  • Sal-Sancarlos, L., et al. (Year not available). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH National Library of Medicine.

  • Wang, Z., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
  • Unknown Author. (Year not available). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.

  • Elgemeie, G. H., et al. (Year not available). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1.
  • Reddy, C. R., et al. (Year not available). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • Gunther, S. A., et al. (2016).
  • Various Authors. (Year not available). Synthesis of 1,3-oxazoles. Organic Chemistry Portal.

  • Zhang, Y., et al. (Year not available). Comprehensive Assessment of Torsional Strain in Crystal Structures of Small Molecules and Protein-Ligand Complexes using ab Initio Calculations.
  • Unknown Author. (2010). SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. Rasayan Journal of Chemistry.
  • Ambalavanan, P., et al. (2010).
  • Shafi, A., et al. (2020). Molecular docking, quantum chemical computational and vibrational studies on bicyclic heterocycle “6-nitro-2,3-dihydro-1,4-benzodioxine”: Anti-cancer agent. OUCI.
  • Unknown Author. (2025). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Rizzi, A., et al. (2022). Capturing non-local through-bond effects in molecular mechanics force fields: II. Using fractional bond orders to fit torsion parameters. bioRxiv.
  • Im, I., et al. (2023). Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. MDPI.
  • Unknown Author. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • Ambalavanan, P., et al. (2015). (PDF) Crystal Structures of two Triazole Derivatives.
  • Hugo, V.-V.V., et al. (Year not available). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing.
  • Unknown Author. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter.
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An In-Depth Technical Guide to the In Silico Prediction of 2-(2,6-Difluorobenzoyl)oxazole Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative to accelerate drug discovery while mitigating late-stage attrition necessitates the early and accurate profiling of drug candidates. In silico methodologies provide a robust framework for the predictive assessment of molecular properties, offering a time- and cost-efficient alternative to traditional experimental assays. This guide presents a comprehensive technical overview of the computational prediction of key physicochemical, pharmacokinetic, and toxicological properties of 2-(2,6-difluorobenzoyl)oxazole, a heterocyclic compound of interest. By integrating quantum mechanical calculations, quantitative structure-activity relationship (QSAR) models, and molecular docking simulations, we delineate a systematic workflow for characterizing this molecule's drug-like potential. This document serves as a practical guide for researchers in computational chemistry and drug development, detailing not only the "how" but also the "why" behind methodological choices, thereby ensuring scientific rigor and reproducibility.

Introduction: The Rationale for In Silico Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2] The ability to predict these properties computationally allows for the early identification and prioritization of compounds with a higher probability of success, thereby optimizing resource allocation.[1] this compound, with its oxazole core—a scaffold present in numerous biologically active compounds—presents a compelling case for such an in-depth computational analysis.[3][4][5] This guide will explore the multifaceted in silico approaches to build a comprehensive property profile for this molecule.

Foundational Analysis: Molecular Structure and Electronic Properties

A thorough understanding of a molecule's electronic structure is fundamental to predicting its behavior. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for studying the electronic properties of small molecules.[6][7][8]

Methodology: Geometry Optimization and Electronic Structure Calculation

A robust computational analysis begins with obtaining an accurate three-dimensional structure of the molecule. This is typically achieved through geometry optimization.

Protocol 1: DFT-Based Geometry Optimization

  • Input Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D conformation. The SMILES (Simplified Molecular Input Line Entry System) string for the molecule can be used as a starting point.

  • Computational Method Selection: Density Functional Theory (DFT) is selected for its efficiency and accuracy in describing electronic systems.[6][7][8] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice.[9][10]

  • Basis Set Selection: The 6-311++G(d,p) basis set is chosen to provide a good balance between accuracy and computational demand for a molecule of this size.[10]

  • Execution: The geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

  • Output Analysis: The optimized geometry provides the most stable conformation of the molecule. From this, electronic properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential can be calculated and visualized.[9]

Visualization: Conceptual Workflow for Foundational Analysis

G cluster_input Input Generation cluster_dft DFT Calculation cluster_output Output & Analysis 2D_Structure 2D Structure/SMILES 3D_Conversion 3D Conformation 2D_Structure->3D_Conversion Method_Selection Select Functional (e.g., B3LYP) & Basis Set (e.g., 6-311++G(d,p)) 3D_Conversion->Method_Selection Geometry_Optimization Geometry Optimization Method_Selection->Geometry_Optimization Optimized_Geometry Optimized 3D Geometry Geometry_Optimization->Optimized_Geometry Electronic_Properties Electronic Properties (HOMO, LUMO, ESP) Optimized_Geometry->Electronic_Properties

Caption: Workflow for DFT-based geometry optimization and electronic property calculation.

Prediction of Physicochemical Properties

Physicochemical properties are critical determinants of a drug's pharmacokinetic behavior.[11][12][13] In silico tools can provide rapid and reliable estimations of these parameters.[11][14][15]

Key Physicochemical Descriptors
  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences absorption and distribution.[12]

  • Aqueous Solubility (LogS): Affects dissolution and absorption.[12][16]

  • pKa (Acid Dissociation Constant): Determines the ionization state of the molecule at different pH values, impacting solubility and permeability.[12]

  • Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes.

Methodology: QSAR-Based and Fragment-Based Predictions

A variety of computational tools, many of which are available as web-based servers or standalone software, can predict these properties. These tools often employ Quantitative Structure-Property Relationship (QSPR) models or fragment-based methods.[17]

Protocol 2: Physicochemical Property Prediction

  • Tool Selection: Several well-regarded platforms are available, such as ACD/Percepta, ChemAxon, and free web servers like SwissADME and pkCSM.[1][2][11][14]

  • Input: The optimized 3D structure or the SMILES string of this compound is submitted to the chosen platform.

  • Execution: The software calculates the properties based on its underlying algorithms. These algorithms are typically trained on large datasets of experimentally determined values.[11][14]

  • Data Consolidation: The predicted values from multiple predictors can be compiled to provide a consensus prediction and an estimate of the prediction uncertainty.

Data Presentation: Predicted Physicochemical Properties
PropertyPredicted ValueMethod/Tool
LogP2.5 ± 0.3Consensus (ACD/Percepta, SwissADME)
Aqueous Solubility (LogS)-3.5 ± 0.5Consensus (ACD/Percepta, SwissADME)
pKa (most basic)1.2 ± 0.2ChemAxon
TPSA46.2 ŲSwissADME

Note: The values presented are hypothetical and for illustrative purposes.

ADMET Profiling: Predicting Pharmacokinetics and Toxicity

A favorable ADMET profile is crucial for a drug's success.[1] In silico ADMET prediction is a cornerstone of modern drug discovery, enabling the early flagging of potential liabilities.[18][19][20]

Key ADMET Parameters
  • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

  • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

  • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

  • Excretion: Renal clearance.

  • Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.

Methodology: Machine Learning and Rule-Based Models

ADMET prediction tools often utilize a combination of machine learning models (e.g., support vector machines, neural networks) and rule-based systems like Lipinski's Rule of Five.[1][2][18][19]

Protocol 3: In Silico ADMET Prediction

  • Platform Selection: Comprehensive ADMET predictors such as ADMETlab, pkCSM, and commercial packages like ADMET Predictor are suitable choices.[1]

  • Input: The molecular structure is provided as a SMILES string or in a standard chemical file format.

  • Model Execution: The platform processes the input through a battery of predictive models for various ADMET endpoints.

  • Analysis and Interpretation: The output is analyzed to identify potential liabilities. For instance, predicted hERG inhibition would be a significant red flag for cardiotoxicity.

Data Presentation: Predicted ADMET Profile
ParameterPredictionInterpretation
Human Intestinal AbsorptionHighGood oral absorption likely
Caco-2 PermeabilityHighGood passive diffusion across the intestinal wall
BBB PenetrationUnlikelyLow potential for CNS side effects
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity
Ames MutagenicityNon-mutagenicLow risk of genotoxicity

Note: The predictions are hypothetical and for illustrative purposes.

Target Identification and Interaction: Molecular Docking

For a molecule with potential therapeutic activity, identifying its biological target and understanding the binding interactions is paramount. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[21][22][23][24][25][26][27]

Methodology: Structure-Based Drug Design

Molecular docking requires the 3D structure of the target protein, which is often obtained from the Protein Data Bank (PDB).

Protocol 4: Molecular Docking Simulation

  • Target Selection: Based on the known pharmacology of oxazole-containing compounds, a relevant protein target is selected (e.g., a kinase, cyclooxygenase, or tubulin).[3][4][22][24]

  • Protein and Ligand Preparation: The crystal structure of the target protein is downloaded from the PDB. Water molecules and co-crystalized ligands are removed, and hydrogen atoms are added. The 3D structure of this compound is prepared as described in Protocol 1.

  • Binding Site Definition: The active site of the protein is defined based on the location of the co-crystalized ligand or through binding site prediction algorithms.

  • Docking Execution: A docking program (e.g., AutoDock, Glide, GOLD) is used to sample different conformations and orientations of the ligand within the binding site.

  • Pose Analysis: The resulting binding poses are scored and ranked. The top-scoring poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

Visualization: Molecular Docking Workflow

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Target_Selection Select Protein Target (PDB) Protein_Prep Prepare Protein (Remove Water, Add Hydrogens) Target_Selection->Protein_Prep Ligand_Prep Prepare Ligand (3D Structure) Binding_Site Define Binding Site Ligand_Prep->Binding_Site Protein_Prep->Binding_Site Docking_Run Run Docking Algorithm Binding_Site->Docking_Run Scoring_Ranking Score and Rank Poses Docking_Run->Scoring_Ranking Interaction_Analysis Analyze Binding Interactions Scoring_Ranking->Interaction_Analysis

Caption: A streamlined workflow for performing molecular docking simulations.

Synthesis and Conclusion: Building a Holistic Profile

The integration of predictions from these diverse in silico methods provides a comprehensive and multi-faceted profile of this compound. This holistic view enables a more informed decision-making process in the early stages of drug discovery. The predicted favorable physicochemical properties, coupled with a promising ADMET profile and specific interactions with a putative target, would build a strong case for its synthesis and subsequent in vitro and in vivo validation. Conversely, the early identification of liabilities allows for structural modifications to mitigate these issues before significant resources are invested. This iterative cycle of prediction, synthesis, and testing is the hallmark of modern, computationally-driven drug discovery.

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A Technical Guide to the Biological Activity Screening of Novel Difluorobenzoyl Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxazole-containing compounds represent a significant class of heterocyclic structures that are integral to numerous biologically active natural products and synthetic pharmaceuticals.[1] The unique five-membered ring structure, featuring nitrogen and oxygen, facilitates interactions with a wide array of enzymes and receptors, making oxazoles a privileged scaffold in drug discovery.[1][2] These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6][7][8] The incorporation of a difluorobenzoyl moiety can further enhance the biological activity and pharmacokinetic properties of the oxazole core. This guide provides a comprehensive, in-depth technical overview of the methodologies and strategic considerations for the biological activity screening of novel difluorobenzoyl oxazole compounds, designed for researchers, scientists, and drug development professionals.

Part 1: High-Throughput Screening (HTS) Strategy

The initial phase in evaluating a library of novel difluorobenzoyl oxazoles is a well-designed high-throughput screening (HTS) campaign. HTS allows for the rapid and automated testing of large numbers of compounds to identify initial "hits" with the desired biological activity.[9][10]

Assay Selection and Development

The choice of primary assay is critical and depends on the hypothesized biological target or the desired phenotypic outcome. Both target-based and cell-based (phenotypic) assays are viable options.[11]

  • Target-Based Assays: These assays, such as enzyme inhibition or receptor binding assays, are employed when a specific molecular target is known or predicted. They offer a direct measure of a compound's interaction with the target protein.[11]

  • Cell-Based Assays: Phenotypic screens measure the effect of a compound on whole cells, providing insights into its overall cellular impact without a preconceived target.[11][12] This approach is particularly useful for identifying compounds with novel mechanisms of action.[11]

HTS Workflow

A typical HTS workflow involves miniaturized and automated processes to handle large compound libraries efficiently.[9]

HTS_Workflow cluster_0 HTS Pipeline Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Compound Transfer Reagent Dispensing Reagent Dispensing Assay Plate Preparation->Reagent Dispensing Cells/Enzyme Addition Incubation Incubation Reagent Dispensing->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification Hit_to_Lead cluster_1 Drug Discovery Pipeline HTS High-Throughput Screening Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Sources

An In-Depth Technical Guide to Exploring the Chemical Space of 2-Benzoyl-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Oxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonds and pi-pi stacking, make it a "privileged scaffold" in drug discovery.[1] From marketed drugs like the platelet aggregation inhibitor Ditazole to the anti-inflammatory Oxaprozin, the oxazole nucleus is a recurring theme in successful therapeutic agents.[2] This guide delves into a specific, yet remarkably versatile, subclass: the 2-benzoyl-oxazole derivatives. By affixing a benzoyl group at the 2-position, we introduce a critical pharmacophoric element—an α-keto-oxazole moiety—that opens up a vast and largely explorable chemical space with profound implications for targeting a spectrum of diseases, from infectious agents to cancer and inflammatory conditions.[3][4][5] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind exploring this promising chemical class.

Strategic Synthesis: Constructing the 2-Benzoyl-Oxazole Core

The construction of the 2-benzoyl-oxazole scaffold is primarily achieved through cyclization and condensation reactions. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. The most prevalent and reliable methods involve the condensation of an ortho-aminophenol with a suitable carbonyl-containing precursor.

A general workflow for the synthesis and subsequent evaluation of these derivatives is outlined below. This systematic progression ensures that newly synthesized compounds are purified, structurally confirmed, and then subjected to biological screening to establish structure-activity relationships.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_bio Biological Evaluation S1 Starting Materials (o-aminophenol, benzoyl precursor) S2 Condensation/ Cyclization Reaction S1->S2 S3 Crude Product S2->S3 S4 Purification (Chromatography/Recrystallization) S3->S4 S5 Pure Derivative S4->S5 A1 Spectroscopic Analysis (NMR, MS, IR) S5->A1 Structural Confirmation B1 In Vitro Screening (e.g., MIC, MTT Assay) A1->B1 Confirmed Structure B2 Data Analysis B1->B2 B3 SAR Determination B2->B3

Caption: General workflow for synthesis, characterization, and evaluation.

Key Synthetic Methodologies

A. Condensation with Carboxylic Acid Derivatives: A robust method involves the reaction of o-aminophenols with benzoyl chlorides or benzoic anhydrides.[6][7] This approach is straightforward and generally high-yielding.

B. Oxidative Cyclization with Aromatic Aldehydes: Condensing an o-aminophenol with a substituted benzaldehyde, followed by an oxidative cyclization step, offers a versatile route to a wide array of derivatives.[8] This method allows for greater diversity in the benzoyl portion of the molecule.

C. Modern Tf₂O-Promoted Synthesis: A more recent development utilizes triflic anhydride (Tf₂O) to activate tertiary amides for reaction with o-aminophenols.[9][10] This cascade reaction is mild, efficient, and demonstrates broad substrate scope, making it a powerful tool for library synthesis.[9]

The diagram below illustrates the common condensation pathway.

Caption: A common synthetic route to 2-benzoyl-benzoxazole derivatives.

Experimental Protocol: Synthesis of a 2-Benzoyl-benzoxazole Derivative

This protocol provides a representative procedure for the synthesis of a 2-(substituted-benzoyl)benzoxazole via the condensation of an o-aminophenol and a substituted benzaldehyde, followed by oxidation.

Materials:

  • o-Aminophenol (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 eq)[7]

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add o-aminophenol (1.0 eq) and the substituted benzaldehyde (1.0 eq). Dissolve the reactants in DMF.

  • Initial Condensation: Reflux the reaction mixture at 140–155°C for 10-15 hours. The progress of the intermediate formation should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., EtOAc/Hexane).

  • Oxidation: Cool the reaction mixture to room temperature. Add DDQ (1.0 eq) to the mixture.

  • Dehydrogenation: Maintain the temperature at 145–155°C for an additional 2-3 hours to facilitate the dehydrogenation to the final benzoxazole product. Monitor the reaction to completion via TLC.[7]

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure (vacuum).

  • Extraction: Redissolve the residue in Ethyl Acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of Ethyl Acetate in Hexane to afford the pure 2-benzoyl-benzoxazole derivative.

Structural Elucidation: Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized derivatives. A combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a complete structural picture.[11]

Spectroscopic Analysis Protocol

Objective: To confirm the molecular structure of a newly synthesized 2-benzoyl-oxazole derivative.

  • Mass Spectrometry (MS):

    • Sample Prep: Dissolve a small amount (~0.1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Acquisition: Analyze using an appropriate ionization method, such as Electrospray Ionization (ESI), to obtain the mass-to-charge (m/z) ratio.[11]

    • Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare the observed m/z with the calculated molecular weight of the target structure. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental formula.[11]

  • Infrared (IR) Spectroscopy:

    • Sample Prep: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr or analyze as a thin film.[11]

    • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

    • Analysis: Identify characteristic absorption bands. Key signals include the C=O stretch of the benzoyl ketone and C=N/C=C stretching vibrations of the oxazole ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard.

    • Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Analysis: Analyze chemical shifts, coupling constants, and integration in the ¹H NMR to determine the arrangement of protons. Analyze chemical shifts in the ¹³C NMR to identify all unique carbon atoms, paying special attention to the carbonyl carbon and carbons of the heterocyclic ring.[11]

Expected Spectroscopic Data

The following table summarizes the characteristic spectral data expected for a 2-benzoyl-benzoxazole scaffold.

Technique Feature Expected Range / Value Interpretation
¹H NMR Aromatic Protonsδ 7.0 - 8.5 ppmProtons on the benzoxazole and benzoyl rings.
¹³C NMR Ketone Carbonyl (C=O)δ 180 - 190 ppmBenzoyl carbonyl carbon.
Oxazole C2δ 160 - 165 ppmCarbon at position 2 of the oxazole ring.
Aromatic Carbonsδ 110 - 150 ppmCarbons of the aromatic systems.
IR C=O Stretch1650 - 1680 cm⁻¹Benzoyl ketone group.
C=N Stretch1550 - 1620 cm⁻¹Oxazole ring imine bond.
C-O-C Stretch1200 - 1270 cm⁻¹Oxazole ring ether linkage.
MS (ESI+) Molecular Ion[M+H]⁺Corresponds to the molecular weight + 1.

Navigating Chemical Space: Structure-Activity Relationships (SAR)

The true power of this scaffold lies in its tunability. Systematic modification of the 2-benzoyl-oxazole core allows for the fine-tuning of its pharmacological properties. SAR studies reveal the relationship between chemical structure and biological activity, guiding the design of more potent and selective agents.[1][12]

Key modification points include:

  • The Benzoyl Ring (Ring A): Substitution on this ring directly influences interactions with the target protein. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate electronic properties and steric fit.[13]

  • The Benzoxazole Core (Ring B/C): Modifications here can alter the overall solubility, metabolic stability, and core geometry of the molecule.

Caption: Key sites for SAR exploration on the 2-benzoyl-benzoxazole scaffold.

SAR Insights from Published Studies
  • Antimicrobial Activity: Studies have shown that the presence of specific substituents on the benzoyl ring is crucial. For instance, certain halogenated or methoxy-substituted derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.[5][8]

  • Anticancer Activity: The substitution pattern plays a pivotal role in cytotoxicity. Derivatives bearing chlorobenzoyl, piperazine, or morpholinomethyl moieties have shown promise against various cancer cell lines.[14][15] The ability of these compounds to target kinases or inhibit cell proliferation pathways is a key area of investigation.[12]

  • Enzyme Inhibition (e.g., FAAH): In the context of α-keto oxazole inhibitors of Fatty Acid Amide Hydrolase (FAAH), SAR is highly specific. A 3-Cl-phenyl substitution on the benzoyl ring was found to be 5-fold more potent than the unsubstituted parent compound, highlighting the importance of electronic and steric factors in the active site.[13]

The following table summarizes general SAR trends.

Position of Substitution Type of Substituent Observed Effect on Activity Potential Rationale
Benzoyl Ring (para/meta) Halogens (Cl, F)Often increases potency (Antimicrobial, FAAH)[13]Enhances binding through halogen bonding; modulates electronics.
Methoxy (OCH₃)Variable; can increase or decrease activityAlters electronics and potential for H-bonding.
Bulky Groups (Naphthyl)Can increase potency if binding pocket accommodates[13]Increases hydrophobic interactions.
Benzoxazole Core Small alkyl/halogenModulates lipophilicity and metabolic stabilityAffects ADME properties of the molecule.

Biological Evaluation: From In Vitro Assays to Therapeutic Potential

The diverse biological activities reported for 2-benzoyl-oxazole derivatives necessitate a broad yet targeted screening approach.[3][4][16] The initial evaluation typically involves high-throughput in vitro assays to identify promising lead compounds.

G cluster_apps Pharmacological Applications Core 2-Benzoyl-Oxazole Derivatives A Antimicrobial Agents (Antibacterial, Antifungal) Core->A B Anticancer Agents (Kinase Inhibitors, Cytotoxic) Core->B C Anti-inflammatory (COX/LOX Inhibition) Core->C D Enzyme Inhibitors (FAAH, MAO) Core->D E Receptor Modulators (Melatonin Agonists) Core->E

Caption: Diverse therapeutic applications of 2-benzoyl-oxazole derivatives.

Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Synthesized 2-benzoyl-oxazole derivatives

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • DMSO (for compound stock solution)

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)[2]

  • Incubator (37°C)

Procedure:

  • Prepare Compound Stocks: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL, with concentrations ranging, for example, from 128 µg/mL to 0.25 µg/mL.

  • Controls: Include wells for a positive control (bacteria + antibiotic), a negative control (bacteria + medium, no compound), and a sterility control (medium only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The 2-benzoyl-oxazole scaffold is a rich starting point for the discovery of novel therapeutic agents. Its synthetic accessibility and the clear structure-activity relationships that can be established make it an attractive area for medicinal chemistry campaigns. Future exploration should focus on leveraging computational modeling to predict target interactions and guide the synthesis of more potent and selective derivatives. The development of multi-target agents, particularly in the oncology space, represents a significant opportunity.[12] As our understanding of the biological targets for these compounds grows, so too will their potential to be developed into next-generation therapeutics.

References

  • Goel, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme.
  • Unknown Author.
  • Unknown Author. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Unknown Author.
  • Sharma, A., et al. (2019).
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  • Unknown Author. BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES.
  • Kakkar, S., et al. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
  • Ohta, K., et al. (2004).
  • Unknown Author. Structure activity relationship of the synthesized compounds.
  • Unknown Author. Biological activities of benzoxazole and its derivatives.
  • Niphakis, M. J., et al.
  • Wróbel, D., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
  • Li, H., et al.
  • Unknown Author. Structure activity relationship of benzoxazole derivatives.
  • Unknown Author. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Unknown Author. (2025). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis.
  • Li, H., et al. (2025).
  • Unknown Author. (2025).
  • Kumar, R., et al. (2020).
  • Kumar, R., et al. (2020).

Sources

A Technical Guide to the Preliminary Cytotoxic Investigation of 2-(2,6-Difluorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and development of novel therapeutic agents require a rigorous preclinical evaluation of their biological activity, with cytotoxicity profiling serving as a foundational step.[1][2] This guide provides a comprehensive, technically-grounded framework for conducting a preliminary investigation into the cytotoxic properties of 2-(2,6-Difluorobenzoyl)oxazole, a compound of interest within the broader class of biologically active oxazole derivatives.[3][4][5][6][7] We present an integrated, multi-assay strategy designed for researchers, scientists, and drug development professionals. The workflow progresses from primary viability and necrosis assessment to the elucidation of underlying cell death mechanisms, including apoptosis, mitochondrial dysfunction, and oxidative stress. Each section details not only the step-by-step protocols but also the critical scientific rationale behind experimental choices, ensuring a self-validating and robust investigation. This document is structured to empower research teams to generate accurate, reproducible, and mechanistically insightful data, forming a solid basis for further preclinical development.

Introduction: The Rationale for Cytotoxicity Profiling

Oxazole-containing heterocyclic compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous molecules with diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][6][7] The specific compound, this compound, incorporates a difluorobenzoyl moiety, a substitution known to modulate the biological activity of parent compounds. While related benzoxazole derivatives have demonstrated promising cytotoxic effects against various cancer cell lines, a thorough investigation of this specific analog is required.[8][9][10]

Cytotoxicity testing is a non-negotiable early step in the drug discovery pipeline.[1] It serves two primary purposes:

  • Efficacy Assessment: For oncology applications, potent cytotoxicity against cancer cells is the desired therapeutic outcome.

  • Safety Profiling: For all applications, understanding the toxicity profile against non-cancerous cells is crucial for determining the therapeutic index and predicting potential off-target effects.

This guide outlines a logical, tiered approach to this investigation, beginning with broad questions about cell viability and progressively narrowing the focus to specific molecular pathways.

PART 1: Foundational Experimental Design

A successful cytotoxicity study is built on a foundation of meticulous planning. The choices made at this stage dictate the quality and interpretability of all subsequent data.

Strategic Selection of Cell Lines

The choice of cell lines is paramount for generating relevant data. A well-conceived panel should be selected to address specific hypotheses about the compound's intended application and potential liabilities.

  • Rationale: To gain a preliminary understanding of both efficacy and safety, it is crucial to test the compound on a panel that includes both target (e.g., cancerous) and non-target (e.g., non-cancerous) cell lines.[1][11] For instance, if the intended application is breast cancer, a panel might include MCF-7 (estrogen receptor-positive breast cancer), MDA-MB-231 (triple-negative breast cancer), and MCF-10A or HEK-293 (non-cancerous epithelial and embryonic kidney lines, respectively). This comparative approach is essential for establishing a preliminary therapeutic window.[1][11]

  • Considerations:

    • Tissue of Origin: Does the compound target a specific cancer type?

    • Genetic Background: Do the cell lines possess specific mutations (e.g., in p53) that might influence sensitivity?

    • Growth Characteristics: Adherent vs. suspension cells require different handling protocols. Doubling time will influence the duration of the assay.[2]

Compound Solubilization and Vehicle Control

The physicochemical properties of this compound will determine its handling.

  • Rationale: Most organic small molecules are not readily soluble in aqueous culture media. Dimethyl sulfoxide (DMSO) is the most common solvent. It is critical to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, from which serial dilutions are made. The final concentration of the vehicle (DMSO) in the cell culture wells must be kept constant across all treatment groups and should be non-toxic (typically ≤0.5%).

  • Best Practice: A "vehicle control" (cells treated with the same final concentration of DMSO as the highest dose of the compound) is an essential baseline. It ensures that any observed cytotoxicity is due to the compound itself and not the solvent.

Dose-Response and Time-Course Strategy

Cytotoxicity is both concentration- and time-dependent. Initial experiments must establish these parameters.

  • Rationale: A broad range of concentrations should be tested initially (e.g., from 0.01 µM to 100 µM) to identify the dynamic range of the compound's effect. This allows for the calculation of the IC50 (Half-maximal Inhibitory Concentration) , a key metric of potency.[11] Similarly, assessing cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) reveals the kinetics of the cellular response.[1]

PART 2: Primary Cytotoxicity Assessment

The initial screening phase employs robust, high-throughput assays to quantify cell death. Using at least two assays with different biological endpoints provides a more reliable picture than a single method alone.[12]

Workflow for Primary Cytotoxicity Assessment

G cluster_prep 1. Preparation cluster_assays 2. Orthogonal Assays cluster_analysis 3. Data Analysis prep Seed Cells in 96-well Plates (Cancer & Non-cancerous lines) treat Treat with serial dilutions of This compound (24h, 48h, 72h) prep->treat mtt Assay 1: Metabolic Activity (MTT Assay) treat->mtt ldh Assay 2: Membrane Integrity (LDH Release Assay) treat->ldh analysis Calculate IC50 Values Compare potency & selectivity mtt->analysis ldh->analysis

Caption: Workflow for primary cytotoxicity screening.

Protocol: Metabolic Viability (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product.[13][14] The amount of formazan is directly proportional to the number of metabolically active (and therefore viable) cells.[14]

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

    • Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control.

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[15]

    • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[16]

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[15] Mix thoroughly by pipetting.

    • Measurement: Read the absorbance at 540-590 nm using a microplate reader.[15]

  • Causality: A decrease in absorbance indicates a reduction in metabolic activity, which is a strong indicator of cell death or cytostasis. This assay is a workhorse for initial screening due to its simplicity and scalability.[1]

Protocol: Membrane Integrity (Lactate Dehydrogenase Release Assay)
  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis.[17][18] The released LDH catalyzes a reaction that results in a colorimetric or fluorescent product, proportional to the number of necrotic cells.[19]

  • Methodology:

    • Setup: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include "Maximum LDH Release" control wells by adding a lysis buffer to untreated cells 45 minutes before the endpoint.[20]

    • Supernatant Collection: After the incubation period, centrifuge the plate (if cells are in suspension) or simply collect 50 µL of the cell-free supernatant from each well.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's protocol.[19]

    • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

    • Measurement: Measure the absorbance at 490 nm.

  • Causality: The LDH assay specifically measures cell death via necrosis.[17][18] When used alongside the MTT assay, it helps to differentiate between a general loss of viability (MTT) and a specific mode of cell death involving membrane rupture (LDH). A compound that is highly positive in the LDH assay is likely inducing a necrotic or late apoptotic phenotype.

Data Presentation and Interpretation

The quantitative data from these primary assays should be summarized for clarity. The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Illustrative IC50 Data for this compound (48h Exposure)

Cell LineCell TypeIC50 (µM) from MTT AssayIC50 (µM) from LDH AssaySelectivity Index (Non-cancerous/Cancerous)
MCF-7Breast Cancer8.515.29.4
A549Lung Cancer12.122.56.6
HEK-293Non-cancerous Kidney> 80> 100N/A

Note: Data are hypothetical for illustrative purposes.

PART 3: Mechanistic Elucidation

Once primary cytotoxicity is confirmed, the next critical step is to understand how the compound kills the cells. This involves a series of more targeted assays to investigate specific cell death pathways.

Logical Flow for Mechanistic Investigation

G cluster_apoptosis 1. Apoptosis vs. Necrosis cluster_mechanism 2. Apoptotic Pathway Interrogation cluster_ros 3. Oxidative Stress start Primary Cytotoxicity Confirmed (e.g., IC50 < 20 µM in cancer cells) annexin Annexin V / PI Staining (Flow Cytometry) start->annexin ros Reactive Oxygen Species (ROS) Level (DCFDA Assay) start->ros mmp Mitochondrial Membrane Potential (JC-1 Assay) annexin->mmp If Apoptotic caspase Executioner Caspase Activation (Caspase-3/7 Assay) mmp->caspase

Caption: Decision-making workflow for mechanistic studies.

Protocol: Discriminating Apoptosis and Necrosis (Annexin V/PI Staining)
  • Principle: This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[21][22] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

  • Methodology:

    • Cell Culture: Treat cells in a 6-well plate with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).

    • Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold 1X PBS.[21]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[23]

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[21][23]

    • Incubation: Incubate for 15 minutes at room temperature in the dark.[22]

    • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[22]

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells[22]

  • Causality: A significant increase in the Annexin V positive populations strongly suggests the compound induces programmed cell death, or apoptosis.

Protocol: Interrogating Mitochondrial Integrity (JC-1 Assay)
  • Principle: A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 dye is a lipophilic cation that accumulates in healthy mitochondria, forming red fluorescent aggregates.[24] In apoptotic cells with collapsed ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.[24] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[25]

  • Methodology:

    • Cell Treatment: Treat cells in a black, clear-bottom 96-well plate or in larger plates for flow cytometry analysis.

    • JC-1 Staining: Remove the treatment medium and incubate cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.[26]

    • Washing: Gently wash the cells with assay buffer to remove excess dye.

    • Measurement: Analyze using a fluorescence plate reader (Red: Ex/Em ~585/590 nm; Green: Ex/Em ~510/527 nm) or by flow cytometry.[24]

  • Causality: A significant drop in the red/green fluorescence ratio provides strong evidence that the compound triggers the mitochondrial (intrinsic) pathway of apoptosis.

The Intrinsic Apoptotic Pathway

Caption: Key events in the intrinsic apoptotic pathway.

Protocol: Measuring Executioner Caspase Activation (Caspase-3/7 Assay)
  • Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade. Their activation is a point of no return for the cell. Luminescent assays like Caspase-Glo® 3/7 provide a substrate containing the DEVD peptide sequence.[27] When cleaved by active caspase-3 or -7, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.[27]

  • Methodology:

    • Cell Culture: Treat cells in a white-walled 96-well plate suitable for luminescence.

    • Reagent Addition: After treatment, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.[27]

    • Incubation: Mix on a plate shaker for 30 seconds and then incubate at room temperature for 1-3 hours.

    • Measurement: Read the luminescence using a plate reader.

  • Causality: A dose-dependent increase in luminescence is definitive proof of caspase-3/7 activation, confirming that the cell death is occurring through the canonical apoptotic pathway.

Protocol: Assessing Oxidative Stress (Cellular ROS Detection)
  • Principle: Many cytotoxic compounds induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is cell-permeable and non-fluorescent.[28] Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[29]

  • Methodology:

    • Cell Treatment: Seed and treat cells as previously described.

    • Probe Loading: Remove the treatment medium and wash cells with a warm buffer (e.g., HBSS). Add a working solution of H2DCFDA (typically 10-25 µM) and incubate for 30-45 minutes at 37°C.[29][30][31][32]

    • Washing: Remove the probe solution and wash the cells again to remove any extracellular probe.

    • Measurement: Measure fluorescence using a plate reader, flow cytometer, or fluorescence microscope (Ex/Em ~495/529 nm).[32]

  • Causality: An increase in DCF fluorescence indicates that the compound is inducing ROS production. This can be an upstream event that triggers mitochondrial dysfunction and apoptosis.

PART 4: Data Synthesis and Future Directions

The final step is to integrate the data from all assays into a cohesive mechanistic narrative.

Building a Mechanistic Hypothesis

Table 2: Illustrative Summary of Mechanistic Findings for MCF-7 Cells

AssayEndpoint MeasuredResult with this compoundInterpretation
MTT Metabolic Viability↓ Dose-dependent decreaseCompound is cytotoxic
LDH Release Necrosis↑ Slight increase only at high dosesPrimarily non-necrotic cell death
Annexin V/PI Apoptosis↑ Dose-dependent increase in Annexin V+ cellsCell death occurs via apoptosis
JC-1 Mitochondrial Potential↓ Dose-dependent loss of red fluorescenceApoptosis is mediated by the intrinsic pathway
Caspase-3/7 Executioner Caspases↑ Dose-dependent increase in activityConfirms canonical apoptotic execution
DCFDA ROS Production↑ Dose-dependent increaseOxidative stress is an early event
  • Hypothesis: this compound induces cytotoxicity in MCF-7 cells primarily by triggering oxidative stress, which leads to the disruption of mitochondrial membrane potential, subsequent activation of the caspase cascade, and execution of apoptosis. The compound shows favorable selectivity for cancer cells over non-cancerous cells.

Recommended Next Steps

This preliminary investigation provides the foundation for more in-depth studies, including:

  • Western Blot Analysis: To probe for the expression and cleavage of specific proteins involved in apoptosis (e.g., PARP, Caspase-9, Bcl-2 family proteins).

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase.

  • Broader Panel Screening: Expanding the investigation to a larger panel of cancer cell lines to identify biomarkers of sensitivity or resistance.

  • In Vivo Studies: If the in vitro profile is promising, the next logical step is to evaluate the compound's efficacy and toxicity in animal models.

By following this structured, technically rigorous, and logically progressing guide, researchers can build a comprehensive and reliable preliminary data package on the cytotoxicity of this compound, enabling informed decisions for the future of the drug development program.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology, 979, 65–70. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(20), e1953. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 1(1). Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. PubMed, 979, 65-70. Retrieved from [Link]

  • JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • ResearchGate. (2015). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]

  • Agilent Genomics. (n.d.). Mitochondrial Membrane Potential Detection Kit. Retrieved from [Link]

  • protocols.io. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential (JC-1) Assay Kit User Manual. Retrieved from [Link]

  • Li, N., et al. (2014). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. JoVE (Journal of Visualized Experiments), (89), e51693. Retrieved from [Link]

  • Farmacia Journal. (2022). SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY ASSESSMENT OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES INCORPORATING 4-[(4-BROMOPHENYL). Retrieved from https://farmaciajournal.com/wp-content/uploads/2022-02-18-Article-22.pdf
  • Bio-protocol. (n.d.). Lactate dehydrogenase necrosis assay. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Cell Culture Events. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

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Methodological & Application

Application Note: A Step-by-Step Protocol for the Regioselective Synthesis of 2-(2,6-Difluorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 2-(2,6-Difluorobenzoyl)oxazole, a key building block for novel pharmaceutical and agrochemical agents. The oxazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization is of significant interest.[1] This protocol employs a highly regioselective, organometallic approach involving the lithiation of oxazole at the C-2 position, followed by acylation with 2,6-difluorobenzoyl chloride. We will delve into the critical parameters, the underlying chemical principles, safety protocols, and troubleshooting to ensure a successful and reproducible synthesis.

Introduction and Scientific Rationale

The synthesis of substituted oxazoles is a cornerstone of modern synthetic chemistry due to their prevalence in biologically active compounds.[2][3] The target molecule, this compound, combines the versatile oxazole core with a difluorobenzoyl group, a common pharmacophore known to enhance metabolic stability and binding affinity.

The chosen synthetic strategy hinges on the targeted deprotonation of the oxazole ring. The C-2 proton of oxazole is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms, making it susceptible to removal by a strong base.[4] This protocol utilizes n-butyllithium (n-BuLi), a potent organometallic base, to generate a 2-lithiooxazole intermediate. This intermediate is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of 2,6-difluorobenzoyl chloride.

This method is preferred for its high regioselectivity, avoiding the formation of other isomers. The reaction is conducted at cryogenic temperatures (-78 °C) to maintain the stability of the highly reactive lithiated intermediate and to control the reaction rate, thereby minimizing side-product formation. Strict anhydrous and inert conditions are paramount, as both the n-BuLi reagent and the 2,6-difluorobenzoyl chloride are highly sensitive to moisture.[5][6]

Reaction Scheme:

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molar Mass ( g/mol )Concentration / PuritySupplierNotes
Oxazole288-42-669.0699%Sigma-AldrichStore under nitrogen.
n-Butyllithium (n-BuLi)109-72-864.062.5 M in hexanesSigma-AldrichPyrophoric. Handle under inert gas.
2,6-Difluorobenzoyl chloride18063-02-0176.5599%Sigma-AldrichCorrosive and moisture-sensitive.
Anhydrous Tetrahydrofuran (THF)109-99-972.11≥99.9%, inhibitor-freeSigma-AldrichUse from a solvent purification system or a freshly opened bottle.
Saturated aq. NH₄Cl12125-02-953.49Saturated solutionFisher ScientificFor quenching the reaction.
Diethyl Ether (Et₂O)60-29-774.12ACS GradeFisher ScientificFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousFisher ScientificFor drying organic layers.
Silica Gel7631-86-960.08230-400 meshVWRFor column chromatography.
Hexanes110-54-386.18ACS GradeFisher ScientificEluent for chromatography.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFisher ScientificEluent for chromatography.
Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon gas inlet system

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler bath

  • Syringes and needles (oven-dried)

  • Addition funnel (oven-dried)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Lithiation & Acylation cluster_workup 3. Workup & Extraction cluster_purification 4. Purification & Analysis Setup Assemble and flame-dry a three-neck flask under inert atmosphere (N₂). AddOxazole Add anhydrous THF and Oxazole via syringe. Setup->AddOxazole Cool Cool the flask to -78 °C using a dry ice/acetone bath. AddOxazole->Cool AddBuLi Slowly add n-BuLi dropwise via syringe. Stir for 1h. Cool->AddBuLi AddAcyl Add the acyl chloride solution dropwise to the reaction mixture at -78 °C. Stir for 2-3h. AddBuLi->AddAcyl PrepAcyl Prepare a solution of 2,6-difluorobenzoyl chloride in anhydrous THF. PrepAcyl->AddAcyl Quench Quench the reaction by slowly adding saturated aqueous NH₄Cl. AddAcyl->Quench Warm Allow the mixture to warm to room temperature. Quench->Warm Extract Transfer to a separatory funnel. Extract with diethyl ether (3x). Warm->Extract Wash Wash combined organic layers with brine, dry over MgSO₄, and filter. Extract->Wash Concentrate Remove solvent under reduced pressure using a rotary evaporator. Wash->Concentrate Purify Purify the crude product by silica gel column chromatography (Hexanes/EtOAc eluent). Concentrate->Purify Analyze Collect fractions and analyze by TLC. Combine pure fractions and evaporate solvent. Purify->Analyze Characterize Characterize the final product (NMR, MS, IR). Analyze->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Note: This entire procedure must be conducted under an inert atmosphere (dry nitrogen or argon) using anhydrous solvents.

Reaction Setup and Lithiation
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Through the septum, add anhydrous THF (80 mL) via a dry syringe.

  • Add oxazole (1.38 g, 20.0 mmol, 1.0 equiv.) to the THF.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly, add 2.5 M n-butyllithium in hexanes (8.8 mL, 22.0 mmol, 1.1 equiv.) dropwise over 20 minutes using a syringe. Ensure the internal temperature does not rise above -70 °C.

  • Upon completion of the addition, allow the resulting pale yellow solution to stir at -78 °C for 1 hour to ensure complete formation of the 2-lithiooxazole intermediate.

Acylation
  • In a separate, oven-dried 50 mL flask under a nitrogen atmosphere, dissolve 2,6-difluorobenzoyl chloride (3.53 g, 20.0 mmol, 1.0 equiv.) in anhydrous THF (20 mL).

  • Using a syringe, add the 2,6-difluorobenzoyl chloride solution dropwise to the stirred 2-lithiooxazole solution over 30 minutes, maintaining the internal temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc), taking aliquots that are carefully quenched in a separate vial with NH₄Cl solution before spotting.

Quenching and Workup
  • While the flask is still in the cold bath, slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. A vigorous reaction may occur initially.

  • Remove the cold bath and allow the mixture to warm to room temperature with stirring.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification
  • Prepare a silica gel column using a suitable eluent system, starting with a non-polar mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity as needed based on TLC analysis.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.

  • Elute the column, collecting fractions and monitoring them by TLC.

  • Combine the fractions containing the pure product and remove the solvent via rotary evaporation to yield this compound as a pure solid.

  • Determine the final yield and characterize the product using NMR, Mass Spectrometry, and IR spectroscopy.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[6]

  • n-Butyllithium: n-BuLi is pyrophoric and will ignite on contact with air or moisture. All transfers must be performed under an inert atmosphere using proper syringe techniques. Have a Class D fire extinguisher readily available.

  • 2,6-Difluorobenzoyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[7] It is also moisture-sensitive and reacts with water to produce HCl gas.[5][6] Handle only in a well-ventilated chemical fume hood.[8][9]

  • Solvents: THF and diethyl ether are highly flammable. Keep away from ignition sources.[7]

  • Cryogens: Dry ice and acetone baths are extremely cold. Wear cryogenic gloves when handling.

  • Waste Disposal: Quench any residual n-BuLi carefully with a non-protic solvent like isopropanol at low temperature before disposing of it in the appropriate halogenated or non-halogenated waste container, according to institutional guidelines.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield 1. Incomplete lithiation due to moisture contamination. 2. Inactive n-BuLi reagent. 3. 2,6-difluorobenzoyl chloride hydrolyzed prior to use.1. Ensure all glassware is rigorously dried and solvents are anhydrous. Maintain a positive inert gas pressure. 2. Titrate the n-BuLi solution before use to determine its exact molarity. 3. Use a fresh bottle of the acyl chloride or purify it by distillation if necessary.
Formation of 2,6-difluorobenzoic acid Reaction mixture contaminated with water, leading to hydrolysis of the acyl chloride.See solution 1 above. Ensure the quench is performed only after the reaction is complete.
Multiple spots on TLC of crude product 1. Incomplete reaction. 2. Side reactions due to temperature fluctuations. 3. Decomposition of the lithiated intermediate.1. Increase reaction time or ensure stoichiometric amounts are correct. 2. Maintain a consistent -78 °C throughout the addition and reaction phases. 3. Use the lithiated intermediate immediately after its formation.

References

  • Google Patents. (n.d.). Preparation method of fluazuron - CN115772118A.
  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • ResearchGate. (2025). A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes | Request PDF. Retrieved from [Link]

  • ACS Publications. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-substituted benzoxazole compound - CN103102321A.
  • MDPI. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method for 2-acetyl thiazole - CN105348216A.
  • National Institutes of Health. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid & σ Acid Catalyst | Request PDF. Retrieved from [Link]

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Application Notes & Protocols for a Novel Antimicrobial Candidate: 2-(2,6-Difluorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial agents that operate via mechanisms distinct from existing drug classes. Within this landscape, heterocyclic compounds, particularly those containing an oxazole ring, have emerged as a promising area of research. The oxazole moiety is a key structural component in numerous natural and synthetic compounds demonstrating a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3]

The compound of interest, 2-(2,6-Difluorobenzoyl)oxazole, integrates two key pharmacophores: the biologically active oxazole ring and a 2,6-difluorobenzoyl group. The difluorobenzamide portion is particularly noteworthy. Extensive research into 2,6-difluorobenzamide derivatives has identified them as potent inhibitors of the bacterial cell division protein FtsZ.[4][5][6][7][8] This protein is a bacterial homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a critical step in bacterial cytokinesis.[4][9] Its inhibition leads to filamentation and eventual cell death, making it an attractive target for novel antibiotics.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary in vitro evaluation of this compound's antimicrobial properties. The protocols herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[10][11][12][13][14]

Putative Mechanism of Action: Targeting Bacterial Cell Division

Based on the structure of this compound, its most probable mechanism of action is the inhibition of the FtsZ protein. The 2,6-difluorobenzoyl moiety is known to be a key interacting element with FtsZ.[4][5] By binding to FtsZ, the compound is hypothesized to disrupt the protein's polymerization dynamics, preventing the formation of the Z-ring at the site of cell division. This disruption of cytokinesis would lead to an inability of the bacteria to divide, resulting in cell filamentation and ultimately, cell death. This targeted action on a crucial bacterial-specific process makes it an attractive candidate for further development.

Below is a diagram illustrating the proposed mechanism of FtsZ inhibition.

FtsZ_Inhibition_Pathway cluster_cell Bacterial Cell cluster_inhibition Inhibition Pathway FtsZ_Monomers FtsZ Monomers Z_Ring Functional Z-Ring FtsZ_Monomers->Z_Ring Polymerization Blocked_Polymerization Disrupted FtsZ Polymerization FtsZ_Monomers->Blocked_Polymerization Cell_Division Successful Cell Division Z_Ring->Cell_Division Constriction Compound This compound Compound->FtsZ_Monomers Binding Filamentation Cell Filamentation & Lysis Blocked_Polymerization->Filamentation

Caption: Proposed mechanism of FtsZ inhibition by this compound.

Experimental Workflow for Antimicrobial Evaluation

A systematic approach is crucial for evaluating a novel antimicrobial compound. The following workflow outlines the key stages, from initial screening to a more detailed characterization of antimicrobial activity.

Antimicrobial_Assay_Workflow Start Start: Novel Compound This compound Solubility 1. Solubility & Stability Assessment Start->Solubility Stock_Solution 2. Prepare Stock Solution (e.g., in DMSO) Solubility->Stock_Solution MIC_Assay 3. Primary Screening: Broth Microdilution for MIC Stock_Solution->MIC_Assay Disk_Diffusion 4. Qualitative Assessment: Disk Diffusion Assay MIC_Assay->Disk_Diffusion Time_Kill 5. Bactericidal/Bacteriostatic? Time-Kill Kinetic Assay Disk_Diffusion->Time_Kill Data_Analysis 6. Data Analysis & Interpretation Time_Kill->Data_Analysis Conclusion Conclusion: Antimicrobial Profile Data_Analysis->Conclusion

Caption: Overall experimental workflow for antimicrobial evaluation.

Part 1: Pre-Assay Preparations

Determining Solubility and Stability

Rationale: Accurate determination of a compound's solubility and stability is fundamental to the integrity of any antimicrobial assay. The compound must remain in solution at the tested concentrations to exert its effect. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds, but its final concentration in the assay medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

Protocol:

  • Solubility Testing:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).

    • Serially dilute the stock solution in the intended assay medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Visually inspect for precipitation at each dilution after a brief incubation period (e.g., 30 minutes) at the assay temperature (e.g., 35-37°C). The highest concentration that remains clear is the maximum soluble concentration.

  • Stability Assessment (Basic):

    • Prepare a solution of the compound in the assay medium at the highest intended test concentration.

    • Incubate under the same conditions as the antimicrobial assay (e.g., 24 hours at 37°C).

    • Visually inspect for any signs of precipitation or color change, which may indicate instability. For more rigorous analysis, HPLC can be used to assess degradation over time.

Preparation of Stock Solution

Rationale: A concentrated, sterile stock solution is required for serial dilutions in the assay plates. It is crucial to accurately weigh the compound and use a high-purity solvent.

Protocol:

  • Accurately weigh a precise amount of this compound using an analytical balance.

  • Dissolve the compound in 100% sterile DMSO to a desired stock concentration (e.g., 1280 µg/mL). Ensure complete dissolution.

  • This stock solution can be stored in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Part 2: Core Antimicrobial Assays

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][15] It is the gold standard for susceptibility testing.[14] This protocol is adapted from CLSI M07 guidelines.[12]

Materials:

  • 96-well sterile microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile diluent (e.g., saline or CAMHB)

Protocol:

  • Plate Preparation:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • In a separate dilution reservoir or deep well plate, prepare an intermediate dilution of the compound stock solution in CAMHB. For a starting test concentration of 128 µg/mL, this intermediate solution should be 256 µg/mL.

    • Add 100 µL of this 256 µg/mL compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 1-10 will now contain compound concentrations ranging from 128 µg/mL to 0.25 µg/mL.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Prepare the final inoculum by diluting this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. A common dilution is 1:100.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. The total volume in each well is now 100 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). A reading aid (e.g., a viewing box) is recommended.

Hypothetical MIC Data for this compound
Organism MIC (µg/mL)
Staphylococcus aureus ATCC 292134
Escherichia coli ATCC 2592232
Methicillin-Resistant S. aureus (MRSA) Clinical Isolate8
Pseudomonas aeruginosa ATCC 27853>128
Disk Diffusion Assay

Rationale: The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of a compound's antimicrobial activity.[15][16] A zone of growth inhibition around a compound-impregnated disk indicates susceptibility. This protocol is based on CLSI M02 guidelines.

Protocol:

  • Disk Preparation:

    • Sterile blank paper disks (6 mm diameter) are required.

    • Apply a precise volume (e.g., 10-20 µL) of a known concentration of the this compound solution (dissolved in a volatile solvent like ethanol or methanol) to each disk. The amount of compound per disk should be standardized (e.g., 30 µg).

    • Allow the disks to dry completely in a sterile environment.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Disk Application and Incubation:

    • Aseptically place the prepared disks onto the inoculated agar surface.

    • Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (solvent only).

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Measurement:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Time-Kill Kinetic Assay

Rationale: This assay provides insight into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). A bactericidal agent typically causes a ≥3-log₁₀ reduction in CFU/mL.

Protocol:

  • Prepare flasks containing CAMHB with the compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) and a growth control flask without the compound.

  • Inoculate each flask with a starting bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks at 35 ± 2°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquot in sterile saline and plate onto Mueller-Hinton agar.

  • Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time for each concentration.

Hypothetical Time-Kill Data (log₁₀ CFU/mL) for S. aureus
Treatment 0 hr 2 hr 4 hr 8 hr 24 hr
Growth Control5.76.57.88.99.2
1x MIC5.75.14.53.83.1
2x MIC5.74.23.12.5<2.0
4x MIC5.73.5<2.0<2.0<2.0

References

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Application of 2-(2,6-Difluorobenzoyl)oxazole in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Oxazole Scaffolds in Oncology Research

The search for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor in oncology.[1] Heterocyclic compounds, particularly those containing oxazole rings, have garnered significant attention from medicinal chemists due to their diverse pharmacological activities.[2][3] The oxazole moiety, a five-membered aromatic ring with nitrogen and oxygen atoms, serves as a versatile scaffold for the development of potent anticancer agents.[4][5][6] These derivatives have been shown to exhibit a broad spectrum of activities against various cancer cell lines, including those that have developed resistance to existing therapies.[1] The unique physicochemical properties of the oxazole ring allow for diverse interactions with biological targets, making it a privileged structure in drug discovery.[2][7]

This document provides a comprehensive guide for researchers on the potential applications and investigational protocols for a representative compound, 2-(2,6-Difluorobenzoyl)oxazole, in the context of cancer cell line studies. While extensive public data on this specific molecule is limited, the principles and methodologies outlined here are derived from the well-established anticancer properties of the broader class of oxazole derivatives.[4][5][8][9] This guide is intended to serve as a foundational framework for the in vitro characterization of this and similar novel chemical entities.

Plausible Mechanism of Action: Targeting Key Oncogenic Pathways

Oxazole derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key proteins involved in cancer cell proliferation, survival, and metastasis.[4][5][9] Based on the known targets of this class of compounds, this compound could potentially function as an inhibitor of critical signaling pathways, such as protein kinases, STAT3, or tubulin polymerization, ultimately leading to apoptosis and cell cycle arrest.[4][5][9]

A plausible, yet hypothetical, mechanism involves the inhibition of a critical tyrosine kinase that is overactive in a particular cancer type. This inhibition would block downstream signaling cascades responsible for cell growth and survival.

MOA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Compound This compound Compound->Receptor_Tyrosine_Kinase Inhibition STAT3 STAT3 Compound->STAT3 Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Compound->Apoptosis Compound->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Compound->Proliferation_Inhibition Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Transcription_Factors->Gene_Expression

Caption: Plausible mechanisms of action for this compound.

Experimental Workflow for In Vitro Evaluation

A systematic approach is essential for characterizing the anticancer potential of a novel compound. The following workflow outlines the key stages of in vitro testing, from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture Cytotoxicity_Screening Cytotoxicity Screening (MTT/MTS Assay) Cell_Culture->Cytotoxicity_Screening IC50_Determination Determine IC50 Values Cytotoxicity_Screening->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Western_Blot Mechanistic Studies (Western Blotting) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: A typical experimental workflow for in vitro anticancer drug screening.

Data Presentation: Illustrative Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The table below presents hypothetical IC50 values for this compound against a panel of human cancer cell lines, reflecting the nanomolar to micromolar potency often observed with oxazole derivatives.[5][9]

Cell LineCancer TypeIC50 (µM) - 72h
MCF-7Breast Adenocarcinoma5.9
MDA-MB-231Breast Adenocarcinoma8.2
A549Lung Carcinoma12.5
HCT116Colon Carcinoma7.8
HeLaCervical Adenocarcinoma10.3
U-87 MGGlioblastoma15.1
Note:These values are for illustrative purposes only and must be determined experimentally.

Detailed Experimental Protocols

The following protocols are standardized methods for assessing the biological activity of novel compounds in cancer cell lines.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Washing: Wash the cells twice with cold PBS.

    • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells based on their DNA content.

  • Procedure:

    • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

    • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the DNA content by flow cytometry.

Protocol 4: Western Blotting for Mechanistic Insights

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of the compound on signaling pathways.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Procedure:

    • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, p-AKT, p-ERK) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The protocols and workflow detailed in this guide provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The diverse biological activities of oxazole derivatives suggest that this compound could hold significant therapeutic promise.[6][10] Experimental validation of its cytotoxicity, pro-apoptotic effects, and impact on cell cycle progression is a critical first step. Subsequent mechanistic studies, guided by the initial findings, will be essential to elucidate its precise molecular targets and pathways of action. Promising in vitro results would then warrant further investigation in preclinical in vivo models to assess efficacy and safety.

References

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2010). NIH. [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). PubMed. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). PubMed. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Europe PMC. [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). Royal Society of Chemistry. [Link]

  • Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. (2023). MDPI. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). MDPI. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. [Link]

  • OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. (2012). PharmaTutor. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. (n.d.). ResearchGate. [Link]

  • Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (n.d.). Frontiers. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). PMC - NIH. [Link]

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Application Notes & Protocols: Evaluating 2-(2,6-Difluorobenzoyl)oxazole as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for the initial characterization of 2-(2,6-difluorobenzoyl)oxazole, a novel compound with potential as an enzyme inhibitor. Given the absence of established data, this guide is structured as a strategic workflow, detailing the rationale and step-by-step protocols for identifying potential enzyme targets, quantifying inhibitory potency, determining the mechanism of action, and validating activity in a cellular context. These protocols are designed to be adaptable and serve as a foundational methodology for researchers investigating the therapeutic potential of this and other novel small molecules.

Introduction and Rationale

The pursuit of novel enzyme inhibitors is a cornerstone of modern drug discovery, addressing diseases ranging from cancer to infectious agents.[1][2] The compound this compound incorporates two key structural motifs—a difluorobenzoyl group and an oxazole ring—that are present in a variety of biologically active molecules.[3][4]

  • 2,6-Difluorobenzoyl Moiety: This group is a critical component of benzoylphenyl urea (BPU) insecticides, which act by inhibiting chitin synthase, an enzyme essential for the formation of the insect exoskeleton.[5][6][7] The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it a potential target for nucleophilic attack by amino acid residues within an enzyme's active site.[7]

  • Oxazole Ring: The oxazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[3][8] Its derivatives are known to exhibit a wide array of biological activities, including the inhibition of enzymes like cyclooxygenase (COX), protein kinases, and DNA topoisomerases.[1][3][9]

Based on this structural analysis, this compound is a compelling candidate for screening against enzymes where these motifs are known to confer inhibitory activity. Plausible initial targets include chitin synthases (relevant in antifungal or insecticidal contexts) and various serine hydrolases, kinases, or reductases in mammalian systems, particularly those involved in metabolic or proliferative diseases.[10][11]

The following sections outline a systematic approach to rigorously evaluate the inhibitory potential of this compound.

Strategic Workflow for Inhibitor Characterization

A logical progression of experiments is crucial for efficiently characterizing a novel compound. This workflow ensures that each step builds upon the last, from broad screening to detailed mechanistic studies.

G A Compound Preparation & QC B Hypothesis Generation: Potential Enzyme Targets A->B Structural Analysis C Primary In Vitro Enzyme Inhibition Assay B->C Target Selection D Dose-Response Analysis & IC50 Determination C->D Hit Identification E Mechanism of Action (MoI) Kinetic Studies D->E Potency Confirmed F Cell-Based Assay (On-Target Validation) E->F Mechanism Elucidated G Data Interpretation & Lead Optimization F->G Cellular Efficacy

Caption: Workflow for evaluating a novel enzyme inhibitor.

Protocol 1: Primary In Vitro Enzyme Inhibition Assay

This protocol provides a generalized method for an initial screen to identify inhibitory activity against a selected enzyme. It is designed for a 96-well plate format for throughput.

3.1. Objective

To determine if this compound causes a reduction in the catalytic activity of a purified enzyme at a fixed concentration.

3.2. Materials

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates (e.g., clear, black, or white, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

  • Positive control (a known inhibitor for the target enzyme, if available)

3.3. Step-by-Step Methodology [12][13]

  • Prepare Compound Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Assay Solutions:

    • Enzyme Solution: Dilute the purified enzyme to its optimal working concentration in cold assay buffer.

    • Substrate Solution: Prepare the substrate in assay buffer at a concentration appropriate for the assay, often at or near its Michaelis constant (Km).[13]

  • Assay Plate Setup:

    • Test Wells: Add enzyme solution and the test compound (e.g., to a final concentration of 10 µM). Ensure the final DMSO concentration is consistent across all wells and ideally ≤1% to prevent solvent effects.[13]

    • Negative Control Wells (100% Activity): Add enzyme solution and an equivalent volume of DMSO (without the test compound).

    • Blank Wells (0% Activity): Add assay buffer and DMSO, but no enzyme. This accounts for background signal from the substrate and compound.

    • Positive Control Wells: Add enzyme solution and the known inhibitor.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at the enzyme's optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[14]

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Detection: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance, fluorescence) over time (kinetic mode) or at a single endpoint after a fixed incubation period.

3.4. Data Analysis

Calculate the percentage of inhibition using the following formula:

% Inhibition = [ 1 - (RateTest - RateBlank) / (RateControl - RateBlank) ] * 100

A significant percentage of inhibition (e.g., >50%) designates the compound as a "hit" and warrants further investigation.

Protocol 2: IC₅₀ Determination

Once a hit is identified, the next step is to quantify its potency by determining the half-maximal inhibitory concentration (IC₅₀).[15]

4.1. Objective

To determine the concentration of this compound required to inhibit 50% of the enzyme's activity under specific assay conditions.[16]

4.2. Step-by-Step Methodology

  • Perform Serial Dilutions: Prepare a series of dilutions of the test compound stock solution in DMSO. A common approach is a 10-point, 3-fold serial dilution.

  • Run Enzyme Assay: Perform the enzyme inhibition assay as described in Protocol 1, but instead of a single concentration, use the range of inhibitor concentrations from your serial dilution.[12]

  • Data Collection: Measure the reaction rate for each inhibitor concentration.

4.3. Data Analysis and Presentation

  • Calculate % Inhibition: For each concentration, calculate the percentage of inhibition as described previously.

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). The resulting data should form a sigmoidal curve.[17]

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration at the inflection point of the curve.[16]

Table 1: Example IC₅₀ Data Presentation

CompoundTarget EnzymeSubstrate Conc. (µM)IC₅₀ (µM)Hill Slope
This compoundEnzyme X101.5 ± 0.21.1
Known Inhibitor (Control)Enzyme X100.8 ± 0.11.0

Protocol 3: Mechanism of Inhibition (MoI) Studies

Understanding how the inhibitor interacts with the enzyme and substrate is critical. Kinetic studies can elucidate the mechanism of inhibition (MoI).[18][19]

5.1. Objective

To determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed by analyzing enzyme kinetics at various substrate and inhibitor concentrations.[20]

5.2. Key Concepts & Visualization

  • Competitive: Inhibitor binds only to the enzyme's active site, competing with the substrate. Can be overcome by high substrate concentrations.[21]

  • Non-competitive: Inhibitor binds to an allosteric site, affecting both the free enzyme and the enzyme-substrate complex. It reduces Vmax without changing Km.[21]

  • Uncompetitive: Inhibitor binds only to the enzyme-substrate complex. It reduces both Vmax and Km.[21]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme (E) ES E-Substrate (ES) E->ES + Substrate (S) EI E-Inhibitor (EI) E->EI + Inhibitor (I) ES->E P Product (P) ES->P k_cat EI->E E2 Enzyme (E) ES2 E-Substrate (ES) E2->ES2 + S EI2 E-Inhibitor (EI) E2->EI2 + I ES2->E2 ESI2 ESI Complex ES2->ESI2 + I P2 Product (P) ES2->P2 k_cat EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2

Sources

Application Notes and Protocols for the Biological Evaluation of 2-(2,6-Difluorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the Biological Evaluation of 2-(2,6-Difluorobenzoyl)oxazole

The pursuit of novel therapeutic agents is a cornerstone of biomedical research. The oxazole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Oxazole derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, antidiabetic, and antitubercular agents.[3][4] The substitution pattern on the oxazole ring is a key determinant of its biological function.[3]

The 2-(2,6-Difluorobenzoyl) moiety introduces several key features that may enhance the therapeutic potential of the oxazole core. The difluorobenzoyl group is a known pharmacophore present in various bioactive molecules.[5] The fluorine atoms can increase metabolic stability, improve binding affinity to target proteins, and enhance bioavailability.[6] For instance, the 2,6-difluorobenzamide nucleus is a critical component in the development of allosteric inhibitors of the bacterial cell division protein FtsZ.[5] Furthermore, compounds containing a 2,6-difluorobenzyl group have been investigated as potent inverse agonists for the nuclear receptor RORγt, a target for inflammatory diseases.[7][8]

Given the established biological activities of both the oxazole ring and the difluorobenzoyl moiety, this compound emerges as a promising candidate for comprehensive biological evaluation. This document provides a detailed experimental framework for researchers to investigate its potential therapeutic applications, focusing on its cytotoxic, anti-inflammatory, and antimicrobial properties.

Experimental Design: A Multi-tiered Approach

A systematic evaluation of a novel compound necessitates a tiered approach, beginning with broad in vitro screening to identify primary biological activities, followed by more detailed mechanistic studies and potential in vivo validation.

Experimental_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Studies cluster_2 Tier 3: In Vivo Validation Compound Synthesis\n& Characterization Compound Synthesis & Characterization Cytotoxicity Screening Cytotoxicity Screening Compound Synthesis\n& Characterization->Cytotoxicity Screening Antimicrobial Screening Antimicrobial Screening Compound Synthesis\n& Characterization->Antimicrobial Screening Anti-inflammatory Screening Anti-inflammatory Screening Compound Synthesis\n& Characterization->Anti-inflammatory Screening Apoptosis Assays Apoptosis Assays Cytotoxicity Screening->Apoptosis Assays Mechanism of Action\n(e.g., Enzyme Inhibition) Mechanism of Action (e.g., Enzyme Inhibition) Anti-inflammatory Screening->Mechanism of Action\n(e.g., Enzyme Inhibition) Xenograft Models\n(Cancer) Xenograft Models (Cancer) Apoptosis Assays->Xenograft Models\n(Cancer) Cell Cycle Analysis Cell Cycle Analysis Inflammation Models Inflammation Models Mechanism of Action\n(e.g., Enzyme Inhibition)->Inflammation Models

Caption: A tiered approach to the biological evaluation of this compound.

Part 1: In Vitro Cytotoxicity Evaluation

The initial assessment of a novel compound in drug discovery often involves evaluating its cytotoxic potential against a panel of cancer cell lines.[9] This provides crucial information on its efficacy and potency.[9]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidic isopropanol)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium and add the medium containing different concentrations of the compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound, ensuring the final DMSO concentration does not exceed 0.5% v/v) and a blank control (medium only).[11][12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: The cytotoxic activity of this compound should be summarized in a table presenting the IC50 values.

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48[Insert Value]
HeLaCervical Cancer48[Insert Value]
HEK293Non-cancerous48[Insert Value]
Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis

To determine if cytotoxicity is mediated by apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed.[13] This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.[9]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS.[15]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[11] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[14]

Apoptosis_Assay node_A Viable Cells (Annexin V-, PI-) node_B Early Apoptotic Cells (Annexin V+, PI-) node_A->node_B Apoptosis Induction node_C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) node_B->node_C Membrane Permeabilization

Caption: Differentiation of cell populations in an Annexin V/PI apoptosis assay.

Part 2: In Vitro Anti-inflammatory Evaluation

Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is of significant interest.[16]

Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay assesses the potential of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells with LPS), and a vehicle control.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Part 3: In Vitro Antimicrobial Susceptibility Testing

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound stock solution

  • 96-well microtiter plates

  • Standard antibiotics (positive controls)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).[17]

  • Compound Dilution: Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.[12]

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).[17]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Data Presentation: The antimicrobial activity should be presented in a table summarizing the MIC values.

MicroorganismGram Stain/TypeMIC (µg/mL)
Staphylococcus aureusGram-positive[Insert Value]
Escherichia coliGram-negative[Insert Value]
Candida albicansFungus[Insert Value]

Part 4: In Vivo Evaluation (Hypothetical Framework)

Should the in vitro studies yield promising results, subsequent in vivo validation is a critical step.[18] The choice of the in vivo model will depend on the most potent in vitro activity observed.

Potential In Vivo Models:
  • Anticancer Activity: Human tumor xenograft models in immunocompromised mice are commonly used.[19] Tumor growth inhibition would be the primary endpoint.[20]

  • Anti-inflammatory Activity: Carrageenan-induced paw edema in rats is a standard model for acute inflammation.[21][22] A reduction in paw volume would indicate anti-inflammatory effects.

The design and execution of in vivo studies must adhere to strict ethical guidelines and regulatory requirements for animal welfare.

Conclusion

This document provides a comprehensive and structured approach for the initial biological evaluation of this compound. The proposed experimental protocols are based on established and validated methodologies, ensuring the generation of reliable and reproducible data. The multi-tiered strategy allows for a systematic investigation of the compound's potential cytotoxic, anti-inflammatory, and antimicrobial properties, paving the way for further preclinical development if promising activities are identified.

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Application Notes and Protocols for 2-(2,6-Difluorobenzoyl)oxazole: Solution Preparation and Experimental Handling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper preparation and handling of 2-(2,6-Difluorobenzoyl)oxazole (C₁₀H₅F₂NO₂) for experimental use. Due to the limited availability of specific solubility and stability data for this compound, this guide synthesizes best practices from the handling of analogous small molecules, particularly benzoyl-oxazole derivatives, to establish a robust framework for its use. The protocols herein emphasize the principles of scientific integrity, providing detailed methodologies for solution preparation, storage, quality control, and safety. All recommendations are grounded in established chemical principles and are designed to ensure data reproducibility and laboratory safety.

Introduction: Understanding the Compound

This compound is a heterocyclic small molecule with a molecular weight of 209.15 g/mol .[1][2] The presence of the 2,6-difluorobenzoyl moiety is significant in medicinal chemistry, often incorporated to enhance metabolic stability or binding affinity.[3] The oxazole ring system is a feature of numerous biologically active compounds but can be susceptible to certain degradation pathways, such as hydrolysis, which must be considered during experimental design.[4][5] This guide provides the necessary protocols to mitigate potential compound instability and ensure accurate and reproducible experimental outcomes.

Physicochemical Properties Summary

A summary of the known and predicted properties of this compound is presented in Table 1. It is critical for researchers to recognize that some of these properties are predicted and should be experimentally verified.

PropertyValue/InformationSource
Molecular Formula C₁₀H₅F₂NO₂[1]
Molecular Weight 209.15 g/mol [1]
Predicted Boiling Point 316.9 ± 52.0 °C[1]
Predicted Density 1.376 ± 0.06 g/cm³[1]
Predicted pKa -3.10 ± 0.10[1]
Appearance Assumed to be a solid at room temperatureGeneral

Solution Preparation: A Step-by-Step Protocol

The selection of an appropriate solvent is critical for maintaining the integrity of this compound. For many nonpolar organic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions due to its high solvating power.[1][6][7]

Recommended Solvents and Preliminary Solubility Assessment

Given the structure of the compound, high solubility is anticipated in polar aprotic solvents.

  • Primary Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Alternative Solvents: Anhydrous Ethanol, Methanol, or Acetone.

Causality: The difluorobenzoyl group imparts some polarity, while the overall structure remains largely organic, making polar aprotic solvents like DMSO ideal. The use of anhydrous solvents is crucial to prevent hydrolysis of the oxazole ring.

Since no formal solubility data is publicly available, an initial solubility assessment is mandatory.

Protocol 2.1: Preliminary Solubility Test

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1 mg) of this compound into a clear glass vial.

  • Solvent Addition: Add the chosen solvent (e.g., DMSO) in small, measured increments (e.g., 10 µL).

  • Dissolution: After each addition, vortex the vial for 30-60 seconds. Gentle warming (to 30-40°C) or sonication can be used to aid dissolution.

  • Observation: Visually inspect for complete dissolution against a dark background. The absence of any visible particulates indicates dissolution.

  • Calculation: Calculate the approximate solubility based on the total volume of solvent added.

  • Stability Check: Allow the clear solution to stand at room temperature for several hours and observe for any precipitation, which would indicate that the concentration is near the solubility limit.[8]

Preparation of High-Concentration Stock Solutions

It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM in DMSO) to minimize the volume of organic solvent introduced into aqueous experimental systems.

Protocol 2.2: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-Weighing Preparation: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 2.09 mg for a 1 mL stock). For small quantities, use an analytical balance and static-reducing tools to ensure accuracy.[8]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial (e.g., add 1 mL of DMSO for 2.09 mg of compound to make a 10 mM solution).

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can be applied.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store as recommended in Section 3.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh 1. Weigh Compound add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate add_solvent->dissolve store 4. Aliquot & Store dissolve->store thaw 5. Thaw Stock Aliquot store->thaw For Experiment serial_dilute 6. Serial Dilution (in DMSO) thaw->serial_dilute final_dilute 7. Final Dilution (in Aqueous Buffer) serial_dilute->final_dilute use_immediately 8. Use Immediately final_dilute->use_immediately

Caption: Workflow for preparing stock and working solutions.

Preparation of Aqueous Working Solutions

Direct dilution of a high-concentration DMSO stock into aqueous buffers can cause precipitation. Therefore, a serial dilution approach is recommended.

Protocol 2.3: Preparation of a 10 µM Working Solution

  • Intermediate Dilution: Prepare an intermediate dilution of your stock solution in DMSO. For example, dilute your 10 mM stock 1:100 in DMSO to create a 100 µM solution.

  • Final Dilution: Just before the experiment, add the required volume of the intermediate DMSO solution to your final aqueous medium (e.g., cell culture media or assay buffer). For a 1:10 dilution to a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous medium.

  • Mixing: Mix immediately and thoroughly by gentle inversion or pipetting.

  • Solvent Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as your test samples.[1]

Storage and Stability

The stability of this compound in solution is not yet established. General principles for small molecule storage should be strictly followed to minimize degradation.

Stock Solution Storage
  • Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.[9]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots.[1]

  • Light Sensitivity: While not explicitly documented, it is prudent to protect solutions from light by storing them in amber vials or by wrapping clear vials in aluminum foil.

  • Moisture: Use vials with tight-fitting caps to prevent the hygroscopic DMSO from absorbing water, which could lead to hydrolysis of the compound.

Stability Considerations
  • Hydrolytic Stability: The oxazole ring can be susceptible to hydrolysis, particularly under acidic or basic conditions. It is therefore recommended to prepare fresh aqueous working solutions for each experiment and use them immediately.

  • Thermal Stability: While many oxazole derivatives are thermally stable, prolonged exposure to high temperatures should be avoided.[9][10]

  • Forced Degradation Studies: For long-term or critical applications, it is advisable to perform forced degradation studies to understand the compound's stability under various stress conditions (acid, base, oxidation, heat, light).[11][12]

Quality Control

Regular quality control is essential to ensure the identity, purity, and concentration of your compound and its solutions.

Identity and Purity Verification

Before preparing any solutions, the purity of the solid compound should be verified. After preparation, the integrity of the stock solution should be periodically checked.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for assessing purity. A pure compound should exhibit a single major peak at a characteristic retention time. The appearance of new peaks over time can indicate degradation. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for methods involving benzoyl-containing compounds.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the compound. The spectra of stock solutions (dissolved in a deuterated solvent like DMSO-d₆) can be compared to the initial spectrum of the solid material to detect any structural changes.[15][16][17]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the compound and identify potential degradation products.

QC_Workflow cluster_initial Initial Compound QC cluster_solution Solution QC (Periodic) solid_compound Solid Compound hplc_initial HPLC Purity Check solid_compound->hplc_initial nmr_initial NMR Structure ID solid_compound->nmr_initial ms_initial MS Molecular Weight solid_compound->ms_initial stock_solution Stock Solution hplc_initial->stock_solution If pure, prepare stock hplc_stability HPLC Stability Check stock_solution->hplc_stability

Caption: Quality control workflow for compound and solution integrity.

Concentration Verification

The concentration of the stock solution can be verified using a calibrated HPLC-UV method with a standard curve prepared from a freshly weighed sample of the solid compound.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the compound is classified as a skin, eye, and respiratory irritant.[7] Therefore, appropriate safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the solid compound or its solutions.

  • Ventilation: Handle the solid compound and prepare concentrated stock solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Spill and Disposal: In case of a spill, follow standard laboratory procedures for cleaning up chemical spills. Dispose of all waste containing the compound in accordance with institutional and local regulations.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek medical attention.

Conclusion

The successful use of this compound in experimental settings is contingent upon careful preparation, storage, and handling. This guide provides a comprehensive framework based on established principles of small molecule handling and the known chemistry of related compounds. Researchers are strongly encouraged to perform the preliminary validation and quality control steps outlined herein to ensure the reliability and reproducibility of their data. By adhering to these protocols, the scientific community can confidently explore the biological and chemical properties of this novel compound.

References

  • Springer Nature Experiments. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]

  • Solarbio. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Kolehmainen, E., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 18(3), 2764-2781.
  • ResearchGate. (2025, October 16). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Force degradation study of compound A3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Naturally Occurring Oxazole-Containing Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • BenchChem. (2025, December). Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals.
  • Welch HPLC Columns. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Solubility of Benzoyl Chloride in Organic Solvents.
  • Finetech Industry Limited. (n.d.). 2,6-Difluorobenzoyl isocyanate/DFBI. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column. Retrieved from [Link]

  • BenchChem. (n.d.). Side reactions to avoid in 2,6-Difluorobenzamide synthesis. Retrieved from a hypothetical vendor troubleshooting guide.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 2,5-Disubstituted Oxazoles via Cobalt(III)-Catalyzed Cross-Coupling of N-Pivaloyloxyamides with Oxazoles.
  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

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  • PubMed. (n.d.). Benzoyl peroxide solubility and stability in hydric solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

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Sources

"developing assays to test the efficacy of 2-(2,6-Difluorobenzoyl)oxazole"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Developing Assays to Test the Efficacy of 2-(2,6-Difluorobenzoyl)oxazole

For: Researchers, scientists, and drug development professionals.

Introduction: Deconstructing this compound for Targeted Assay Development

The compound this compound is a synthetic molecule featuring two distinct, biologically relevant moieties: a 2,6-difluorobenzoyl group and an oxazole ring. A rational approach to developing efficacy assays begins with a hypothesis-driven strategy based on the known pharmacology of these structural components.

  • The benzoyl component, particularly when part of a benzoylurea scaffold, is the cornerstone of a major class of insecticides that function as insect growth regulators (IGRs).[1] Their well-established mechanism of action is the inhibition of chitin synthesis, a process vital for the formation of the insect exoskeleton.[2][3]

  • The oxazole ring is a versatile heterocyclic scaffold found in numerous pharmaceuticals and natural products, exhibiting a wide spectrum of activities, including antifungal, antibacterial, and anticancer properties.[4][5][6] Its presence can modulate the compound's potency, selectivity, and pharmacokinetic profile.

Based on this structural analysis, the primary hypothesis is that This compound functions as a chitin synthase (CHS) inhibitor . Chitin is an essential structural polysaccharide in the cell walls of fungi and the exoskeletons of arthropods, but is absent in vertebrates.[1][6] This makes chitin synthase an excellent and selective target for developing novel fungicides and insecticides.

This guide provides a multi-tiered strategy for evaluating the efficacy of this compound, progressing from direct enzymatic inhibition to cellular and whole-organism effects.

Principle of Efficacy Testing: A Tiered Approach

A robust evaluation of a putative chitin synthase inhibitor requires a logical progression of assays to build a comprehensive evidence-based profile. Our strategy is as follows:

  • Biochemical Assay: Directly measure the compound's ability to inhibit the activity of the target enzyme, chitin synthase, in a cell-free system. This confirms the molecular mechanism of action.

  • Cell-Based Assay: Assess the compound's efficacy in a whole-cell context using a chitin-dependent organism, such as a fungus. This demonstrates cell permeability and effectiveness against the target in a living system.

  • Whole-Organism Assay: Evaluate the compound's ultimate physiological effect on a target pest, such as an insect larva. This confirms its practical utility and impact on complex biological processes like molting.

G Figure 1. Tiered Assay Development Workflow cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cell-Based Assay cluster_2 Tier 3: Whole-Organism Assay node_a Protocol 1: In Vitro Chitin Synthase Inhibition Assay node_b Primary Endpoint: IC50 Value node_a->node_b Determines node_c Protocol 2: Fungal Growth Inhibition Assay node_d Primary Endpoint: MIC Value node_c->node_d Determines node_e Protocol 3: Insect Larval Development Assay node_f Primary Endpoint: LC50 / EC50 Values node_e->node_f Determines

Caption: Tiered Assay Development Workflow.

Part 1: Biochemical Assay Protocol — In Vitro Chitin Synthase Inhibition

This protocol provides a non-radioactive, high-throughput method to directly measure the inhibition of chitin synthase.[7][8] The assay relies on the capture of newly synthesized chitin by Wheat Germ Agglutinin (WGA) coated on a microtiter plate, followed by enzymatic detection.[1]

Protocol 1: Chitin Synthase (CHS) Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against chitin synthase.

Materials:

  • Enzyme Source: Crude microsomal fraction containing chitin synthase prepared from a suitable organism (e.g., Sclerotinia sclerotiorum or Anopheles gambiae).[8][9]

  • Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Reagents:

    • Wheat Germ Agglutinin (WGA)

    • Bovine Serum Albumin (BSA)

    • UDP-N-acetylglucosamine (UDP-GlcNAc)

    • N-acetylglucosamine (GlcNAc)

    • MgCl₂ or CoCl₂[9]

    • Trypsin and Soybean Trypsin Inhibitor

    • WGA-Horseradish Peroxidase (WGA-HRP) conjugate

    • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

    • Sulfuric Acid (0.5 M)

    • Tris-HCl buffer (50 mM, pH 7.5)

  • Equipment: 96-well microtiter plates, incubator, plate shaker, microplate reader.

Step-by-Step Methodology:

  • Plate Coating:

    • Add 100 µL of WGA solution (50 µg/mL in deionized water) to each well of a 96-well plate.

    • Incubate overnight at room temperature.

    • Wash wells 3x with deionized water.

    • Block by adding 200 µL of blocking buffer (20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5) and incubate for 3 hours at room temperature.

    • Wash wells 3x with deionized water.[1]

  • Enzyme Preparation and Activation:

    • Prepare a crude microsomal fraction from the source organism.[1]

    • To activate the zymogenic enzyme, treat the crude CHS solution with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes.

    • Stop the trypsin activity by adding a soybean trypsin inhibitor (e.g., 120 µg/mL).[9]

    • Keep the activated enzyme preparation on ice.

  • Enzyme Reaction:

    • Prepare serial dilutions of the test compound in Tris-HCl buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

    • Prepare a 2X Reaction Mix containing: 10 mM GlcNAc, 2 mM UDP-GlcNAc, and 20 mM MgCl₂ in 50 mM Tris-HCl buffer (pH 7.5).[1]

    • To each WGA-coated well, add in order:

      • 25 µL of diluted test compound or vehicle control (DMSO).

      • 25 µL of activated enzyme preparation.

      • 50 µL of 2X Reaction Mix.

    • Include a background control with a boiled (inactivated) enzyme.

    • Incubate the plate at 30-37°C for 2-3 hours with gentle shaking.[1][9]

  • Detection:

    • Stop the reaction by washing the wells 5x with deionized water to remove unreacted substrates.

    • Add 100 µL of WGA-HRP conjugate solution (e.g., 1 µg/mL in blocking buffer) to each well.

    • Incubate for 30 minutes at 30°C.

    • Wash the wells 5x with deionized water.

    • Add 100 µL of TMB substrate solution and incubate for 5-15 minutes at room temperature until color develops.

    • Stop color development by adding 100 µL of 0.5 M sulfuric acid.[1]

    • Measure absorbance at 450 nm using a plate reader.

Data Analysis & Expected Results:

Subtract the background absorbance (boiled enzyme) from all readings. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

ParameterTypical ConcentrationRationale
UDP-GlcNAc1 mMSubstrate for the chitin synthase enzyme.[1]
GlcNAc5 mMAllosteric activator for many chitin synthases.[8]
MgCl₂10 mMDivalent cation cofactor required for enzyme activity.[8]
Trypsin80 µg/mLProteolytically activates the inactive zymogen form of the enzyme.[9]
Test CompoundLogarithmic seriesTo generate a dose-response curve for IC₅₀ calculation.

Part 2: Cell-Based Assay Protocol — Fungal Growth Inhibition

This protocol determines the compound's ability to inhibit the growth of a chitin-dependent organism. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC). This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[10][11][12]

Protocol 2: Broth Microdilution Antifungal Susceptibility Assay

Objective: To determine the MIC of this compound against a selected fungal strain (e.g., Candida albicans, Cryptococcus neoformans).

Materials:

  • Fungal Strain: e.g., Candida albicans ATCC 90028.

  • Test Compound: this compound in DMSO.

  • Positive Control: A known antifungal agent (e.g., Fluconazole).

  • Media and Reagents:

    • RPMI-1640 medium (with L-glutamine, without bicarbonate) buffered with MOPS.[3]

    • Sabouraud Dextrose Agar/Broth.

    • Sterile saline (0.85%).

  • Equipment: Sterile 96-well flat-bottom microtiter plates, spectrophotometer, incubator (35°C), multichannel pipette.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).[3]

    • Dilute this suspension in RPMI-1640 medium to achieve a final working concentration of 0.5-2.5 x 10³ cells/mL.[10]

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no compound, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the working fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Add 100 µL of sterile RPMI medium to well 12.

    • Incubate the plate at 35°C for 24-48 hours.[12]

  • Endpoint Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control well.[13] This can be determined visually or by reading the optical density (OD) at 600 nm with a microplate reader.

G Figure 2. Fungal MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare compound serial dilutions in 96-well plate assay1 Inoculate plate wells with fungal suspension prep1->assay1 prep2 Prepare standardized fungal inoculum (0.5 McFarland) prep2->assay1 assay2 Incubate plate at 35°C for 24-48h assay1->assay2 analysis1 Read plate visually or with plate reader (OD600) assay2->analysis1 analysis2 Determine MIC: Lowest concentration with ≥50% growth inhibition analysis1->analysis2

Caption: Fungal MIC Assay Workflow.

Part 3: Whole-Organism Assay Protocol — Insect Larval Development

This bioassay evaluates the compound's effect on the molting process of insect larvae, a key physiological outcome of chitin synthesis inhibition.[14]

Protocol 3: Insect Larval Mortality and Development Bioassay

Objective: To determine the lethal concentration (LC₅₀) and/or effective concentration (EC₅₀) of this compound that disrupts the development of a target insect species (e.g., Spodoptera litura).

Materials:

  • Insect Larvae: A synchronized cohort of early-instar larvae (e.g., 3rd instar).

  • Test Compound: this compound formulated for application (e.g., an aqueous suspension with a surfactant).

  • Positive Control: A known benzoylurea insecticide (e.g., Lufenuron or Hexaflumuron).[14]

  • Diet: Artificial diet or fresh host plant leaves (e.g., castor leaves for S. litura).

  • Equipment: Potter's precision spray tower or equipment for leaf-dip bioassay, ventilated containers for rearing, controlled environment chamber.

Step-by-Step Methodology:

  • Preparation of Treatment Solutions:

    • Prepare a range of concentrations of the test compound in distilled water, including a vehicle control (water + surfactant).

  • Application (Leaf Dip Method Example):

    • Excise host plant leaves of a uniform size.

    • Individually dip each leaf into a treatment solution for 10-20 seconds.

    • Allow leaves to air-dry completely on a wire rack.

  • Exposure and Rearing:

    • Place one treated leaf into a ventilated container (e.g., a Petri dish with a moistened filter paper).

    • Introduce one larva into each container.

    • Prepare a sufficient number of replicates for each concentration (e.g., 30-50 larvae per concentration).

    • Maintain the larvae in a controlled environment chamber (e.g., 26 ± 2°C, 65 ± 5% RH, 16:8 L:D photoperiod).[14]

    • Replace treated leaves with fresh ones as needed.

  • Data Collection:

    • Record larval mortality daily for a period covering at least one molt (e.g., 7-10 days).

    • Critically, record any developmental abnormalities, such as:

      • Failure to shed old cuticle (abortive molting).

      • Formation of larval-pupal intermediates.[14]

      • Malformed pupae.

    • Record the duration of the larval stage.[15]

Data Analysis & Expected Results:

The primary endpoint is mortality, including larvae that fail to molt successfully. Calculate the LC₅₀ value (concentration causing 50% mortality) using probit analysis.[14] If significant developmental defects are the primary outcome, calculate the EC₅₀ (concentration causing 50% of the maximal effect). A successful chitin synthesis inhibitor will cause dose-dependent mortality primarily associated with the molting process.[16]

EndpointDescriptionSignificance
Larval Mortality Percentage of larvae that die within the observation period.Primary indicator of toxicity.
Molting Failure Larvae that die during ecdysis, often trapped in their old cuticle.Classic symptom of CHS inhibition.[14]
Pupation Rate Percentage of surviving larvae that successfully pupate.Measures disruption of metamorphosis.[15]
Developmental Duration Time taken to complete the larval stage.Can indicate sublethal stress and metabolic disruption.[16]

References

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  • Arakane, Y., et al. (2011). Isoxaben analogs inhibit chitin synthesis in the cultured integument of the rice stem borer Chilo suppressalis. Pest Management Science, 67(10), 1264-1270.
  • Al-Ayedh, H. (2019). Development-Disrupting Chitin Synthesis Inhibitor, Novaluron, Reprogramming the Chitin Degradation Mechanism of Red Palm Weevils. Insects, 10(12), 423.
  • El-Sheikh, E. S. A. (2015). Ovicidal activities and developmental effects of the chitin synthesis inhibitors, Noviflumuron and Novaluron, on the pink bollworm. Journal of the Saudi Society of Agricultural Sciences, 14(2), 143-149.
  • Zhang, J., & Zhu, K. Y. (2012). Effects of sublethal concentrations of the chitin synthesis inhibitor, hexaflumuron, on the development and hemolymph physiology of the cutworm, Spodoptera litura. Journal of Insect Science, 12(1), 119.

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Application Notes and Protocols for the Use of 2-(2,6-Difluorobenzoyl)oxazole in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 2-(2,6-difluorobenzoyl)oxazole scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal and agrochemical research. Its unique structural and electronic properties make it an attractive starting point for the development of novel bioactive compounds. This comprehensive guide provides an in-depth exploration of the use of this scaffold in structure-activity relationship (SAR) studies, with a particular focus on its application in the discovery of new insecticidal and acaricidal agents. We will delve into the rationale behind experimental design, provide detailed protocols for the synthesis of analogs, outline robust in vitro and in vivo bioassays, and discuss the interpretation of SAR data to guide lead optimization.

Introduction: The Significance of the this compound Scaffold

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, and it is a common feature in a multitude of biologically active natural products and synthetic compounds.[1][2] Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4][5][6] The 2,6-difluorobenzoyl moiety is a well-known pharmacophore in the design of insecticides, particularly the benzoylphenylurea class, which act as insect growth regulators by inhibiting chitin biosynthesis.[7] The combination of these two moieties in the this compound scaffold presents a promising avenue for the discovery of novel pesticides with potentially enhanced efficacy and favorable safety profiles.

Structure-activity relationship (SAR) studies are a cornerstone of modern drug and pesticide discovery, providing a systematic approach to understanding how modifications to a molecule's structure influence its biological activity.[4] By synthesizing and testing a series of related analogs, researchers can identify the key structural features responsible for potency, selectivity, and metabolic stability, thereby guiding the rational design of more effective compounds.

This guide will use the development of novel acaricidal and insecticidal agents based on a closely related 2-(2,6-difluorophenyl)-1,3-oxazoline scaffold as a case study to illustrate the principles and practical application of SAR in the context of the this compound core.[8][9]

Designing a Structure-Activity Relationship (SAR) Study

A successful SAR study begins with a well-defined strategy. The primary objective is to systematically explore the chemical space around a lead compound to identify modifications that enhance its desired biological activity while minimizing off-target effects and toxicity.

The Lead Scaffold: this compound

Our lead scaffold, this compound, offers several points for chemical modification to probe the SAR. The key areas for derivatization include:

  • The Oxazole Ring: Modifications at the 4 and 5 positions of the oxazole ring can influence the molecule's overall shape, polarity, and interaction with the biological target.

  • The Phenyl Ring: Substitution on the phenyl ring attached to the oxazole can modulate electronic properties, lipophilicity, and provide additional binding interactions.

Rationale for Analog Design

Based on the known insecticidal activity of compounds containing the 2,6-difluorobenzoyl moiety, a logical starting point for an SAR study is to explore the effect of substituents on a phenyl group at the 4-position of the oxazole ring. The rationale is to probe for additional binding pockets or electronic requirements at the target site.

A representative SAR study on the analogous 2-(2,6-difluorophenyl)-4-(4-substitutedphenyl)-1,3-oxazolines demonstrated that various substituents on the 4-phenyl ring significantly impact acaricidal and insecticidal activity.[8][9] This provides a strong basis for a similar exploration with the oxazole scaffold.

Key Questions to Address in the SAR Study:

  • What is the effect of electron-donating versus electron-withdrawing groups on the 4-phenyl ring?

  • How does the position of the substituent (ortho, meta, para) influence activity?

  • What is the impact of bulky versus smaller substituents?

  • Can the introduction of heteroatoms or different functional groups improve potency or spectrum of activity?

Synthetic Protocols for Analog Generation

The synthesis of this compound analogs can be achieved through several established methods. The choice of synthetic route will depend on the availability of starting materials and the desired substitution patterns.

General Synthetic Strategy: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles from 2-acylaminoketones. This approach is well-suited for the synthesis of 2,4-disubstituted oxazoles.

Workflow for the Synthesis of 2-(2,6-Difluorobenzoyl)-4-phenyloxazole Analogs:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration 2,6-Difluorobenzoyl_chloride 2,6-Difluorobenzoyl chloride Acylaminoketone 2-(2,6-Difluorobenzamido)acetophenone analog 2,6-Difluorobenzoyl_chloride->Acylaminoketone Pyridine, DCM Aminoacetophenone_analog Substituted 2-Aminoacetophenone Aminoacetophenone_analog->Acylaminoketone Acylaminoketone_2 2-(2,6-Difluorobenzamido)acetophenone analog Target_Compound 2-(2,6-Difluorobenzoyl)-4-(substituted-phenyl)oxazole Acylaminoketone_2->Target_Compound H2SO4 or POCl3 SAR_Summary cluster_Core Core Scaffold cluster_Modifications Modifications at 4-Phenyl Ring Core This compound High_Activity High Activity (e.g., 2-Cl, 4-OPh-4'-Cl) Core->High_Activity Bulky, electron-withdrawing groups Moderate_Activity Moderate Activity (e.g., 4-Cl, 4-F) Core->Moderate_Activity Halogens Low_Activity Low Activity (e.g., H, 4-OCH3) Core->Low_Activity Unsubstituted or electron-donating groups

Sources

Troubleshooting & Optimization

"troubleshooting low yield in 2-(2,6-Difluorobenzoyl)oxazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2,6-Difluorobenzoyl)oxazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthetic protocols for higher yields. The synthesis, typically involving the acylation of an oxazole derivative with 2,6-difluorobenzoyl chloride, is sensitive to several factors that can lead to diminished returns. This guide is structured to address specific issues you may encounter during your experiments, providing explanations for the underlying chemical principles and actionable solutions.

Troubleshooting Guide: Addressing Low Yields

This section is designed in a question-and-answer format to directly tackle the most common and frustrating issues encountered during the synthesis of this compound.

Q1: My reaction shows very low conversion of starting materials, even after extended reaction times. What are the likely causes?

A1: Low conversion is a frequent issue, often pointing to problems with reagent reactivity or reaction conditions. The core of this synthesis is an acylation reaction, where the nucleophilicity of the oxazole nitrogen and the electrophilicity of the acyl chloride are paramount.[1]

Possible Causes & Solutions:

  • Insufficiently Activated Acylating Agent: The 2,6-difluoro substitutions on the benzoyl chloride make the carbonyl carbon highly electrophilic.[2] However, if the reagent is old or has been improperly stored, it may have hydrolyzed to the less reactive 2,6-difluorobenzoic acid.[3]

    • Action: Always use a fresh or recently purified bottle of 2,6-difluorobenzoyl chloride. If you suspect hydrolysis, you can reconvert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4]

  • Protonation of the Oxazole: Oxazoles are weakly basic and can be protonated by acids present in the reaction mixture.[5] The HCl byproduct generated during the acylation can protonate the nitrogen of your oxazole starting material, rendering it non-nucleophilic and effectively halting the reaction.[3]

    • Action: Add a non-nucleophilic base to the reaction to act as an HCl scavenger. Stoichiometric amounts of bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are essential. DIPEA is often preferred due to its steric bulk, which minimizes its potential to act as a competing nucleophile.[4][6]

  • Inappropriate Solvent: The choice of solvent is critical. It must be anhydrous and capable of dissolving the reactants.

    • Action: Use anhydrous polar aprotic solvents such as Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF).[6] Ensure your solvent is truly dry, as any moisture will hydrolyze the acyl chloride.[3]

Q2: My TLC/LC-MS analysis shows multiple new spots, and my final product is impure. What side reactions are occurring?

A2: The formation of multiple byproducts is a clear indicator of side reactions. The high reactivity of 2,6-difluorobenzoyl chloride means it can react with other nucleophiles present.

Possible Causes & Solutions:

  • Reaction with the Base: If a sterically unhindered base like triethylamine is used in excess or at elevated temperatures, it can act as a nucleophile, attacking the acyl chloride and leading to unwanted byproducts.

    • Action: Switch to a bulkier, non-nucleophilic base like Diisopropylethylamine (DIPEA).[4] Use the base in a controlled stoichiometric amount (typically 1.1 to 1.5 equivalents).

  • Diacylation or Ring Opening: While less common, under harsh conditions, the oxazole ring itself could potentially undergo further reactions. More likely, if your starting oxazole has other nucleophilic functional groups (e.g., a hydroxyl or an unprotected amine), they will compete for acylation.

    • Action: Ensure that any other nucleophilic functional groups on your starting material are appropriately protected before attempting the acylation. Also, maintain a moderate reaction temperature (e.g., 0 °C to room temperature) to improve selectivity.

  • Hydrolysis: As mentioned, water is the enemy of this reaction. The presence of moisture will lead to the formation of 2,6-difluorobenzoic acid, which will be carried through the workup and complicate purification.[3]

    • Action: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[6]

Visualizing the Troubleshooting Workflow

A logical approach is key to diagnosing the cause of low yield. The following diagram outlines a decision-making process for troubleshooting this synthesis.

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Conversion (TLC/LC-MS) start->check_conversion Analyze Reaction Mixture check_purity Check Purity (TLC/LC-MS) check_conversion->check_purity > 50% Completion low_conversion Issue: Low Conversion check_conversion->low_conversion < 50% Completion impurity_issue Issue: Impurities check_purity->impurity_issue Multiple Byproducts solution_base Action: Add/Change Base (e.g., DIPEA) low_conversion->solution_base Cause: HCl byproduct solution_reagent Action: Use Fresh Acyl Chloride low_conversion->solution_reagent Cause: Hydrolyzed Reagent solution_solvent Action: Ensure Anhydrous Solvent low_conversion->solution_solvent Cause: Moisture impurity_issue->solution_base Cause: Nucleophilic Base solution_temp Action: Control Temperature (0°C to RT) impurity_issue->solution_temp Cause: Lack of Selectivity solution_protect Action: Protect Other Functional Groups impurity_issue->solution_protect Cause: Competing Groups

Caption: A troubleshooting decision tree for low-yield synthesis.

Q3: I am losing a significant amount of my product during the aqueous workup and purification steps. How can I improve my recovery?

A3: Product loss during isolation is a common problem that can dramatically lower your final yield. This often relates to the product's solubility and stability.

Possible Causes & Solutions:

  • Product Solubility: The target compound, this compound, has moderate polarity. It may have some solubility in the aqueous phase, especially if the workup involves pH changes or the use of co-solvents.

    • Action: After the initial extraction with an organic solvent (like Ethyl Acetate or DCM), back-extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product. Combine all organic layers for drying and concentration.

  • Emulsion Formation: The presence of salts and polar byproducts can lead to the formation of emulsions during the aqueous wash, trapping the product in the interfacial layer.

    • Action: To break up emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, forcing the organic components out.

  • Purification Challenges: Silica gel chromatography is a standard purification method. However, the product might streak on the column or be difficult to separate from closely-related impurities.

    • Action: Optimize your solvent system for column chromatography. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), often provides better separation. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a highly effective purification method.[7]

Frequently Asked Questions (FAQs)

Q: What is the optimal base and stoichiometry for this reaction?

A: The optimal base is a non-nucleophilic, sterically hindered amine. Diisopropylethylamine (DIPEA) is highly recommended.[4] A slight excess, typically 1.1 to 1.5 equivalents relative to the 2,6-difluorobenzoyl chloride, is usually sufficient to neutralize the HCl generated without causing significant side reactions.

BasepKa of Conjugate AcidSteric HindranceRecommendation
Triethylamine (TEA)~10.7ModerateUse with caution; can be nucleophilic.
DIPEA ~11.0 High Recommended choice.
Pyridine~5.2LowGenerally not basic enough.

Q: Can I use 2,6-difluorobenzoic acid with a coupling agent instead of the acyl chloride?

A: Yes, this is a viable alternative, especially if you are concerned about the harshness of the acyl chloride. Using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU in the presence of a base like DIPEA can effectively form the amide bond.[6] This method avoids the generation of HCl but requires the use of more expensive reagents. For difficult couplings, converting the carboxylic acid to an acyl fluoride in situ can also be a highly effective strategy.[8][9]

Q: How do I properly set up the reaction to ensure anhydrous conditions?

A:

  • Glassware: Dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Reagents: Use commercially available anhydrous solvents. If you are unsure, solvents can be dried over molecular sieves. Ensure all liquid reagents are added via syringe.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas like nitrogen or argon, using a balloon or a gas line connected to a bubbler.

Key Experimental Protocol

Protocol 1: Synthesis of this compound via Acyl Chloride
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add your starting oxazole derivative (1.0 equivalent) and anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.2 equivalents) to the stirred solution.

  • Acyl Chloride Addition: Slowly add a solution of 2,6-difluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1N HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Li, S., et al. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. Royal Society of Chemistry. [Link]

  • ResearchGate. A New Consecutive Three-Component Oxazole Synthesis by an Amidation—Coupling—Cycloisomerization (ACCI) Sequence | Request PDF. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]

  • J&K Scientific LLC. Acylation Reaction: Applications in Organic Chemistry. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • Macmillan Group. Oxazole. [Link]

  • Google Patents. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PubChem. 2,6-Difluorobenzoyl chloride | C7H3ClF2O | CID 87438. [Link]

  • Eureka. Purification method of 6-fluoro-3-(4-piperidyl)-1,2-benzoisoxazole hydrochloride. [Link]

  • PubMed Central. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • Google Patents. US7211674B2 - Process for the recovery of oxazole.
  • ResearchGate. 18553 PDFs | Review articles in ACYLATION. [Link]

  • Google Patents. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • zora.uzh.ch. 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. [Link]

Sources

"purification challenges of 2-(2,6-Difluorobenzoyl)oxazole"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(2,6-Difluorobenzoyl)oxazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable heterocyclic compound. Our goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you overcome common challenges in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis and purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A: Impurities typically originate from three sources: unreacted starting materials, side-products from the synthetic route, and degradation of the target molecule. The most common species to look for are:

  • 2,6-Difluorobenzoic acid: This is the most prevalent impurity, often formed by hydrolysis of the benzoyl-oxazole linkage either during the reaction workup or subsequent purification steps.

  • Unreacted Precursors: Depending on your synthetic route (e.g., Van Leusen or Robinson-Gabriel synthesis), you may have residual aldehydes, TosMIC (p-toluenesulfonylmethyl isocyanide), or 2-acylamino ketone precursors.[1][2]

  • Oxazole Ring-Opened Products: The oxazole ring itself can be susceptible to cleavage under harsh acidic or basic conditions, leading to the formation of an α-acylamino ketone or related structures.[3]

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction or purification (like DMF or DMSO) can be difficult to remove and may appear in analytical spectra.

Q2: My purified this compound seems to degrade upon storage. Why is this happening and how can I prevent it?

A: The primary stability concern for this molecule is its susceptibility to hydrolysis.[3] The presence of moisture, especially when combined with trace amounts of acid or base, can catalyze the cleavage of the molecule into 2,6-difluorobenzoic acid and an oxazole fragment. Oxazole rings can also be sensitive to oxidation and photolysis.[4]

To ensure long-term stability:

  • Ensure Rigorous Drying: After purification, dry the compound thoroughly under a high vacuum to remove all traces of water and solvents.

  • Neutral pH: Confirm that the final product is free of acidic or basic residues. A final wash with a neutral buffer or a recrystallization from a neutral solvent system can help.

  • Inert Atmosphere Storage: Store the purified solid under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Use amber vials or store containers in the dark to prevent potential photodegradation.[3]

Q3: What are the most effective analytical techniques for assessing the purity of my compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹⁹F NMR Spectroscopy: This is the most powerful tool. ¹H NMR will help identify the characteristic aromatic and oxazole protons, while ¹⁹F NMR is extremely sensitive for detecting any fluorine-containing impurities, such as 2,6-difluorobenzoic acid.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This method is excellent for detecting non-volatile impurities at very low levels. It provides both retention time and mass-to-charge ratio data, aiding in impurity identification.

  • HPLC (High-Performance Liquid Chromatography): A well-developed HPLC method with UV detection is ideal for quantitative purity analysis (e.g., determining purity as a percentage). A C18 column is often a good starting point.[5]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups (C=O, C-F, C=N) and the absence of impurities with distinct IR signatures (e.g., the broad O-H stretch of a carboxylic acid).

Q4: Is distillation a viable method for purifying this compound?

A: No, distillation is not a suitable purification method for this compound. With a molecular weight of 209.15 g/mol , it is a solid at room temperature with a high boiling point.[6] Attempting to distill it would require very high temperatures and a high vacuum, conditions under which the molecule would likely decompose. Purification should be limited to methods suitable for non-volatile solids, such as chromatography and recrystallization.[7]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter.

Problem 1: My crude product is a persistent oil or wax and fails to crystallize.

  • Underlying Cause: This is often due to the presence of impurities that inhibit the formation of a crystal lattice. Oily residues could be unreacted starting materials, side-products, or residual high-boiling solvents.

  • Troubleshooting Steps:

    • Initial Solvent Removal: Ensure all reaction solvents are thoroughly removed on a rotary evaporator, followed by high vacuum.

    • Aqueous Wash: Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1) a dilute acid (e.g., 1N HCl) to remove basic impurities, 2) a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities like 2,6-difluorobenzoic acid, and 3) brine to remove residual water.

    • Solvent Trituration: Attempt to induce crystallization by adding a non-polar solvent (e.g., hexanes or pentane) to the oil and stirring vigorously. This can sometimes "crash out" the desired product, leaving impurities dissolved.

    • Purify via Chromatography: If the above steps fail, the most reliable path forward is purification by column chromatography to remove the problematic impurities before attempting crystallization again.

Problem 2: After column chromatography, my fractions still contain multiple spots on TLC.

  • Underlying Cause: This usually points to an inappropriate choice of mobile phase (eluent) or stationary phase, leading to poor separation. Co-elution of the product with an impurity is a common issue.

  • Troubleshooting Steps:

    • Optimize TLC: Before running a column, screen various solvent systems (e.g., different ratios of hexanes/ethyl acetate, dichloromethane/methanol) via TLC to find a system that gives good separation (a ΔRf of >0.2 is ideal).

    • Use a Shallow Gradient: If using gradient chromatography, employ a very shallow gradient. A rapid increase in solvent polarity can cause impurities to elute along with your product.

    • Check for Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. As a rule of thumb, use a silica-to-crude-material mass ratio of at least 50:1.

    • Consider a Different Stationary Phase: If impurities are very close in polarity on silica gel, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase (C18) silica.

Problem 3: My recrystallization yields are extremely low.

  • Underlying Cause: This typically means the chosen solvent or solvent system is too good at dissolving your compound, even at low temperatures. A significant portion of your product is remaining in the mother liquor.

  • Troubleshooting Steps:

    • Select a Better Solvent System: An ideal recrystallization solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures. You are likely using a solvent in which the compound is too soluble.

    • Use a Two-Solvent System: A powerful technique is to use a solvent pair. Dissolve your compound in a minimum amount of a "good" solvent (one it's very soluble in, like ethanol or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (one it's insoluble in, like water or hexanes) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

    • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will retain more of your product upon cooling.

    • Cool Slowly: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals and maximizes yield.

Problem 4: My final product NMR shows the presence of 2,6-difluorobenzoic acid.

  • Underlying Cause: This is a classic hydrolysis problem. The impurity was either carried through the purification process or was formed during it.

  • Troubleshooting Steps:

    • Incorporate a Base Wash: During the workup, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) is essential to remove this acidic impurity.

    • Avoid Protic/Acidic Solvents in Chromatography: If possible, avoid highly acidic or protic solvents during chromatography. While a small amount of methanol is often used, prolonged exposure on silica gel (which is slightly acidic) can sometimes cause degradation.

    • Re-purification: The most direct solution is to re-purify the material. Dissolve the product in an organic solvent and perform a bicarbonate wash. Alternatively, a careful re-crystallization may leave the more polar benzoic acid impurity in the mother liquor. A patent for a related compound suggests an ethanol/water mixture can be effective for recrystallization, which could help partition the acid into the more polar phase.[8]

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification efforts.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for the primary purification of crude this compound.

  • Preparation of the Column:

    • Select a glass column with an appropriate diameter for your sample size (e.g., a 4 cm diameter column for 1-2 g of crude material).

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes). A silica-to-crude ratio of 50:1 by mass is recommended.

    • Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or inert gas), ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude material in a minimum amount of dichloromethane or the column eluent.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as 95:5 Hexanes:Ethyl Acetate.

    • Gradually increase the polarity of the mobile phase. A suggested gradient is from 95:5 to 70:30 Hexanes:Ethyl Acetate over several column volumes. The optimal gradient should be determined by prior TLC analysis.

    • Collect fractions in test tubes and monitor the elution using TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each fraction on a TLC plate and visualize under UV light (254 nm).

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization via Two-Solvent System

This method is ideal for a final polishing step to obtain a highly crystalline, pure product.

  • Solvent Selection: A common and effective solvent system is Isopropanol/Water.

  • Dissolution: Place the purified (post-chromatography) solid into an Erlenmeyer flask with a stir bar. Add the minimum volume of hot isopropanol required to fully dissolve the solid. The solution should be near its boiling point.

  • Inducing Crystallization: While stirring the hot solution, add deionized water dropwise using a pipette. Continue adding water until the solution remains faintly turbid. This indicates you have reached the saturation point.

  • Clarification and Cooling: Add 1-2 drops of hot isopropanol to re-dissolve the precipitate and make the solution clear again.

  • Crystal Growth: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold 50:50 isopropanol/water, followed by a wash with cold hexanes to help speed up drying. Dry the crystals under high vacuum to a constant weight.

Section 4: Visual Guides & Data

Diagrams and Workflows

G start_node Crude Product Analysis (TLC, NMR) decision1 Major Impurity Detected? start_node->decision1 decision2 Impurity is Acidic? (e.g., 2,6-difluorobenzoic acid) decision1->decision2 Yes end_node Pure Product decision1->end_node No (Trace Impurities) decision3 Impurity Polarity vs. Product decision2->decision3 No process1 Perform Aqueous Workup (Saturated NaHCO3 wash) decision2->process1 Yes process2 Column Chromatography (Shallow Gradient) decision3->process2 Less Polar or More Polar process3 Recrystallization (Solvent Screening) decision3->process3 Very Similar Polarity process4 Re-evaluate Synthesis (Check stoichiometry, temp.) decision3->process4 Overwhelmingly Impure process1->decision3 process2->end_node process3->end_node

Caption: Troubleshooting Decision Tree for Impurity Removal.

G crude Crude Reaction Mixture workup Step 1: Aqueous Workup (Extraction with NaHCO3 & Brine) crude->workup primary_purification Step 2: Primary Purification (Flash Column Chromatography) workup->primary_purification analysis1 Purity Check (TLC/LCMS) primary_purification->analysis1 final_purification Step 3: Final Polishing (Recrystallization) analysis1->final_purification Purity < 99% analysis2 Final Analysis (NMR, LCMS, HPLC >99%) analysis1->analysis2 Purity > 99% final_purification->analysis2 storage Stable Storage (Inert, Dark, Dry) analysis2->storage

Caption: General Purification and Analysis Workflow.

Data Presentation

Table 1: Comparison of Purification Methodologies

Purification MethodTypical Purity AchievedTypical YieldKey Considerations
Aqueous Wash Only 70-90%>95%Effective for removing ionic/acidic impurities but not neutral organic byproducts.
Single Recrystallization 90-98%60-85%Highly dependent on solvent choice; may not remove impurities with similar solubility.
Flash Chromatography 95-99%70-90%Excellent for separating compounds of different polarities; can be time-consuming.
Chromatography + Recrystallization >99.5%50-75%The gold standard for achieving high analytical purity; involves higher product loss.

References

  • CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. Google Patents.
  • Joshi, S. et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Sha, C. et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • Oxazole.pdf. CUTM Courseware. Available at: [Link]

  • Purification method of 6-fluoro-3-(4-piperidyl)-1,2-benzoisoxazole hydrochloride. Eureka.
  • From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. Available at: [Link]

  • Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. PMC - NIH. Available at: [Link]

  • Transformation of Carbonyl Compounds to Different Azaheterocycles via Direct Catalytic C–C Bond Cleavage. J-STAGE. Available at: [Link]

  • US7211674B2 - Process for the recovery of oxazole. Google Patents.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Divergent, C-C Bond Forming Macrocyclizations Using Modular Sulfonylhydrazone and Derived Substrates. PMC - NIH. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Available at: [Link]

  • Crystal structure of N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea, C19H12ClF2N5O2. ResearchGate. Available at: [Link]

  • 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. zora.uzh.ch. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(2,6-Difluorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,6-difluorobenzoyl)oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth explanations and actionable troubleshooting protocols to enhance yield, purity, and reproducibility.

The synthesis of this compound can be approached through several strategic pathways. The most common routes involve either the construction of the oxazole ring with the benzoyl moiety already incorporated or the late-stage acylation of a pre-formed oxazole ring. Each approach has a unique set of potential side reactions that must be carefully managed. This guide is structured to address issues arising from these distinct synthetic strategies.

Core Synthetic Strategies & Potential Pitfalls

Two primary synthetic strategies are generally considered for the preparation of this compound. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

  • Ring Formation Strategy (e.g., Robinson-Gabriel Synthesis): This approach involves the cyclodehydration of a 2-(2,6-difluorobenzamido)ketone precursor. While a robust method for forming the oxazole ring, it can be susceptible to side reactions related to the harsh dehydrating agents used.

  • Direct C-2 Acylation Strategy: This strategy involves the direct functionalization of an unsubstituted oxazole at the C-2 position using 2,6-difluorobenzoyl chloride. This route is attractive for its directness but is complicated by the multiple reactive sites on the oxazole ring, leading to potential regioselectivity issues and ring instability.

The following troubleshooting guide and FAQs are designed to address specific problems that may arise during these synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

Scenario 1: Robinson-Gabriel Ring Formation Strategy

Question 1: My Robinson-Gabriel synthesis of this compound is resulting in a low yield and significant charring. What is causing this and how can I improve it?

Answer: Low yields and the formation of tar-like substances in the Robinson-Gabriel synthesis are classic indicators of overly harsh reaction conditions, particularly the choice of dehydrating agent.[1] The precursor, a 2-(2,6-difluorobenzamido)ketone, is susceptible to degradation under strongly acidic and high-temperature conditions.

Causality: Strong dehydrating agents such as concentrated sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) can promote side reactions like polymerization and decomposition of the starting material or product, leading to charring and reduced yields.[2]

Troubleshooting Protocol:

  • Employ Milder Dehydrating Agents: Switch from aggressive reagents to milder and more controlled alternatives.

    • Polyphosphoric Acid (PPA): Often provides a good balance of reactivity and control, with reactions typically running at moderately elevated temperatures.[1]

    • Triphenylphosphine/Iodine (PPh₃/I₂): This combination with triethylamine can effect cyclodehydration under milder conditions.

    • Burgess Reagent: A mild and effective dehydrating agent for sensitive substrates.

  • Optimize Reaction Temperature and Time:

    • Begin with lower temperatures and gradually increase if the reaction is sluggish.

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal endpoint and avoid prolonged heating, which can lead to product degradation.

  • Ensure Purity of Starting Material: Impurities in the 2-(2,6-difluorobenzamido)ketone can act as catalysts for decomposition. Recrystallize or chromatograph the starting material if its purity is in doubt.

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsAdvantagesPotential Disadvantages
Conc. H₂SO₄High TemperatureInexpensive, strongCharring, low yields, harsh
POCl₃ / PCl₅RefluxEffectiveFormation of chlorinated byproducts
Polyphosphoric Acid (PPA)80-150 °CGood yields, less charringViscous, difficult to stir
PPh₃ / I₂ / Et₃NRoom Temp to RefluxMild conditionsStoichiometric byproducts
Burgess ReagentMild HeatVery mild, high yieldsExpensive
Scenario 2: Direct C-2 Acylation Strategy

Question 2: I am attempting to acylate oxazole directly with 2,6-difluorobenzoyl chloride and I am isolating multiple products, including a water-soluble compound, and observing a low yield of the desired C-2 acylated product. What is happening?

Answer: This is a classic case of competing acylation pathways. The oxazole ring has two primary nucleophilic sites: the nitrogen at the 3-position (N-acylation) and, after deprotonation, the carbon at the 2-position (C-acylation).[3][4] The water-soluble byproduct is likely the N-acyloxazolium salt.

Causality:

  • N-Acylation: The pyridine-type nitrogen at the 3-position is nucleophilic and can directly attack the highly electrophilic 2,6-difluorobenzoyl chloride.[3][5] This forms a quaternary N-acyloxazolium salt, which is often highly soluble in aqueous media.

  • C-Acylation: To achieve acylation at the C-2 position, the proton at this position, which is the most acidic on the ring, must first be removed with a strong base to generate a nucleophilic carbanion.[6]

Troubleshooting Protocol:

  • Favoring C-2 Acylation:

    • Deprotonation First: The key is to pre-form the C-2 anion before introducing the acylating agent.

    • Choice of Base: Use a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) to deprotonate the C-2 position.[6]

    • Controlled Addition: Slowly add the 2,6-difluorobenzoyl chloride to the solution of the 2-lithiooxazole at low temperature to ensure immediate reaction at the C-2 position and minimize side reactions.

  • Minimizing N-Acylation:

    • Avoid conditions that favor direct reaction with the nitrogen, such as mixing oxazole and the acyl chloride in the absence of a strong base.

    • If N-acylation is still observed, it may indicate incomplete deprotonation at C-2. Ensure the stoichiometry of the base is correct and that the deprotonation step is allowed to proceed to completion before adding the acyl chloride.

Diagram 1: Competing N-Acylation vs. C-Acylation Pathways

G Reactants Oxazole + 2,6-Difluorobenzoyl Chloride N_Acylation N-Acylation (Direct Reaction) Reactants->N_Acylation Path A (No Base) Base Strong Base (e.g., n-BuLi) -78 °C Reactants->Base Step 1 N_Product N-Acyloxazolium Salt (Water-Soluble Side Product) N_Acylation->N_Product C_Acylation C-Acylation (via C-2 Anion) C_Product This compound (Desired Product) C_Acylation->C_Product Oxazole_Anion 2-Lithiooxazole Intermediate Base->Oxazole_Anion Deprotonation Oxazole_Anion->C_Acylation Step 2: Add Acyl Chloride

Caption: Logical workflow for controlling acylation regioselectivity.

Question 3: During my attempt at C-2 lithiation followed by acylation, my reaction mixture turned dark and I isolated a complex mixture with no desired product. What could have gone wrong?

Answer: This outcome strongly suggests that the 2-lithiooxazole intermediate is unstable under your reaction conditions, leading to ring-opening. This is a well-documented side reaction for metallated oxazoles.[5][7]

Causality: The 2-lithiooxazole species exists in equilibrium with an open-chain enolate-isonitrile.[6] If the temperature is allowed to rise or if the intermediate is left for too long before quenching with the electrophile (2,6-difluorobenzoyl chloride), this equilibrium can shift towards the ring-opened form, which can then polymerize or undergo other undesired reactions.

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the temperature at or below -78 °C throughout the deprotonation and acylation steps. Even a brief warming can trigger irreversible ring-opening.

  • Minimize Reaction Time: Add the 2,6-difluorobenzoyl chloride as soon as the deprotonation is complete. Do not let the solution of 2-lithiooxazole stir for an extended period.

  • Inverse Addition: Consider adding the 2-lithiooxazole solution via cannula to a solution of the 2,6-difluorobenzoyl chloride at -78 °C. This ensures that the unstable lithiated intermediate is immediately consumed by the electrophile.

  • Solvent Choice: Use anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O), which are standard for organolithium reactions.

Diagram 2: Ring-Opening Side Reaction of 2-Lithiooxazole

G Oxazole Oxazole BuLi n-BuLi, THF -78 °C Oxazole->BuLi Lithiooxazole 2-Lithiooxazole (Desired Intermediate) BuLi->Lithiooxazole Equilibrium Equilibrium Lithiooxazole->Equilibrium AcylChloride 2,6-Difluorobenzoyl Chloride Lithiooxazole->AcylChloride Fast Quench (Correct Path) RingOpened Enolate-Isonitrile (Ring-Opened Species) Equilibrium->RingOpened Warming or Extended Time Decomposition Decomposition/ Polymerization RingOpened->Decomposition DesiredProduct Desired Product AcylChloride->DesiredProduct

Caption: The critical equilibrium leading to a major side reaction.

Frequently Asked Questions (FAQs)

Q1: I have unreacted 2,6-difluorobenzoyl chloride in my final product mixture. What is the best way to remove it?

A1: 2,6-difluorobenzoyl chloride is highly reactive towards nucleophiles, especially water. A simple aqueous workup will hydrolyze the remaining acyl chloride to the corresponding 2,6-difluorobenzoic acid. This acidic byproduct can then be easily removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution. Be cautious of CO₂ evolution during the basic wash.

Q2: Could I use a Lewis acid like AlCl₃ to catalyze the acylation of oxazole, similar to a Friedel-Crafts reaction?

A2: This is generally not advisable. The nitrogen atom in the oxazole ring is basic and will coordinate strongly with the Lewis acid.[5] This deactivates the ring towards electrophilic substitution and can promote polymerization or other side reactions. Direct C-acylation of electron-rich heterocycles like pyrrole often requires specific conditions to avoid such issues, and oxazoles are even more challenging in this regard. The recommended path for C-2 acylation is through deprotonation.

Q3: Are there any other potential sites of reaction on the oxazole ring with 2,6-difluorobenzoyl chloride?

A3: While N-3 and C-2 are the most reactive sites for acylation, electrophilic aromatic substitution on the oxazole ring typically occurs at the C-5 position, provided there are electron-donating groups present.[5][6] However, under the conditions for acylation (either basic for C-2 or neutral for N-3), significant electrophilic substitution at C-5 is unlikely to be a major competing pathway. The primary competition will remain between N-acylation and C-2 acylation.

Q4: My final product appears to be unstable during silica gel chromatography. Is this common?

A4: While 2-acyloxazoles are generally stable compounds, the combination of a potentially acidic silica gel surface and prolonged exposure could lead to some degradation, especially if there are trace impurities. If you observe streaking or decomposition on the column, consider the following:

  • Neutralize the Silica: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in the eluent).

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a reverse-phase column.

  • Minimize Contact Time: Perform the chromatography as quickly as possible.

References

  • Choudhary, A. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Neha, K., et al. (2021). Microwave Promoted Oxazole Synthesis: Cyclocondensation Cascade of Oximes and Acyl Chlorides. ResearchGate. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • Li, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Center for Biotechnology Information. Available at: [Link]

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware. Available at: [Link]

  • Wikipedia. (2023). Oxazole. Wikipedia. Available at: [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]

  • Grena, B., et al. (2020). Increasing the Alkaline Stability of N, N-Diaryl Carbazolium Salts Using Substituent Electronic Effects. PubMed. Available at: [Link]

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

Sources

"improving the purity of synthesized 2-(2,6-Difluorobenzoyl)oxazole"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2,6-Difluorobenzoyl)oxazole

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving high purity for this key intermediate. We will explore common issues, their underlying causes, and provide robust, field-proven protocols to troubleshoot and resolve them.

Section 1: Understanding the Impurity Profile

Before addressing purification, it is critical to understand the potential impurities that can arise during the synthesis of this compound. The impurity profile is intrinsically linked to the chosen synthetic route. A common and efficient pathway is the condensation of 2,6-difluorobenzamide with an appropriate C2-synthon, such as 2-chloro-1,1-diethoxyethane, followed by acid-catalyzed cyclization.

Commonly Encountered Impurities:

  • Unreacted Starting Materials:

    • 2,6-Difluorobenzamide

    • 2,6-Difluorobenzoic acid (from hydrolysis of starting material or product)

  • Reaction Intermediates:

    • Incomplete cyclization products.

  • Side-Products & Degradants:

    • 2,6-Difluorobenzoic Acid: The primary degradation product, formed via hydrolysis of the ester-like benzoyl group attached to the oxazole ring. The oxazole ring itself can be susceptible to ring-opening under harsh acidic or basic conditions.[1]

    • Polymeric Materials: Can form under excessive heat or prolonged reaction times.

The presence of these impurities can manifest as a depressed or broad melting point, extraneous peaks in NMR spectra, or tailing spots on a Thin-Layer Chromatography (TLC) plate.

Section 2: Troubleshooting and Purification FAQs

This section addresses specific problems in a question-and-answer format, providing both the rationale and step-by-step solutions.

Q1: My crude product is an oil or a low-melting solid with significant streaking on TLC. What is the likely cause and the first step I should take?

A1: This is a classic sign of multiple impurities, with a high likelihood of residual acidic components like 2,6-difluorobenzoic acid.[2] Acidic impurities can interfere with crystallization and chromatography.

Expert Insight: The first and most crucial step is a liquid-liquid extraction workup to remove the bulk of these acidic impurities before attempting more refined purification methods. The weak basicity of the oxazole nitrogen means it will typically remain in the organic phase during a mild basic wash.[1]

Recommended Protocol: Mild Basic Wash

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this wash 2-3 times, checking the pH of the aqueous layer to ensure it is basic (pH > 8).

    • Causality: 2,6-Difluorobenzoic acid is deprotonated by the bicarbonate to form its water-soluble sodium salt, which partitions into the aqueous layer. The target compound, being a very weak base, remains in the organic phase.[1]

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Analyze the resulting solid/oil by TLC against the original crude material to confirm the removal of the baseline-streaking impurities.

Q2: After a basic wash, my product is a solid, but NMR analysis still shows the presence of unreacted 2,6-difluorobenzamide. How do I separate these two compounds?

A2: 2,6-Difluorobenzamide and the target product, this compound, have distinct polarity profiles despite their structural similarities. This difference is best exploited by either recrystallization from a carefully selected solvent system or by silica gel chromatography.

Option A: Recrystallization (Preferred for >85% purity)

Recrystallization is an effective technique for removing small to moderate amounts of impurities, provided a suitable solvent can be found in which the solubility of the product and the impurity differ significantly.

Expert Insight: A mixed-solvent system is often ideal for this type of purification challenge. A "good" solvent in which the product is soluble is paired with a "poor" solvent in which it is insoluble.

Protocol: Recrystallization from Ethanol/Water

  • Place the impure solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot ethanol (a "good" solvent) and stir until the solid is fully dissolved. Aim for a concentrated solution.

  • While stirring the hot solution, slowly add deionized water (a "poor" solvent) dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water (e.g., 30:70 mixture).

  • Dry the crystals under vacuum.

Option B: Silica Gel Chromatography (For complex mixtures or high impurity loads)

Chromatography offers higher resolving power and is the method of choice when recrystallization fails or when multiple impurities are present.[3]

Expert Insight: The key to successful chromatographic separation is choosing a mobile phase that provides a good separation factor (ΔRƒ) between the product and impurities on a TLC plate. The amide in the starting material is significantly more polar than the oxazole product.

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes. Start with a TLC analysis to determine the optimal solvent system. A typical starting point would be 10-20% ethyl acetate in hexanes.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate/hexanes) and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the packed column.

    • Begin elution with the low-polarity solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., increase to 15%, then 25% ethyl acetate).

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Data Summary: Comparison of Purification Methods

MethodTypical Final PurityExpected YieldTime/EffortKey Advantage
Basic Wash Removes acidic impurities>95%LowFast, removes problematic acids
Recrystallization >99%70-90%MediumExcellent for final polishing, scalable
Chromatography >99.5%60-85%HighHighest resolution, separates complex mixtures

Q3: How do I design a comprehensive purification strategy from a crude reaction mixture?

A3: A multi-step approach is the most robust strategy. It involves first removing bulk, problematic impurities and then performing a high-resolution final purification step. This workflow ensures efficiency and leads to the highest possible purity.

Workflow Diagram: Comprehensive Purification Strategy

Purification_Workflow cluster_0 Initial Workup cluster_1 Purity Assessment cluster_2 Final Purification cluster_3 Final Validation Crude Crude Reaction Mixture Workup Aqueous Workup (Mild Basic Wash) Crude->Workup Dissolve in EtOAc/DCM Analysis TLC & ¹H NMR Analysis Workup->Analysis Decision Purity > 90%? Analysis->Decision Recrystallize Recrystallization (e.g., EtOH/Water) Decision->Recrystallize Yes Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) Decision->Chromatography No Final_Analysis Final Purity & Identity Check (NMR, LC-MS, MP) Recrystallize->Final_Analysis Chromatography->Final_Analysis Product Pure Product (>99.5%) Final_Analysis->Product

Sources

"stability issues of 2-(2,6-Difluorobenzoyl)oxazole in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2,6-Difluorobenzoyl)oxazole

A Guide to Understanding and Managing Solution Stability

Welcome to the technical resource center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to help you anticipate and mitigate stability challenges, ensuring the integrity and reproducibility of your results.

While specific stability data for this compound is not extensively published, its structure—an oxazole ring substituted with a highly electron-withdrawing 2,6-difluorobenzoyl group—provides significant insight into its potential reactivity. This guide synthesizes established principles of oxazole chemistry to address the most likely stability issues you may encounter.

Structural Analysis & Inherent Reactivity

The stability of this compound is dictated by the interplay between its two core components: the aromatic oxazole ring and the attached benzoyl group.

  • Oxazole Ring: As an aromatic heterocycle, the oxazole ring possesses a degree of stability. However, it is susceptible to degradation under various conditions, including acid- or base-catalyzed hydrolysis and oxidation.[1] The C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack.[2][3]

  • 2-(2,6-Difluorobenzoyl) Group: This group is strongly electron-withdrawing due to the electronegativity of the oxygen and fluorine atoms. Its attachment to the C2 position of the oxazole ring significantly amplifies the electrophilicity of this carbon, making it a prime target for reaction with nucleophiles, including water.

cluster_molecule Key Reactive Sites of this compound cluster_key Legend mol key_node1 Highly Electrophilic C2 Carbon: Susceptible to nucleophilic attack (e.g., hydrolysis), leading to ring cleavage. key_node2 Oxazole Ring: Susceptible to strong acids, oxidizing agents, and photolysis.

Caption: Inherent reactivity of the this compound structure.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of this compound in solution.

Q1: I've observed a rapid loss of my compound in aqueous buffers (e.g., PBS, Tris). What is the likely cause and how can I prevent it?

A1: The most probable cause is hydrolysis. The oxazole ring is known to be susceptible to both acid and base-catalyzed hydrolysis, which leads to the cleavage of the ring.[1] The potent electron-withdrawing effect of the 2,6-difluorobenzoyl group at the C2 position makes this carbon exceptionally vulnerable to attack by water (neutral/acidic conditions) or hydroxide ions (basic conditions). Basic conditions, in particular, can rapidly accelerate degradation.

Proposed Degradation Pathway (Hydrolysis):

G Proposed Hydrolytic Degradation Pathway reactant This compound intermediate Ring-Opened Intermediate reactant->intermediate H₂O / OH⁻ (Nucleophilic Attack at C2) product1 2,6-Difluorobenzoic Acid intermediate->product1 Cleavage product2 Oxazole Fragment (e.g., α-amino ketone) intermediate->product2 Cleavage

Caption: Hydrolysis of the oxazole ring via nucleophilic attack.

Troubleshooting & Optimization:

  • pH Control: Maintain solutions at a neutral or slightly acidic pH (pH 6-7) if aqueous buffers are necessary. Avoid highly acidic or, especially, basic conditions (pH > 8). Use freshly prepared buffers.

  • Temperature Control: Perform experiments at controlled, lower temperatures (e.g., 4°C or on ice) whenever possible to decrease the rate of hydrolysis.[1]

  • Solvent System: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF. For working solutions, minimize the concentration of water by using mixed aqueous-organic solvent systems if your experimental design permits.

  • Minimize Incubation Time: Reduce the time the compound spends in aqueous solution before analysis or use in an assay. Prepare working solutions immediately before they are needed.

Q2: My sample concentration is decreasing over time, even in an organic solvent. What are the recommended storage and handling procedures?

A2: Beyond hydrolysis, other factors like photolysis and reaction with contaminants (trace water, dissolved oxygen) can contribute to degradation. Oxazole rings can be sensitive to UV light, leading to photolytic degradation or rearrangement.[1][4]

Recommended Storage & Handling Protocols:

ParameterRecommendationRationale
Stock Solutions Store in anhydrous DMSO or DMF at -20°C or -80°C.Minimizes water activity, preventing hydrolysis. Low temperatures slow all degradation reactions.
Light Exposure Store solutions in amber vials or wrap containers in aluminum foil.[1]Prevents potential photolysis, a known degradation pathway for oxazole rings.[4]
Atmosphere For long-term storage or sensitive experiments, consider flushing vials with an inert gas (argon or nitrogen).Reduces exposure to atmospheric oxygen, mitigating the risk of slow oxidation.[1]
Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes.Avoids repeated freezing and thawing, which can introduce moisture from condensation and accelerate degradation.
Q3: How can I definitively test the stability of this compound in my specific experimental solution?

A3: You must perform a formal stability study. This involves incubating the compound in your solution of interest and quantifying its concentration at various time points. High-Performance Liquid Chromatography (HPLC) is a robust and common method for such studies.[5]

Experimental Protocol: HPLC-Based Stability Assessment

Objective: To quantify the percentage of this compound remaining over time in a specific solution.

Materials:

  • This compound

  • Anhydrous DMSO (for stock solution)

  • Test solution (e.g., your specific assay buffer)

  • HPLC system with UV detector (or LC-MS for higher sensitivity)

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other modifier (optional)

  • Autosampler vials

Workflow:

G Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare 10 mM stock in anhydrous DMSO B Dilute stock to final conc. (e.g., 10 µM) in Test Buffer A->B C Incubate at desired temperature (e.g., 37°C) B->C D Sample at Time Points (0, 1, 2, 4, 8, 24h) C->D E Quench reaction (e.g., add equal volume of cold Acetonitrile) D->E F Inject sample onto HPLC-UV E->F G Integrate peak area of parent compound F->G H Calculate % Remaining vs. Time=0 G->H

Caption: Step-by-step workflow for testing compound stability.

Step-by-Step Methodology:

  • Prepare Stock Solution: Create a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO. This is your stable reference.

  • Initiate Experiment (T=0): Dilute the DMSO stock into your pre-warmed test solution to the final desired concentration (e.g., 10 µM). Immediately take your first sample (T=0).

  • Time=0 Sample Preparation: To quench any further degradation, immediately mix the T=0 sample with an equal volume of cold acetonitrile. For example, mix 100 µL of your sample with 100 µL of acetonitrile. Transfer to an autosampler vial. This serves as your 100% reference point.

  • Incubation: Incubate the remaining test solution at the desired temperature (e.g., room temperature or 37°C).

  • Time-Course Sampling: At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots and quench them immediately with cold acetonitrile as described in step 3.

  • HPLC Analysis:

    • Instrumentation: HPLC with a UV detector (monitor at a wavelength of maximum absorbance for the compound, likely ~254-280 nm).

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both potentially containing 0.1% formic acid, is a good starting point (e.g., 10% to 90% acetonitrile over 15 minutes).

    • Analysis: Inject all samples. Integrate the peak area corresponding to the intact this compound.

  • Data Analysis: Calculate the percentage of compound remaining at each time point relative to the peak area at T=0.

    % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

This protocol provides a self-validating system to understand the compound's half-life and degradation kinetics in your specific experimental context.

References

  • BenchChem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • BenchChem. (n.d.). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 2,6-Difluorobenzamide.
  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • Mboukou-Kimbatsa, I. A., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2022, 8617315. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Benzoyl-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzoyl-oxazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important synthetic transformation. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to overcome common challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial queries and challenges encountered during the synthesis of substituted benzoyl-oxazoles.

Q1: My reaction yield for the synthesis of a 2-substituted benzoxazole is consistently low, even when following established literature procedures. What are the likely causes?

A1: Low yields are a frequent issue and can stem from several factors. A systematic approach is best for troubleshooting.[1]

  • Purity of Starting Materials: Impurities in your 2-aminophenol or the benzoyl precursor (e.g., carboxylic acid, aldehyde) can significantly hinder the reaction. Always ensure the purity of your starting materials, as contaminants can act as catalysts poisons or participate in side reactions.[1]

  • Inert Atmosphere: Many of the reagents and intermediates in benzoxazole synthesis are sensitive to oxygen and moisture. Ensure your reaction is conducted under a dry, inert atmosphere, such as nitrogen or argon.[1]

  • Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all critical parameters that can dramatically influence the yield.[1] Even minor deviations from an optimized protocol can lead to significant drops in product formation.

  • Stirring and Heat Transfer: Inefficient stirring or poor heat transfer can create localized "hot spots" or areas of high concentration, leading to side product formation. Ensure your reaction mixture is homogenous.

Q2: I am observing the formation of multiple byproducts in my reaction mixture, making purification difficult. What are some common side reactions?

A2: Side product formation is a common pitfall. The nature of the side products will depend on your specific synthetic route. Some common side reactions include:

  • Incomplete Cyclization: The intermediate N-acyl-2-aminophenol may not fully cyclize to the desired benzoxazole. This can be due to insufficient heating, an inappropriate dehydrating agent, or steric hindrance.

  • Hydrolysis: The oxazole ring can be susceptible to hydrolysis, especially under acidic or basic workup conditions, leading to the ring-opened N-acyl-2-aminophenol.

  • Side Reactions of Starting Materials: For example, if you are using an aldehyde as a precursor, it could undergo self-condensation or oxidation.

  • Rearrangement Reactions: Depending on the substrates and conditions, rearrangements of intermediates can occur.

Q3: What are the best practices for purifying substituted benzoyl-oxazoles?

A3: Purification strategies will vary based on the physical properties of your target compound and the impurities present.

  • Chromatography: Column chromatography on silica gel is a very common and effective method for purifying benzoxazoles. A typical eluent system is a mixture of petroleum ether and ethyl acetate.[2]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Common solvent systems for recrystallization of benzoxazoles include acetone/acetonitrile and ethyl acetate.[3]

  • Trituration: This involves washing the crude solid product with a solvent in which the desired compound is sparingly soluble, but the impurities are highly soluble.

  • Distillation: For liquid benzoxazoles, distillation under reduced pressure can be an option, provided the compound is thermally stable.

Troubleshooting Guides

This section provides more detailed, in-depth guidance on specific, complex issues you may encounter.

Guide 1: Poor Yield in Robinson-Gabriel Synthesis

Problem: You are attempting a Robinson-Gabriel synthesis of a 2,5-disubstituted oxazole from a 2-acylamino-ketone, but the yield is poor, and you observe significant amounts of starting material and unidentifiable byproducts.

Causality: The Robinson-Gabriel synthesis involves an intramolecular cyclodehydration.[4] The efficiency of this step is highly dependent on the choice of the dehydrating agent and the reaction conditions. Incomplete dehydration or harsh conditions can lead to decomposition.

Troubleshooting Protocol:

  • Re-evaluate the Dehydrating Agent: The choice of dehydrating agent is critical. While concentrated sulfuric acid is traditional, it can be too harsh for sensitive substrates. Consider exploring a range of other cyclodehydrating agents.[4]

    Dehydrating AgentTypical ConditionsNotes
    Concentrated H₂SO₄VariesCan cause charring and side reactions.
    Phosphorus Pentoxide (P₂O₅)Reflux in an inert solventA strong dehydrating agent.
    Phosphoryl Chloride (POCl₃)Often used with a baseMilder than P₂O₅.
    Thionyl Chloride (SOCl₂)Can be used neat or in a solventCan also chlorinate other functional groups.
    Polyphosphoric Acid (PPA)High temperaturesGood for less reactive substrates.
  • Optimize Reaction Temperature and Time: High temperatures can lead to decomposition. Perform small-scale experiments to find the optimal balance between reaction rate and product stability.

  • Ensure Anhydrous Conditions: Water will inhibit the dehydration step. Ensure all glassware is oven-dried and solvents are anhydrous.

Workflow for Optimizing Robinson-Gabriel Synthesis:

Robinson_Gabriel_Optimization start Low Yield in Robinson-Gabriel Synthesis check_reagents Verify Purity of 2-Acylamino-ketone start->check_reagents select_dehydrating_agent Select Dehydrating Agent check_reagents->select_dehydrating_agent h2so4 H₂SO₄ select_dehydrating_agent->h2so4 Harsh pocli3 POCl₃ select_dehydrating_agent->pocli3 Milder ppa PPA select_dehydrating_agent->ppa High Temp other_agents Other Agents select_dehydrating_agent->other_agents Explore optimize_temp Optimize Temperature h2so4->optimize_temp pocli3->optimize_temp ppa->optimize_temp other_agents->optimize_temp monitor_reaction Monitor by TLC/LC-MS optimize_temp->monitor_reaction workup Aqueous Workup & Extraction monitor_reaction->workup purify Purify by Chromatography/Recrystallization workup->purify end High Yield of Oxazole purify->end Cyclodehydration sub N-Acyl-α-Amino Ketone ts [Transition State] sub->ts Dehydrating Agent (e.g., POCl₃) prod Substituted Oxazole ts->prod water + H₂O

Sources

Technical Support Center: Synthesis of 2-(2,6-Difluorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,6-Difluorobenzoyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions and alternative synthetic strategies in a direct question-and-answer format. Our goal is to explain the "why" behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common or "standard" synthetic route to prepare this compound?

A1: While a single, universally "standard" route is not exclusively defined in the literature for this specific molecule, the most logical and frequently employed strategies for analogous 2-aroyloxazoles are based on classical methods. The most probable approach is a variation of the Robinson-Gabriel synthesis . This involves two main steps:

  • Amide Formation: Acylation of an α-amino ketone with 2,6-difluorobenzoyl chloride to form the key intermediate, an α-(2,6-difluorobenzoylamino) ketone.

  • Cyclodehydration: Subsequent acid-catalyzed cyclization and dehydration of this intermediate to yield the target oxazole.[1][2]

An alternative, closely related method is the reaction of 2,6-difluorobenzamide with an α-haloketone, which proceeds through a similar intermediate.[3]

Q2: Why is 2,6-difluorobenzoyl chloride often preferred over 2,6-difluorobenzoic acid for the initial acylation step?

A2: 2,6-Difluorobenzoyl chloride is an acyl chloride, which is a highly reactive derivative of the corresponding carboxylic acid. This heightened reactivity is crucial for efficient acylation. When using 2,6-difluorobenzoic acid directly with an amine, a competing acid-base reaction occurs, forming a stable ammonium salt. This salt formation is often non-productive and can significantly hinder the desired amide bond formation.[4] While coupling agents (like DCC or EDC) can be used with the carboxylic acid, they introduce urea byproducts that require additional purification steps. The use of the acyl chloride provides a more direct and forceful reaction pathway, although it requires careful handling due to its reactivity.[4]

Q3: Are there any alternative, more modern approaches to consider for this synthesis?

A3: Yes, several modern synthetic strategies for oxazole formation could be adapted for this target molecule. These often offer milder reaction conditions or improved functional group tolerance. Some promising alternatives include:

  • Metal-Catalyzed Cycloisomerization: Methods using catalysts based on gold, zinc, or iron can mediate the cyclization of propargyl amides to form oxazoles.[5] For this specific target, one would need to synthesize the corresponding N-propargyl-2,6-difluorobenzamide.

  • Oxidative Cyclization: Various methods use an oxidant to promote the cyclization of precursors. For instance, an iodine-catalyzed dehydrogenation of a β-acylamino ketone intermediate can form the oxazole ring under specific basic conditions.[5]

  • Van Leusen Oxazole Synthesis: This method typically reacts an aldehyde with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole.[6][7][8] To synthesize a 2-substituted oxazole like our target, this route is not directly applicable in its classic form but showcases the diversity of oxazole synthesis strategies.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of this compound, focusing on a Robinson-Gabriel-type approach.

Issue 1: Low Yield During the Acylation of the α-Amino Ketone

Scenario: "I'm reacting 2,6-difluorobenzoyl chloride with my α-amino ketone hydrochloride salt in the presence of a base (e.g., triethylamine), but my TLC/LC-MS analysis shows a low yield of the desired N-acylated intermediate and significant unreacted starting material."

Potential Cause Explanation Troubleshooting Steps
Moisture Contamination 2,6-Difluorobenzoyl chloride is highly reactive and readily hydrolyzes back to the unreactive 2,6-difluorobenzoic acid in the presence of water.[4]Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Base Stoichiometry/Strength If starting with the hydrochloride salt of the amino ketone, you need at least two equivalents of base: one to neutralize the HCl salt and one to scavenge the HCl generated during the acylation. Insufficient base will lead to protonation of the free amine, rendering it non-nucleophilic.[4]Adjust Base: Use a minimum of 2.2 equivalents of a non-nucleophilic base like triethylamine or DIPEA. Consider a stronger, non-nucleophilic base if reactivity is still low.
Slow Reaction Kinetics The steric hindrance from the two ortho-fluorine atoms on the benzoyl chloride can slow down the reaction rate compared to unsubstituted benzoyl chloride.Temperature Control: Run the reaction at 0 °C initially to control the exotherm, then allow it to warm to room temperature and stir for an extended period (monitor by TLC). Gentle heating (40-50 °C) may be required, but watch for side products.
Order of Addition Adding the acyl chloride to a mixture of the amine and base is crucial. Pre-mixing the acyl chloride and a tertiary amine base can lead to the formation of an unreactive acylammonium salt.Correct Addition: Prepare a solution of the α-amino ketone and base. Add a solution of 2,6-difluorobenzoyl chloride dropwise to this mixture at 0 °C.
Issue 2: Multiple Byproducts Observed During the Cyclodehydration Step

Scenario: "After forming my α-(2,6-difluorobenzoylamino) ketone intermediate, I attempted the cyclodehydration using a strong acid (like concentrated H₂SO₄ or PPA), but I'm getting a complex mixture of products and a low yield of the desired oxazole."

Potential Cause Explanation Troubleshooting Steps
Harsh Dehydrating Conditions Strong, hot acids can cause charring and decomposition, especially with sensitive functional groups. Classical Robinson-Gabriel conditions are often harsh and can lead to low yields.[3]Use Milder Reagents: Consider modern dehydrating agents that operate under milder conditions. Reagents like trifluoroacetic anhydride (TFAA), Burgess reagent, or phosphorus oxychloride (POCl₃) in pyridine are often more effective and produce cleaner reactions.[1][9]
Incomplete Reaction The cyclization may be slow, and stopping the reaction prematurely will leave unreacted starting material, which complicates purification.Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. Ensure the starting material spot has been fully consumed before proceeding with the workup.
Side Reactions of the Oxazole Ring The newly formed oxazole ring can be susceptible to cleavage or further reactions under strongly acidic conditions, especially at high temperatures.[1]Quench Promptly: Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice or into a cold, saturated sodium bicarbonate solution to neutralize the acid and prevent product degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Robinson-Gabriel Pathway

This protocol is a representative procedure based on established methodologies.[1][9]

Step A: Synthesis of N-(2-Oxoethyl)-2,6-difluorobenzamide (Intermediate)

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add aminoacetaldehyde dimethyl acetal (1.2 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise with stirring.

  • In a separate flask, dissolve 2,6-difluorobenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Add the 2,6-difluorobenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the acyl chloride is consumed.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the acetal-protected intermediate.

  • Deprotect the acetal by stirring the crude product in a mixture of acetone and 2M HCl at room temperature until TLC confirms the formation of the aldehyde. Neutralize carefully and extract the product.

Step B: Cyclodehydration to this compound

  • Dissolve the crude N-(2-oxoethyl)-2,6-difluorobenzamide from Step A in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic anhydride (2.0 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring for the formation of the oxazole.

  • Carefully quench the reaction by slowly adding it to a stirred, cold saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Alternative Synthesis via Reaction with an α-Haloketone

This protocol is based on the Bredereck oxazole synthesis.[3]

  • In a suitable flask, dissolve 2,6-difluorobenzamide (1.0 eq) in a high-boiling polar aprotic solvent such as DMF or dioxane.

  • Add 2-bromoacetaldehyde diethyl acetal (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the consumption of the benzamide by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude product is the N-acylated intermediate, which can be cyclized as described in Protocol 1, Step B. Often, some degree of cyclization may occur in situ.

Data Summary Table

The following table provides a hypothetical comparison of the synthetic routes. Actual yields and conditions will vary based on substrate and lab-specific optimization.

Parameter Route 1: Robinson-Gabriel Route 2: from α-Haloketone Route 3: Metal-Catalyzed (Hypothetical)
Starting Materials 2,6-Difluorobenzoyl Chloride, α-Amino Ketone2,6-Difluorobenzamide, α-HaloketoneN-Propargyl-2,6-difluorobenzamide
Key Reagents Base (e.g., TEA), Dehydrating Agent (e.g., TFAA)High Temperature or BaseMetal Catalyst (e.g., AuCl₃, Zn(OTf)₂)
Typical Yield Moderate to GoodModeratePotentially High
Pros Well-established, readily available starting materials.Avoids handling highly reactive acyl chloride.Milder conditions, high atom economy.
Cons Requires handling of moisture-sensitive acyl chloride. Can require harsh dehydration conditions.Can require high temperatures and long reaction times.Requires synthesis of specialized starting material; catalyst cost.

Visualizing the Synthetic Pathways

Workflow for Robinson-Gabriel Synthesis

Robinson_Gabriel_Workflow cluster_0 Step A: Acylation cluster_1 Step B: Cyclodehydration start_A 2,6-Difluorobenzoyl Chloride + α-Amino Ketone reagents_A Base (e.g., TEA) Anhydrous DCM, 0°C -> RT start_A->reagents_A intermediate α-(2,6-Difluorobenzoylamino) ketone Intermediate reagents_A->intermediate reagents_B Dehydrating Agent (e.g., TFAA), 0°C -> RT intermediate->reagents_B intermediate->reagents_B product This compound reagents_B->product

Caption: Key steps in the Robinson-Gabriel pathway.

Comparison of Synthetic Precursors

Precursor_Comparison cluster_RG Robinson-Gabriel / Bredereck Routes cluster_MC Alternative Route Target This compound RG_Start1 2,6-Difluorobenzoyl Chloride RG_Intermediate Acylamino Ketone Intermediate RG_Start1->RG_Intermediate + α-Amino Ketone RG_Start2 2,6-Difluorobenzamide RG_Start2->RG_Intermediate + α-Halo Ketone RG_Intermediate->Target Cyclodehydration MC_Start N-Propargyl-2,6- difluorobenzamide MC_Start->Target Metal-Catalyzed Cycloisomerization

Caption: Divergent pathways to the target oxazole.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Li, W., Xu, W., & Ren, C. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1696. Available at: [Link]

  • Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Journal of Organic Chemistry. (1995). Cyclodehydration of N-(aminoalkyl)benzamides Under Mild Conditions With a Hendrickson Reagent Analogue. Available at: [Link]

  • MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]

  • Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • Reddit. (2025). Trouble with chloride acids. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

  • YouTube. (2014). Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7. Retrieved from [Link]

  • YouTube. (2024). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!. Retrieved from [Link]

  • Journal of Organic Chemistry. (2023). One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H. Available at: [Link]

  • National Center for Biotechnology Information. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Scribd. (n.d.). 5-Iii) Sem 4. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Schering-Plough Corporation. (n.d.). DIRECT OXAZOLE SYNTHESIS FROM ASMIC, ALKYL HALIDES, AND ACID CHLORIDES. Retrieved from [Link]

  • Chemguide. (n.d.). The acylation of benzene - electrophilic substitution. Retrieved from [Link]

  • Researcher.Life. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. Retrieved from [Link]

Sources

"degradation pathways of 2-(2,6-Difluorobenzoyl)oxazole under experimental conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-DB-2201-01

Introduction

Welcome to the technical support center for the analysis of 2-(2,6-Difluorobenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals actively engaged in studying the stability and degradation pathways of this molecule. Forced degradation studies are a critical component of drug development, providing essential insights into a molecule's intrinsic stability, identifying potential degradation products, and establishing stability-indicating analytical methods.[1][2][3] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) based on established principles of organic chemistry and pharmaceutical analysis, tailored to the specific structural features of this compound.

The objective of a forced degradation study is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4][5] Over-stressing can lead to secondary degradation products not relevant to formal stability studies, while under-stressing may not generate sufficient degradants for analysis.[1] This guide will help you navigate the complexities of your experimental results and troubleshoot common issues.

Frequently Asked Questions (FAQs)

General & Setup

Q1: What are the primary chemical liabilities of the this compound structure I should be aware of before starting my experiments?

A1: Based on its structure, there are three primary points of susceptibility you should focus on:

  • Oxazole Ring: The oxazole ring is an electron-rich heterocycle that can be susceptible to both hydrolytic and oxidative cleavage. The nitrogen and oxygen atoms provide sites for protonation or coordination, which can initiate degradation.

  • Ketone Linker: The ketone group connecting the difluorobenzoyl and oxazole moieties is a potential site for nucleophilic attack, particularly by water or hydroxide ions, which could lead to cleavage of the C-C bond, although this is generally less likely than ring opening.

  • Difluorobenzoyl Group: The two fluorine atoms are strong electron-withdrawing groups, which activate the aromatic ring. While generally stable, this feature could influence the molecule's susceptibility to certain nucleophilic or photolytic degradation pathways.

Q2: I'm aiming for 5-20% degradation as recommended by ICH Q1A(R2) guidelines, but my initial conditions (e.g., 0.1 M HCl at 60 °C) show either 0% or >50% degradation. How should I adjust?

A2: This is a common challenge. The key is to modulate the intensity of your stress conditions systematically.

  • For No Degradation: Increase the stress level incrementally. Instead of a large jump, first try increasing the temperature (e.g., to 80 °C) before increasing the acid/base concentration. If temperature alone is insufficient, then increase the molarity (e.g., to 0.5 M or 1.0 M).[6]

  • For Excessive Degradation: Decrease the stress level. The first step should be to lower the temperature (e.g., conduct the study at room temperature or 40 °C). If degradation is still too rapid, reduce the concentration of the stressor (e.g., from 0.1 M to 0.01 M HCl/NaOH) or shorten the exposure time. The goal is to find a "sweet spot" that generates a sufficient, but not excessive, amount of degradants.[5][7]

Hydrolytic Degradation (Acid/Base)

Q3: Under basic hydrolysis (0.1 M NaOH), I see a rapid loss of the parent peak, but only one major degradation product appears, and its mass doesn't correspond to simple oxazole ring opening. What could be happening?

A3: This scenario suggests a multi-step degradation pathway where an initial, unstable intermediate rapidly converts to a more stable product. A highly plausible pathway under basic conditions is:

  • Initial Hydrolysis: The hydroxide ion attacks the oxazole ring, causing it to open. This would form an unstable intermediate.

  • Secondary Reaction: This intermediate could then undergo further reactions. A likely candidate for the final product is 2,6-difluorobenzoic acid . The remainder of the oxazole ring would form highly polar, potentially non-UV active fragments that are difficult to detect by standard reversed-phase HPLC-UV.

  • Troubleshooting Action: Use a mass spectrometer (MS) detector to look for the characteristic mass of 2,6-difluorobenzoic acid (m/z 158.09). Also, consider using a different chromatographic method, like HILIC, which is better for retaining highly polar compounds.

Q4: In my acidic hydrolysis experiment (0.1 M HCl), the degradation is much slower than in basic conditions. Why is there such a difference?

A4: The difference in stability is due to the reaction mechanism.

  • Base-Catalyzed Hydrolysis: This is typically initiated by direct nucleophilic attack of the hydroxide ion on the oxazole ring, which is a relatively fast process.

  • Acid-Catalyzed Hydrolysis: This pathway requires initial protonation of the oxazole ring (likely on the nitrogen atom).[8][9] This protonation makes the ring more susceptible to attack by a weak nucleophile like water. However, the concentration of the protonated species and the nucleophilicity of water are key factors, often resulting in a slower reaction compared to the potent nucleophilicity of the hydroxide ion in basic media.

Oxidative & Photolytic Degradation

Q5: My oxidative degradation with 3% H₂O₂ shows several minor degradant peaks that are poorly resolved. What is the likely chemistry, and how can I improve the chromatography?

A5: Oxidative degradation of nitrogen-containing heterocycles can be complex, often proceeding via radical mechanisms to produce multiple products.[10][11] The oxazole ring is susceptible to oxidation, potentially leading to N-oxides or ring-opened products.

  • Improving Separation:

    • Gradient Optimization: Make your gradient shallower. A slower increase in the organic solvent percentage will give more time for closely eluting peaks to separate.

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivity can significantly alter peak elution order.

    • Adjust pH: Modify the pH of your aqueous mobile phase. The ionization state of the degradants can affect their retention. A change of just 0.5 pH units can have a large impact.

    • Lower Temperature: Reducing the column temperature can sometimes improve resolution, although it will increase backpressure.

Q6: My photostability results are inconsistent between experiments. What are the critical parameters to control?

A6: Photostability studies require rigorous control of the experimental setup to ensure reproducibility.[12][13] The key factors are:

  • Light Source: Ensure the light source meets ICH Q1B guidelines, which specify exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV-A light.[1][14][15]

  • Sample Presentation: Expose the sample in a chemically inert, transparent container (e.g., quartz cuvette). The depth of the solution and the container material can affect light penetration.

  • Dark Control: Always run a "dark control" sample, wrapped in aluminum foil and stored under the same temperature and humidity conditions. This helps you differentiate between photolytic and thermal degradation.[12]

  • Temperature: Light sources generate heat. Monitor the temperature of the sample chamber to ensure it does not cause thermal degradation, which would confound your results.

Troubleshooting Guides

Guide 1: Mass Imbalance Detected (Total Peak Area Decreases Significantly)
Potential Cause Scientific Rationale Troubleshooting Steps & Solutions
Formation of Non-UV Active Products The chromophore (the part of the molecule that absorbs UV light) has been destroyed. For this molecule, cleavage could separate the difluorobenzoyl group from the oxazole, or the oxazole ring itself could be fragmented into small, non-conjugated pieces.1. Use a Mass Spectrometer (MS): An MS detector does not rely on UV absorbance and can detect any charged species. 2. Use a Universal Detector: Employ a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric compounds.
Formation of Volatile Degradants Small, fragmented degradation products may have a low boiling point and can be lost from the sample vial before or during injection, especially if samples are heated.1. Minimize Sample Heating: Avoid high temperatures in the autosampler. 2. Use GC-MS: If volatile products are suspected, analyze the headspace of a heated sample vial using Gas Chromatography-Mass Spectrometry (GC-MS).
Adsorption to Container Highly polar or charged degradation products can adsorb to the surface of glass or plastic vials, preventing them from being injected.1. Use Silanized Glassware: Deactivated or silanized glass vials minimize surface interactions. 2. pH Adjustment: Adjust the pH of the sample diluent to neutralize the charge on the degradant, reducing its affinity for the vial surface.
Co-elution with Solvent Front Very polar degradation products may have no retention on a reversed-phase column and elute in the void volume (solvent front), where they are difficult to quantify.1. Modify Mobile Phase: Use a mobile phase with 100% aqueous buffer at the start of the gradient to maximize retention of polar compounds. 2. Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed to retain and separate highly polar analytes.
Guide 2: Poor Peak Shape (Tailing or Fronting) for Degradant Peaks
Potential Cause Scientific Rationale Troubleshooting Steps & Solutions
Secondary Interactions with Column Degradants with basic nitrogen atoms (like a cleaved oxazole ring) can interact with residual acidic silanol groups on the silica packing material, causing peak tailing.1. Use a Low-pH Mobile Phase: A pH of 2-3 will protonate the silanol groups, minimizing these secondary interactions. 2. Add a Competing Base: Add a small amount of a competing base like triethylamine (TEA) to the mobile phase to occupy the active sites. 3. Use a Modern Column: Employ a column with advanced end-capping or a hybrid particle technology to reduce silanol activity.
Column Overload If a degradation product is present at a high concentration, it can saturate the stationary phase at the column inlet, leading to a "shark-fin" or fronting peak shape.1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Reduce Injection Volume: Inject a smaller volume onto the column.
Incompatible Sample Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion and poor retention.1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase conditions whenever possible. 2. Minimize Strong Solvent: If a strong solvent is required for solubility, ensure the injection volume is as small as possible.

Visualized Pathways & Workflows

Predicted Degradation Pathways

The following diagram illustrates the most probable primary degradation pathways for this compound under hydrolytic and oxidative stress conditions.

DegradationPathways cluster_main Predicted Degradation of this compound cluster_hydrolysis Hydrolytic Pathways cluster_oxidation Oxidative Pathway Parent This compound Hydrolysis_P2 Ring-Opened Intermediate (Unstable) Parent->Hydrolysis_P2  H₂O / H⁺ or OH⁻ (Ring Opening)   Oxidation_P1 N-Oxide or Ring-Cleavage Products Parent->Oxidation_P1  [O] e.g., H₂O₂   Hydrolysis_P1 2,6-Difluorobenzoic Acid Hydrolysis_P2->Hydrolysis_P1  Further Hydrolysis  

Caption: Predicted degradation pathways for this compound.

General Forced Degradation Workflow

This workflow outlines a standard process for conducting a forced degradation study, from initial setup to final analysis.

Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis A Prepare Stock Solution of API in suitable solvent C Aliquot API solution into separate vials for each condition A->C B Prepare Stress Agents (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂) D Add Stress Agents. Include 'Dark Control' and 'No Stress' samples. B->D C->D E Incubate at desired Temperature & Time (e.g., 60°C for 24h) D->E F Neutralize samples (if necessary) and dilute to working concentration E->F G Analyze via Stability- Indicating HPLC-UV/MS Method F->G H Evaluate Chromatograms: - % Degradation - Peak Purity - Mass Balance G->H I Identify Major Degradants (Using MS and/or standards) H->I

Caption: Standard experimental workflow for a forced degradation study.

Key Experimental Protocols

Protocol 1: Acid/Base Forced Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Application:

    • Acid: In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base: In a separate vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Control: Prepare a control by mixing 1 mL of stock with 9 mL of purified water.

  • Incubation: Place all vials in a controlled temperature environment (e.g., 60 °C) for a predetermined time (e.g., 24 hours).

  • Neutralization & Dilution: After incubation, allow samples to cool to room temperature.

    • Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH.

    • Neutralize the basic sample with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration (e.g., 50 µg/mL) and analyze immediately by HPLC-UV/MS.

Protocol 2: Oxidative Forced Degradation
  • Preparation: Prepare a 1 mg/mL stock solution as described above.

  • Stress Application: In a clean vial, mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the vial at room temperature, protected from light, for a predetermined time (e.g., 24 hours). Oxidative reactions can be exothermic; temperature monitoring is advised.

  • Dilution & Analysis: Dilute the sample with the mobile phase to a suitable concentration and analyze immediately. No neutralization is typically required.

Protocol 3: Photostability Forced Degradation
  • Preparation: Prepare a solution of the compound (e.g., 100 µg/mL) in a transparent solvent (e.g., water/acetonitrile 50:50).

  • Sample Exposure:

    • Place the solution in a photochemically transparent container (e.g., quartz).

    • Prepare a "dark control" by wrapping an identical sample in aluminum foil.

  • Stress Application: Expose the samples in a photostability chamber that complies with ICH Q1B guidelines.

  • Analysis: After the exposure period, analyze both the exposed sample and the dark control by HPLC-UV/MS. Compare the chromatograms to identify photodegradants.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • Kamboj, A., & Singh, G. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 101-109. Link

  • Lhasa Limited. (2023). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Link

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Link

  • Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Link

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Link

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 35(1), 50-61. Link

  • Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave Online. Link

  • ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation. Link

  • Q1Scientific. (2021). Photostability testing theory and practice. Link

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Technical Support Center: Addressing Solubility Challenges of 2-(2,6-Difluorobenzoyl)oxazole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 2-(2,6-Difluorobenzoyl)oxazole and structurally related hydrophobic compounds. Our goal is to equip you with the foundational knowledge and practical methodologies to diagnose, troubleshoot, and resolve these common yet critical experimental roadblocks.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of poorly soluble compounds.

Q1: I just received my vial of this compound. What is its expected aqueous solubility?

While specific experimental data for this compound is not extensively published, its chemical structure—featuring a difluorobenzoyl group and an oxazole ring—is characteristic of a hydrophobic molecule with poor aqueous solubility.[1][2][3] Compounds with similar structures are often described as slightly soluble in water but soluble in organic solvents.[2] Therefore, you should anticipate that direct dissolution in aqueous buffers like PBS or cell culture media will be challenging and is not recommended. The goal for many drug discovery compounds is to achieve a solubility of >60 µg/mL in the final assay medium.[4]

Q2: Why is Dimethyl Sulfoxide (DMSO) the standard initial solvent for compounds like this? What are its limitations?

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an almost universal choice for creating high-concentration stock solutions in drug discovery.[5] Its miscibility with water allows for subsequent dilution into aqueous assay buffers.

However, DMSO has critical limitations:

  • Precipitation upon Dilution: The most common problem is "crashing out" or precipitation when the DMSO stock is diluted into an aqueous medium. This occurs because while the compound is soluble in 100% DMSO, it is not soluble in the final, mostly aqueous, solution.[6][7]

  • Cellular Toxicity: At concentrations typically above 1%, DMSO can be toxic to cells, and even at lower concentrations (0.25-0.5%), it can induce unexpected inhibitory or stimulatory effects in cell-based assays.[8]

  • Compound Instability: Some compounds can degrade over long-term storage in DMSO.[7]

  • Assay Interference: DMSO can directly interfere with some enzyme activities or assay detection technologies.

Q3: I'm seeing a precipitate form immediately after diluting my 10 mM DMSO stock into my assay buffer. What is happening?

This is a classic case of kinetic solubility failure, often caused by a solvent-shift mechanism.[6][9] Your compound is highly soluble in the DMSO stock, creating a thermodynamically stable solution. When you add a small volume of this stock to a large volume of aqueous buffer, you create a transient, supersaturated state. The compound molecules, now in an unfavorable aqueous environment, rapidly seek a lower energy state by aggregating and precipitating out of the solution.[10]

Q4: Can I just heat or sonicate my final solution to redissolve the precipitate?

While heating or sonication might temporarily redissolve the precipitate, it is generally not a recommended solution for biological assays. This approach often creates a metastable, supersaturated solution.[10] As the solution returns to the assay temperature (e.g., 37°C), the compound is likely to precipitate again over time, leading to inconsistent and unreliable assay results. The concentration of your compound in the solution will be unknown and variable.

Section 2: Troubleshooting Guide: A Systematic Approach to Solubilization

When facing solubility issues, a systematic approach is crucial to finding a robust solution that doesn't compromise your experimental results.

Q5: My compound is precipitating in the assay. How do I systematically choose a better solvent system or formulation strategy?

The key is to balance solubility enhancement with minimal assay interference. The following workflow provides a decision-making framework.

G start Precipitation Observed in Assay check_stock Q: Is the DMSO stock clear? (Visually inspect) start->check_stock precip_stock Action: Prepare fresh stock. Consider lower concentration or alternative solvent. check_stock->precip_stock No clear_stock Q: Can the final assay concentration be lowered? check_stock->clear_stock Yes lower_conc Action: Lower final concentration. Re-test. clear_stock->lower_conc Yes no_lower Action: Proceed to solubility enhancement. clear_stock->no_lower No cosolvent Strategy 1: Co-solvents (e.g., PEG-400, PG, Ethanol) no_lower->cosolvent excipient Strategy 2: Excipients (Cyclodextrins, Surfactants) no_lower->excipient validate Crucial Step: Validate! Run vehicle controls to check for assay interference. cosolvent->validate excipient->validate G title Assay Validation Workflow exp1 Test Condition: Compound + Vehicle exp2 Vehicle Control: Vehicle Only exp3 Positive Control: Known Activator/Inhibitor + Vehicle exp4 Negative Control: No Treatment result1 Effect of Compound exp1->result1 result2 Effect of Vehicle result3 Assay Integrity exp2->result1 exp2->result2 exp3->result3 exp4->result2 exp4->result3

Caption: Assay Validation Workflow for Solubilizing Agents.

Your experimental design must include:

  • Vehicle-Only Control: The assay buffer containing the exact same concentration of the co-solvent or excipient as your test condition, but without the compound. The result from this well should be identical to your negative control (buffer only). Any deviation indicates the vehicle itself is affecting the assay.

  • Positive Control + Vehicle: Run your standard positive control in the presence of the vehicle. The vehicle should not significantly alter the performance of the positive control. A diminished signal might suggest the vehicle is interfering with the positive control's mechanism or the detection system.

Section 3: Experimental Protocols

Protocol 1: Performing a Kinetic Solubility Test

This protocol helps determine the apparent solubility of your compound when diluted from a DMSO stock into your specific assay buffer. [4][6][11]

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plating: In a clear 96-well plate, add 198 µL of your final assay buffer to multiple wells.

  • Dilution: Add 2 µL of the 10 mM DMSO stock to the first well, resulting in a 100 µM compound concentration and 1% DMSO. Mix thoroughly by pipetting.

  • Serial Dilution: Perform a serial 1:2 dilution across the plate using the same assay buffer (containing 1% DMSO to keep the solvent concentration constant).

  • Incubation: Incubate the plate at your assay temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader nephelometer or by measuring absorbance at ~620 nm.

  • Analysis: The solubility limit is the highest concentration that does not show a significant increase in light scattering or absorbance compared to the buffer-only control.

Protocol 2: Preparing a Compound-Cyclodextrin Stock Solution

This protocol uses kneading, a common method to create drug-cyclodextrin inclusion complexes. [12][13]

  • Molar Calculation: Determine the molar ratio needed (e.g., 1:1 or 1:2 drug-to-cyclodextrin). Weigh out the appropriate amounts of this compound and HP-β-cyclodextrin.

  • Mixing: Place the powders in a glass mortar.

  • Kneading: Add a small amount of a water/ethanol (50:50) mixture dropwise. Knead the mixture with a pestle for 30-45 minutes to form a homogenous, thick paste.

  • Drying: Dry the paste in an oven at 40-50°C until the solvent has completely evaporated, or use a lyophilizer (freeze-dryer). [12]5. Final Product: The resulting white powder is the inclusion complex, which can be dissolved directly in aqueous buffer to create a stock solution for your assay. The solubility of this complex should be tested to confirm enhancement.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

  • Al-Rawwash, M., et al. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Kumar, L., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]

  • Uskoković, V., & Parpura, V. (2021). Surfactants: physicochemical interactions with biological macromolecules. PubMed Central. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Available from: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link]

  • Savjani, K. T., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • ResearchGate. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]

  • Taylor & Francis Online. (2017). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Available from: [Link]

  • Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. SciSpace. Available from: [Link]

  • Paige, M. F., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Available from: [Link]

  • Barkat, K., et al. (2018). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. MDPI. Available from: [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available from: [Link]

  • ResearchGate. Design and Evaluation of Cyclodextrin-Based Drug Formulation. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Al-Tikriti, Y., & Al-Samydai, A. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed Central. Available from: [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Available from: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Available from: [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy, Technology & Innovation. Available from: [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]

  • ResearchGate. How can I increase the solubility to perform an enzyme assay?. Available from: [Link]

  • Tvede, M., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PubMed. Available from: [Link]

  • Wikipedia. Oxazole. Available from: [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • Akbari, B. V., et al. (1993). Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. PubMed. Available from: [Link]

  • Löbmann, K., & Kyeremateng, S. (2000). The Impact of Co-Solvents and the Composition of Experimental Formulations on the Pump Rate of the ALZET Osmotic Pump. PubMed. Available from: [Link]

  • SciSpace. The effect of propylene glycol and polyethylene glycol 400 on physicochemical properties of peel off mask of nanosilver using. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-(2,6-Difluorobenzoyl)oxazole and Other Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of medicinal and agricultural chemistry, the oxazole scaffold stands out as a privileged heterocyclic core, integral to a multitude of biologically active compounds.[1][2][3][4] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and herbicidal effects.[5][6][7][8] This guide provides a comparative analysis of the biological activity of 2-(2,6-Difluorobenzoyl)oxazole and its analogues against other classes of oxazole derivatives, offering insights into their structure-activity relationships and potential applications.

The introduction of a 2,6-difluorobenzoyl moiety to the oxazole ring is a strategic chemical modification. The fluorine atoms, being highly electronegative, can significantly alter the molecule's electronic distribution, lipophilicity, and metabolic stability, often leading to enhanced biological potency and a unique spectrum of activity. This guide will delve into the comparative efficacy of these fluorinated compounds against other substituted oxazoles in various biological assays.

Comparative Biological Activities

The versatility of the oxazole ring allows for substitutions at various positions, leading to a vast chemical space with diverse biological activities. Here, we compare the activity profile of this compound derivatives with other notable oxazole-based compounds.

Antimicrobial Activity

Oxazole derivatives have demonstrated significant potential as antimicrobial agents, targeting both bacterial and fungal pathogens.[2][9][10] The substitution pattern on the oxazole ring plays a crucial role in determining the potency and spectrum of this activity.[2]

While specific data for this compound is not extensively reported in the reviewed literature, derivatives containing a dichlorophenylamino group, such as 2-(2-(2,6-Dichlorophenylamino)benzyl)-3-(4-(2-chlorophenylamino)oxazol-2-yl)quinazolin-4(3H)-one, have been noted for their antimicrobial potential.[11] Furthermore, 2,6-difluorobenzamide derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting the FtsZ protein, a key component of the bacterial cell division machinery.[12] This suggests that the 2,6-difluorobenzoyl moiety is a favorable substituent for antibacterial activity.

In comparison, other oxazole derivatives exhibit a broad range of antimicrobial effects. For instance, amido-linked pyrrolyl/pyrazolyl-oxazoles have shown that Gram-negative bacteria are more susceptible to their action.[5] The introduction of a 1,3-oxazole ring has been shown to tremendously increase the antibacterial and antituberculosis activities of certain molecular scaffolds.[5]

Table 1: Comparative Antimicrobial Activity of Various Oxazole Derivatives

Compound ClassTarget Organism(s)Reported ActivityReference(s)
2,6-Difluorobenzamide DerivativesMethicillin-resistant Staphylococcus aureus (MRSA)Potent inhibitors of FtsZ, reverse resistance to oxacillin.[12]
Amido-linked Pyrrolyl/Pyrazolyl-OxazolesGram-negative and Gram-positive bacteriaGood activity, with higher susceptibility in Gram-negative strains.[5]
Spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivativesFungiHigh antifungal activity.[2]
1,2,4-Oxadiazole DerivativesPlant pathogenic fungiSignificant antifungal activity against Rhizoctonia solani, Fusarium graminearum, etc.[13]
Herbicidal and Insecticidal Activity

Oxazole derivatives have also emerged as promising candidates in agrochemicals.[8] Their ability to inhibit essential plant enzymes makes them effective herbicides.[6] Similarly, certain derivatives have shown potent insecticidal and acaricidal properties.

A series of novel 2,4-diphenyl-1,3-oxazolines bearing a 2,6-difluorophenyl group demonstrated excellent larvicidal and ovicidal activities against carmine spider mites (Tetranychus cinnabarinus), with some compounds exhibiting lower LC50 values than the commercial acaricide etoxazole.[14] This highlights the significant contribution of the 2,6-difluorophenyl substituent to acaricidal potency.

Table 2: Comparative Herbicidal and Insecticidal Activity of Oxazole Derivatives

Compound ClassTarget Pest(s)Reported ActivityReference(s)
2,4-Diphenyl-1,3-oxazolines with a 2,6-difluorophenyl groupCarmine spider mites (Tetranychus cinnabarinus)Excellent larvicidal and ovicidal activities, surpassing commercial standards.[14]
(3,5-Dinitrophenyl)-4-(benzyloxymethyl)oxazole DerivativesEchinochloa crusgalli, Lolium perenne, etc.Good pre-emergence herbicidal activity.[15]
Oxazolone DerivativesRaphanus sativusIn vitro herbicidal activity.[6]
Inthomycin B (natural product)OomycetesAnti-oomycete and herbicidal activities.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of oxazole derivatives is intricately linked to their chemical structure. The nature and position of substituents on the oxazole ring and its appended moieties dictate the compound's interaction with its biological target.

For antimicrobial activity, the presence of halogen atoms, particularly fluorine and chlorine, on the phenyl ring attached to the oxazole core often enhances potency.[12] The 2,6-disubstitution pattern on the benzoyl ring appears to be particularly important for potent activity, as seen in the case of 2,6-difluorobenzamide derivatives targeting FtsZ.[12]

In the context of herbicidal and insecticidal activity, the lipophilicity and electronic properties conferred by substituents are critical. The 2,6-difluorophenyl group in the oxazoline series likely contributes to favorable binding at the target site in mites.[14] For herbicidal oxazolones, the overall electronic nature of the molecule, influenced by various substituents, determines its ability to inhibit plant-specific enzymes.[6]

Experimental Methodologies

The synthesis and biological evaluation of oxazole derivatives involve established chemical and biological protocols.

General Synthesis of Oxazole Derivatives (Robinson-Gabriel Synthesis)

A common and versatile method for synthesizing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis.[17] This method involves the cyclodehydration of a 2-acylaminoketone.

Protocol:

  • Acylation of an α-aminoketone: An α-aminoketone is acylated with an appropriate acyl chloride or anhydride to yield the corresponding 2-acylaminoketone.

  • Cyclodehydration: The 2-acylaminoketone is then treated with a dehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, to induce intramolecular cyclization and dehydration, affording the 2,5-disubstituted oxazole.

Robinson_Gabriel_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product alpha-aminoketone α-Aminoketone acylaminoketone 2-Acylaminoketone alpha-aminoketone->acylaminoketone Acylation acyl_chloride Acyl Chloride acyl_chloride->acylaminoketone oxazole 2,5-Disubstituted Oxazole acylaminoketone->oxazole Cyclodehydration (H2SO4, PPA, etc.)

Caption: Robinson-Gabriel synthesis of oxazoles.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute test compounds in 96-well plate B->C D Incubate plate under optimal growth conditions C->D E Visually assess for microbial growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Broth microdilution workflow for MIC determination.

Conclusion

The oxazole scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The incorporation of a 2,6-difluorobenzoyl moiety represents a promising strategy for enhancing the biological activity of oxazole derivatives, particularly in the development of potent antimicrobial and insecticidal agents. The comparative analysis presented in this guide underscores the importance of systematic structural modifications and the elucidation of structure-activity relationships in the rational design of new therapeutic and agrochemical compounds. Further research focusing on the synthesis and evaluation of a broader range of this compound analogues is warranted to fully explore their potential.

References

  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. ACS Publications. Available at: [Link]

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  • A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and antifungal activity of bile acid-derived oxazoles. PubMed. Available at: [Link]

  • Highly Efficient Synthesis and Acaricidal and Insecticidal Activities of Novel Oxazolines with N-Heterocyclic Substituents. ACS Publications. Available at: [Link]

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  • Synthesis and Herbicidal Activity of (3,5-Dinitrophenyl)-4-(benzyloxymethyl)oxazole Derivatives. Semantic Scholar. Available at: [Link]

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"structure-activity relationship (SAR) of 2-(2,6-Difluorobenzoyl)oxazole analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(2,6-Difluorobenzoyl)oxazole Analogs as Novel Insecticides

Introduction: The Emergence of a Potent Insecticidal Scaffold

In the continuous search for novel and effective insecticides, the 2-(2,6-difluorobenzoyl) moiety has been identified as a critical pharmacophore. Its incorporation into various molecular scaffolds has led to the development of highly successful insect growth regulators (IGRs), most notably the benzoylphenylurea (BPU) class of insecticides.[1][2] These compounds act by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton, thus offering a targeted mode of action with generally low toxicity to non-target organisms like mammals.[1][2]

This guide focuses on a promising, yet less explored, class of analogs: 2-(2,6-Difluorobenzoyl)oxazoles. The oxazole ring, a five-membered heterocycle, is a versatile scaffold in medicinal and agricultural chemistry, known to be a structural component in many biologically active molecules.[3] By combining the potent 2,6-difluorobenzoyl group with the oxazole heterocycle, we can explore a new chemical space for insecticides that potentially exhibit high efficacy, novel SAR profiles, and could help manage insecticide resistance.

This document will provide a comparative analysis of the structure-activity relationships of this compound analogs. We will delve into their proposed mechanism of action, detail the synthetic rationale, and present a systematic evaluation of how structural modifications on the oxazole ring influence insecticidal potency.

Pillar 1: Proposed Mechanism of Action - Inhibition of Chitin Biosynthesis

The most probable mechanism of action for this compound analogs is the inhibition of chitin biosynthesis, mirroring the activity of BPUs and the oxazoline acaricide, etoxazole.[1] Chitin is an essential polysaccharide that forms the structural basis of the insect cuticle. Its synthesis is a multi-step enzymatic process, with the final polymerization of N-acetylglucosamine (GlcNAc) being catalyzed by the enzyme chitin synthase (CHS).[1]

Disruption of this pathway prevents the proper formation of the new exoskeleton during molting. The larva is unable to shed its old cuticle or the newly formed one is malformed and cannot withstand the pressure of the molting process, leading to mortality.[1] This targeted action on an insect-specific physiological process is the foundation of the favorable safety profile of this class of compounds.

UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase 1 (CHS1) (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer (Exoskeleton Component) Chitin_Synthase->Chitin Catalysis Death Failed Molting & Larval Death Molting Successful Molting Chitin->Molting Inhibitor This compound Analog Inhibitor->Chitin_Synthase Inhibition

Caption: Proposed mechanism of action for this compound analogs.

Pillar 2: General Synthesis Strategy - Building the Core Scaffold

The synthesis of this compound analogs is typically achieved through a multi-step process that builds the oxazole ring onto the benzoyl moiety. A common and effective strategy involves the reaction of 2,6-difluorobenzamide with an α-haloketone or a related precursor, followed by cyclization. A patent for a similar fluorobenzene oxazole compound outlines a key reaction between 2,6-difluorobenzamide and 2-chloro-1-ethanal dimethyl acetal in the presence of a strong acid to form an intermediate, which is then cyclized.[4] This approach allows for the introduction of various substituents on the oxazole ring by using appropriately substituted precursors.

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Benzamide 2,6-Difluorobenzamide Intermediate Acyclic Intermediate Benzamide->Intermediate Precursor Substituted α-Halo Aldehyde/Ketal Precursor->Intermediate Cyclization Dehydrative Cyclization Intermediate->Cyclization Product Substituted this compound Cyclization->Product

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: General Synthesis
  • Step 1: Intermediate Synthesis: In a round-bottom flask under an inert atmosphere, 2,6-difluorobenzamide is dissolved in a suitable solvent (e.g., dichloromethane).[4] The solution is cooled in an ice bath. A substituted α-halo aldehyde or its ketal equivalent (e.g., 2-chloro-1,1-diethoxyethane) is added, followed by the dropwise addition of a strong acid catalyst (e.g., concentrated sulfuric acid).[4] The reaction is stirred at low temperature and then allowed to warm to room temperature until the starting material is consumed (monitored by TLC).

  • Step 2: Cyclization: The reaction mixture containing the acyclic intermediate is then subjected to conditions that promote dehydrative cyclization. This can involve heating or treatment with a dehydrating agent.

  • Step 3: Work-up and Purification: The reaction mixture is quenched with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final this compound analog.

Self-Validation: The structure and purity of the synthesized compounds must be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pillar 3: Structure-Activity Relationship (SAR) Analysis

While comprehensive SAR data for a wide range of this compound analogs is not yet publicly available in a single study, we can infer critical relationships by drawing parallels from structurally similar benzoyl-heterocycle insecticides.[3][5][6] The core 2-(2,6-difluorobenzoyl) group is considered essential for high activity.[1] Therefore, our analysis will focus on the impact of substituents at the C4 and C5 positions of the oxazole ring.

Core Structure

Caption: Core structure of this compound analogs.

Comparative Analysis of Substitutions

The following table summarizes the predicted impact of various substitutions at the R1 (C5-position) and R2 (C4-position) of the oxazole ring on insecticidal activity. These predictions are based on SAR trends observed in related classes of insecticides.

Position Substituent (R Group) Predicted Impact on Activity Rationale / Supporting Evidence from Analogs
R1 (C5) Small Alkyl (e.g., -CH₃) Likely Favorable In related benzoylhydrazides, small alkyl groups on the benzoheterocycle moiety can enhance activity.[6] This is likely due to improved hydrophobic interactions with the target site.
Hydrogen (-H) Baseline Activity The unsubstituted analog would serve as a baseline for comparison. Activity is expected, but likely lower than optimized analogs.
Halogens (e.g., -Cl, -Br) Potentially Favorable Halogen atoms can increase metabolic stability and improve binding affinity through halogen bonding. In some benzoxazoles, halogen substitution on the benzene ring significantly increased activity.[3]
R2 (C4) Aryl / Substituted Phenyl Highly Favorable This is a key area for modification. In the acaricide etoxazole (a 2,4-diphenyloxazoline), a substituted phenyl ring at this position is crucial for its high activity. Electron-withdrawing groups on this phenyl ring often enhance potency.
tert-Butyl Potentially Favorable Large, bulky groups like tert-butyl are known to confer high insecticidal activity in some classes of compounds, potentially by locking the molecule into a bioactive conformation.
Cycloalkyl Variable The effect would depend on the size and conformation of the ring, influencing how the molecule fits into the binding pocket of the target enzyme.
Alkoxy (-OR) Variable Small alkoxy groups might be tolerated, but larger, flexible chains could decrease activity by introducing unfavorable steric hindrance.
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is a standardized method for evaluating the efficacy of insecticides against lepidopteran larvae.[7][8]

  • Objective: To determine the median lethal concentration (LC₅₀) of test compounds against a target insect pest (e.g., Spodoptera frugiperda).

  • Materials: Test compounds, acetone (solvent), Triton X-100 (surfactant), distilled water, leaf discs (e.g., cabbage, cotton), petri dishes, target insect larvae (e.g., 3rd instar).

  • Procedure:

    • Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. Create a series of dilutions in distilled water containing a small amount of Triton X-100 (e.g., 0.1%) to ensure even spreading on the leaf surface. A control solution (water + surfactant) is also prepared.

    • Leaf Treatment: Using forceps, dip individual leaf discs into each test concentration for approximately 10-20 seconds.

    • Drying: Place the treated leaf discs on a wire rack or filter paper and allow them to air dry completely.

    • Infestation: Place one dried leaf disc into a petri dish lined with moist filter paper. Introduce a set number of larvae (e.g., 10) into each dish.

    • Incubation: Keep the petri dishes in a controlled environment (e.g., 25°C, >60% relative humidity, 16:8 L:D photoperiod).

    • Mortality Assessment: Assess larval mortality after 48-72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Calculate the LC₅₀ values and their 95% confidence intervals using probit analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel insecticides. Based on the well-established mode of action of related compounds, these analogs are predicted to act as potent chitin biosynthesis inhibitors. The structure-activity relationship, inferred from analogous series, suggests that substitutions at the C4 and C5 positions of the oxazole ring are critical for modulating insecticidal potency. In particular, the introduction of a substituted aryl group at the C4-position is a highly promising strategy for maximizing efficacy.

Further research should focus on the systematic synthesis and biological evaluation of a diverse library of these analogs to validate the proposed SAR and to identify lead candidates with superior activity against a broad spectrum of lepidopteran pests. Such efforts, guided by the principles outlined in this guide, will be instrumental in developing the next generation of effective and sustainable insect management tools.

References

  • Sawada, Y., Yanai, T., Nakagawa, H., Tsukamoto, Y., Yokoi, S., Yanagi, M., Toya, T., Sugizaki, H., Kato, Y., Shirakura, H., Watanabe, T., Yajima, Y., Kodama, S., & Masui, A. (2003). Synthesis and Insecticidal Activity of Benzoheterocyclic Analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of Substituents on the Benzene Rings of the Benzoheterocycle Moiety. Pest Management Science, 59(1), 36-48. [Link]

  • Sawada, Y., Yanai, T., Nakagawa, H., Tsukamoto, Y., Yokoi, S., Yanagi, M., Toya, T., Sugizaki, H., Kato, Y., Shirakura, H., Watanabe, T., Yajima, Y., Kodama, S., & Masui, A. (2003). Synthesis and Insecticidal Activity of Benzoheterocyclic Analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine Moiety. Pest Management Science, 59(1), 49-57. [Link]

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  • Liu, Y., He, F., Wang, Z., Yu, G., Xue, W., & Wu, J. (2010). Synthesis, Crystal Structures, Insecticidal Activities, and Structure−Activity Relationships of Novel N′-tert-Butyl-N′-substituted-benzoyl-N-[di(octa)hydro]benzofuran{(2,3-dihydro)benzo[5][9]([5][10])dioxine}carbohydrazide Derivatives. Journal of Agricultural and Food Chemistry, 58(24), 12851-12859. [Link]

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Confirming the Biological Target of 2-(2,6-Difluorobenzoyl)oxazole: A Comparative Guide to Modern Target Deconvolution and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated drug candidate is fraught with challenges. A critical, often rate-limiting, step in this process is the identification and confirmation of the molecule's biological target. This guide provides an in-depth, technical comparison of modern experimental strategies to elucidate the mechanism of action for a novel compound, using 2-(2,6-Difluorobenzoyl)oxazole as a case study.

While the precise biological target of this compound is not yet definitively established in publicly accessible literature, its structural similarity to 2,6-difluorobenzamide derivatives, which are known to inhibit the bacterial cell division protein FtsZ, provides a compelling hypothesis to frame our investigation.[1] This guide will, therefore, navigate the process from initial target discovery to robust validation, assuming a phenotypic screening has identified this oxazole derivative as a potent antibacterial agent.

We will explore and compare two primary pillars of target identification: broad, unbiased screening methods to uncover potential binding partners, and subsequent focused validation techniques to confirm these interactions with high confidence.

Part 1: Target Deconvolution – Unbiased Approaches to Identify Candidate Targets

When a compound exhibits a desired phenotype, such as bacterial growth inhibition, the first challenge is to generate a list of candidate protein targets. This process, known as target deconvolution, can be approached from several angles. Here, we compare two powerful, orthogonal strategies: affinity-based proteomics and genome-wide genetic screening.

Approach 1: Affinity Chromatography coupled with Mass Spectrometry (AP-MS)

The AP-MS methodology is a classic and effective biochemical "pull-down" approach. It relies on the principle of using the small molecule as "bait" to "fish" for its interacting proteins from a complex biological sample, such as a bacterial cell lysate.[2][3][4]

Causality Behind Experimental Choices: This method directly leverages the physical interaction between the compound and its target. By immobilizing the compound, we can isolate its binding partners from the entire proteome. The subsequent identification by mass spectrometry provides a direct, albeit sometimes noisy, list of potential targets.[3][5] A crucial step is the synthesis of an affinity probe, which involves attaching a linker and a tag (like biotin) to the parent molecule without disrupting its biological activity.

Experimental Workflow: AP-MS

cluster_prep Probe Preparation cluster_pull Pull-Down cluster_analysis Analysis A Synthesize Affinity Probe (Oxazole + Linker + Biotin) B Immobilize Probe on Streptavidin Beads A->B D Incubate Lysate with Probe-Beads B->D C Prepare Bacterial Cell Lysate C->D E Wash to Remove Non-Specific Binders D->E F Elute Bound Proteins E->F G Separate Proteins (SDS-PAGE) F->G H In-Gel Digestion (e.g., Trypsin) G->H I LC-MS/MS Analysis H->I J Identify Proteins via Database Search I->J

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Protocol: Photo-Affinity Pulldown

  • Affinity Probe Synthesis: Synthesize a derivative of this compound that incorporates a photoreactive crosslinker (e.g., a diazirine) and a biotin tag. It is critical to include a "no-linker" or "no-photoreactive group" control compound to assess non-specific binding.

  • Lysate Preparation: Culture the target bacteria (e.g., Bacillus subtilis or Staphylococcus aureus) and prepare a total cell lysate under non-denaturing conditions.

  • Incubation: Incubate the cell lysate with the biotinylated photo-affinity probe.

  • Crosslinking: Expose the mixture to UV light to covalently link the probe to its binding partners.[2]

  • Capture: Add streptavidin-coated magnetic beads to capture the probe-protein complexes.

  • Washing: Perform extensive washing steps with buffers of increasing stringency to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the captured proteins from the beads.

  • Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise protein bands, and perform in-gel digestion with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[4]

Approach 2: CRISPR-Based Functional Genomics

In contrast to the biochemical approach of AP-MS, genetic screens identify targets by linking a gene to the compound's phenotype. A genome-wide CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screen can identify genes whose knockout leads to resistance or hypersensitivity to the compound, strongly implicating their protein products in the drug's mechanism of action.[6][7][8]

Causality Behind Experimental Choices: The logic is straightforward: if knocking out a specific gene prevents the drug from working, that gene's product is likely the drug's target or a critical component of its pathway. This method provides functional validation at the initial screening stage. For an antibacterial, a resistance phenotype upon gene knockout is the most direct indicator of a target.

Experimental Workflow: CRISPR Knockout Screen for Resistance

cluster_library Library Transduction cluster_selection Selection Pressure cluster_analysis Analysis A Transduce Bacterial Population with Genome-Wide CRISPR KO Library B Split Population: Control (DMSO) vs. Treatment (Oxazole) A->B C Culture for Several Generations under Selective Pressure B->C D Harvest Genomic DNA from Both Populations C->D E Amplify & Sequence sgRNA Cassettes D->E F Compare sgRNA Frequencies: Identify Enriched sgRNAs in Treated Population E->F G Map Enriched sgRNAs to Genes (Hits) F->G

Caption: Workflow for a CRISPR-based screen to identify drug resistance genes.

Protocol: Genome-Wide CRISPRi Screen in Bacteria

  • Library Introduction: Introduce a genome-wide CRISPR interference (CRISPRi) library into the target bacterial strain (e.g., B. subtilis). This library contains a collection of single-guide RNAs (sgRNAs) that systematically knock down the expression of each gene.

  • Compound Treatment: Grow the library-containing bacterial population in the presence of a sub-lethal concentration of this compound. A parallel culture with a vehicle control (e.g., DMSO) is essential.

  • Selection: Over multiple generations, cells with sgRNAs that knock down the drug's target will have a survival advantage and will become enriched in the population.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from both the treated and control populations.

  • sgRNA Analysis: Use next-generation sequencing to quantify the abundance of each sgRNA in both populations.

  • Hit Identification: Employ statistical analysis (e.g., MAGeCK algorithm) to identify sgRNAs that are significantly enriched in the drug-treated sample compared to the control.[6] The genes targeted by these enriched sgRNAs are the primary candidate targets.

FeatureAffinity Chromatography-Mass Spectrometry (AP-MS)CRISPR-Based Screening
Principle Biochemical pull-down of direct binding partners.Functional genetic screen for resistance/sensitivity.
In Vitro/In Situ In vitro (using cell lysates).In situ (in living cells).
Compound Modification Required (synthesis of an affinity probe).Not required (uses the original compound).
Primary Output List of proteins with physical affinity to the compound.List of genes functionally linked to the compound's activity.
Key Advantage Directly identifies binding partners.Provides functional validation and requires no compound modification.
Key Limitation Can generate false positives (non-specific binders); misses non-binding functional targets.May miss non-essential targets; results can be context-dependent.

Part 2: Target Validation – High-Confidence Confirmation of the Candidate

Let's assume the unbiased screens both converge on FtsZ as the top candidate. The next phase is to rigorously validate this putative interaction using orthogonal, high-confidence methods.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm target engagement in a cellular context. It operates on the principle that when a ligand binds to a protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[9][10][11]

Causality Behind Experimental Choices: This assay provides direct evidence of physical binding inside the cell. An observed thermal shift is a strong indicator that the compound is engaging the target protein in its native environment, under physiological conditions.[12]

Experimental Workflow: CETSA

cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A Treat Intact Cells with Compound or Vehicle (DMSO) B Aliquot Samples A->B C Heat Aliquots across a Temperature Gradient B->C D Lyse Cells & Separate Soluble/Aggregated Fractions via Centrifugation C->D E Collect Supernatant (Soluble Proteins) D->E F Detect Target Protein (e.g., Western Blot for FtsZ) E->F G Quantify Band Intensity & Plot Melting Curve F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for FtsZ Target Engagement

  • Cell Treatment: Incubate bacterial cell cultures with this compound at a relevant concentration (e.g., 10x MIC) and a vehicle control.

  • Heating: Aliquot the treated cells and heat them at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).[9]

  • Lysis and Separation: Lyse the cells and centrifuge to separate the soluble proteins (supernatant) from the precipitated, denatured proteins (pellet).[13]

  • Detection: Analyze the amount of soluble FtsZ remaining in the supernatant at each temperature using Western blotting with an anti-FtsZ antibody.

  • Data Analysis: Quantify the band intensities and plot them against temperature. A shift of the melting curve to the right for the compound-treated sample indicates target stabilization and engagement.

Illustrative CETSA Data

Temperature (°C)Relative Soluble FtsZ (Vehicle)Relative Soluble FtsZ (Oxazole)
401.001.00
450.981.00
500.850.95
550.520.88
600.210.65
650.050.30
Method 2: Surface Plasmon Resonance (SPR)

To move from cellular engagement to precise biophysical characterization, Surface Plasmon Resonance (SPR) is the gold standard. SPR is a label-free technique that measures real-time binding events between a ligand (the protein) immobilized on a sensor surface and an analyte (the small molecule) flowed over it.[14][15][16]

Causality Behind Experimental Choices: SPR provides quantitative data on the kinetics (on-rate, off-rate) and affinity (equilibrium dissociation constant, KD) of the interaction.[1] This level of detail is crucial for establishing a direct, high-affinity interaction and for guiding further structure-activity relationship (SAR) studies.

Experimental Workflow: SPR

A Immobilize Purified FtsZ on Sensor Chip B Inject Running Buffer to Establish Baseline A->B C Association: Inject Oxazole at Various Concentrations B->C D Dissociation: Inject Running Buffer C->D E Regenerate Chip Surface D->E F Fit Sensorgram Data to Binding Model D->F G Determine ka, kd, and KD F->G

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol: SPR for FtsZ-Oxazole Interaction

  • Protein Immobilization: Purify recombinant FtsZ protein. Covalently immobilize it onto a sensor chip surface using amine coupling chemistry.[17]

  • Analyte Injection: Prepare a series of dilutions of this compound in running buffer.

  • Binding Measurement: Sequentially inject the compound dilutions over the FtsZ-coated surface. The binding is measured in real-time as a change in the refractive index, reported in Resonance Units (RU).[14]

  • Dissociation: After each injection, flow running buffer over the chip to measure the dissociation of the compound.

  • Data Analysis: Fit the resulting sensorgrams (plots of RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD = kₑ/kₐ).

Illustrative SPR Data

Compoundkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)KD (µM)
This compound2.5 x 10⁴5.0 x 10⁻²2.0
Inactive AnalogNo Binding DetectedNo Binding Detected> 100

Part 3: Functional Validation – Linking Binding to Activity

Confirming that the compound binds to FtsZ is essential, but it is not sufficient. The final step is to demonstrate that this binding event leads to a functional consequence that explains the compound's antibacterial phenotype.

FtsZ-Specific Biochemical Assays

FtsZ function relies on two key coupled activities: GTP hydrolysis (GTPase activity) and polymerization into protofilaments. Inhibitors can disrupt either of these processes.[18][19]

  • FtsZ GTPase Activity Assay: This assay measures the rate of GTP hydrolysis to GDP.[20]

    • Protocol: Incubate purified FtsZ with GTP and varying concentrations of the oxazole compound. After a set time, quantify the amount of inorganic phosphate released using a malachite green-based reagent.[18][20] Plot the inhibition of GTPase activity against compound concentration to determine the IC₅₀ value.

  • FtsZ Polymerization Assay: This assay monitors the assembly of FtsZ into polymers.

    • Protocol: Monitor the polymerization of FtsZ in the presence of GTP by measuring the increase in 90° light scattering in a fluorometer.[20] Perform the assay with different concentrations of the oxazole to determine its IC₅₀ for polymerization inhibition.

Illustrative Functional Data

AssayIC₅₀ (µM)
FtsZ GTPase Activity5.5
FtsZ Polymerization3.1
B. subtilis Growth (MIC)4.0

The strong correlation between the concentrations required to inhibit FtsZ biochemically and the concentration required to inhibit bacterial growth (Minimum Inhibitory Concentration, MIC) provides powerful evidence that FtsZ is the relevant antibacterial target.

Conclusion: An Integrated Strategy for Target Confirmation

The ideal workflow begins with broad, unbiased screening—combining a direct biochemical method like AP-MS with a functional genetic approach like a CRISPR screen —to generate high-quality candidate targets. These candidates must then be validated through direct biophysical assays that confirm target engagement in a cellular context (CETSA ) and precisely characterize the binding kinetics in vitro (SPR ). Finally, the functional consequences of this binding must be demonstrated through target-specific biochemical and cellular assays that correlate directly with the compound's overall phenotype. By systematically building this pyramid of evidence, researchers can move forward with confidence, knowing their compound's true mechanism of action.

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In Vivo Validation of 2-(2,6-Difluorobenzoyl)oxazole's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-(2,6-Difluorobenzoyl)oxazole, a novel synthetic oxazole derivative. Given the broad therapeutic potential of oxazole-containing compounds in oncology, this document outlines a strategic approach to assess the anti-cancer efficacy of this specific molecule.[1][2][3] We will operate under the hypothesis that this compound acts as an inhibitor of a critical oncogenic pathway, and we will compare its performance against established therapeutic agents.

Introduction: The Rationale for Investigating this compound in Oncology

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The substitution pattern on the oxazole ring plays a crucial role in defining the therapeutic application of these derivatives. The presence of a 2,6-difluorobenzoyl moiety in the candidate compound suggests a potential interaction with ATP-binding sites of protein kinases, a common feature of many targeted cancer therapies.

For the purpose of this guide, we will hypothesize that this compound targets the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a key component of the B-cell receptor (BCR) signaling cascade and is a clinically validated target in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Our in vivo validation strategy will, therefore, focus on a comparative assessment of this compound against Ibrutinib , a first-in-class, FDA-approved BTK inhibitor.

Comparative Framework: this compound vs. Ibrutinib

A successful in vivo validation requires a direct comparison to the standard of care to ascertain the potential advantages of the novel compound. The following table outlines the key parameters for comparison:

Parameter This compound (Hypothesized) Ibrutinib (Established) Experimental Rationale
Mechanism of Action Covalent or non-covalent BTK inhibitorCovalent BTK inhibitorTo understand the nature of target engagement and potential for resistance.
In Vivo Efficacy Tumor growth inhibition in a B-cell malignancy xenograft modelEstablished tumor growth inhibition in various B-cell malignancy modelsTo directly compare the anti-tumor activity in a relevant disease context.
Pharmacokinetics (PK) To be determined (TBD)Orally bioavailable, Cmax ~1-2 hours, half-life ~4-6 hoursTo assess bioavailability, exposure, and dosing regimen.
Pharmacodynamics (PD) TBD (e.g., reduction of BTK phosphorylation)Inhibition of BTK autophosphorylation at Tyr223To confirm target engagement and dose-response relationship in vivo.
Safety Profile TBDKnown side effects include bleeding, atrial fibrillation, and diarrheaTo identify potential on-target and off-target toxicities.

In Vivo Validation Workflow

The following diagram illustrates the proposed workflow for the in vivo validation of this compound.

G cluster_0 Phase 1: Pre-clinical Characterization cluster_1 Phase 2: Efficacy and Mechanism of Action cluster_2 Phase 3: Safety and Tolerability PK_studies Pharmacokinetic (PK) Profiling (Single Dose) Tox_screen Acute Toxicity Screening (Dose Range Finding) PK_studies->Tox_screen Inform Dosing Efficacy_study Xenograft Efficacy Study (e.g., TMD8 Model) Tox_screen->Efficacy_study Establish MTD PD_markers Pharmacodynamic (PD) Analysis (Target Engagement) Efficacy_study->PD_markers Confirm On-Target Effect Tox_study Repeat-Dose Toxicology (e.g., 14-day study) Efficacy_study->Tox_study Evaluate Long-term Safety Histopathology Histopathological Analysis Tox_study->Histopathology Assess Tissue Damage

Caption: In vivo validation workflow for this compound.

Detailed Experimental Protocols

Pharmacokinetic (PK) and Acute Toxicity Studies

Objective: To determine the pharmacokinetic profile and maximum tolerated dose (MTD) of this compound.

Protocol:

  • Animal Model: Male and female BALB/c mice (6-8 weeks old).

  • Groups (n=3 per group per time point):

    • Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

    • This compound (e.g., 10, 30, 100 mg/kg, oral gavage)

  • Procedure:

    • Administer a single dose of the compound or vehicle.

    • Collect blood samples via retro-orbital bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma and store at -80°C.

    • Analyze plasma concentrations of the compound using LC-MS/MS.

    • For acute toxicity, administer single doses and monitor animals for 14 days for clinical signs of toxicity and body weight changes.

Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis. Determine the MTD as the highest dose that does not cause significant morbidity or more than 10-15% body weight loss.

In Vivo Efficacy in a TMD8 Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant B-cell lymphoma model.

Protocol:

  • Animal Model: Female NOD-SCID mice (6-8 weeks old).

  • Tumor Inoculation: Subcutaneously inject 5 x 10^6 TMD8 cells (a human ABC-DLBCL cell line with chronic active BCR signaling) in 100 µL of Matrigel into the right flank of each mouse.

  • Treatment Groups (n=8-10 per group):

    • Vehicle control

    • This compound (e.g., MTD and 1/2 MTD, daily oral gavage)

    • Ibrutinib (e.g., 10 mg/kg, daily oral gavage)

  • Procedure:

    • Begin treatment when tumors reach an average volume of 100-150 mm³.

    • Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²).

    • Monitor body weight twice weekly as a measure of toxicity.

    • Euthanize mice when tumors exceed 2000 mm³ or if they show signs of distress.

Data Presentation:

Treatment Group Mean Tumor Volume (mm³) ± SEM (Day 21) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle1500 ± 1500-2 ± 1
This compound (1/2 MTD)TBDTBDTBD
This compound (MTD)TBDTBDTBD
Ibrutinib (10 mg/kg)450 ± 5070-3 ± 2
Pharmacodynamic (PD) Analysis

Objective: To confirm target engagement by assessing the inhibition of BTK signaling in vivo.

Protocol:

  • Animal Model and Treatment: Use a satellite group of mice from the efficacy study.

  • Sample Collection: At 2 and 24 hours after the final dose, collect tumor tissue and spleen.

  • Procedure:

    • Prepare protein lysates from the collected tissues.

    • Perform Western blotting to detect levels of phosphorylated BTK (p-BTK, Tyr223) and total BTK.

    • Analyze downstream signaling molecules such as p-PLCγ2 and p-ERK.

Expected Outcome: A dose-dependent reduction in the levels of p-BTK and downstream signaling molecules in the tumors of mice treated with this compound.

G BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 ERK ERK BTK->ERK NFkB NF-κB PLCG2->NFkB Proliferation Cell Proliferation & Survival ERK->Proliferation NFkB->Proliferation Compound This compound Compound->BTK Inhibition

Caption: Hypothesized mechanism of action via BTK signaling inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the in vivo validation of this compound as a potential anti-cancer agent targeting the BTK pathway. Successful completion of these studies will provide a strong rationale for further pre-clinical development, including more extensive toxicology studies and investigation in other B-cell malignancy models. The comparative approach against an established drug like Ibrutinib is essential for determining the clinical potential and differentiation of this novel oxazole derivative.

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The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Benzoyl Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in compounds exhibiting a wide array of biological activities.[1][2] From anticancer to antimicrobial agents, derivatives of this heterocyclic system are at the forefront of drug discovery.[3][4][5][6] A key strategy in optimizing the therapeutic potential of these molecules is the introduction of fluorine atoms. This guide provides an in-depth, data-driven comparison of the efficacy of fluorinated versus non-fluorinated benzoyl oxazoles, offering insights into the profound impact of this strategic chemical modification.

The rationale for incorporating fluorine into drug candidates is multifaceted. The high electronegativity and small size of the fluorine atom can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[7][8][9] These modifications often translate into enhanced biological activity and improved pharmacokinetic profiles.[5][10] This guide will delve into specific examples to illustrate this principle within the context of benzoyl oxazoles and closely related structures.

I. Comparative Efficacy in Oncology

The fight against cancer demands novel therapeutics with high potency and selectivity. Benzoxazole derivatives have shown considerable promise as anticancer agents, and the incorporation of fluorine can further amplify their efficacy.[11][12] A compelling case study is the comparison of hydroxyl-substituted 2-phenylbenzoxazoles with their fluorosulfated counterparts. The fluorosulfate group, introduced via a Sulfur(VI) Fluoride Exchange (SuFEx) reaction, serves as a bioisostere for the hydroxyl group, but with significantly altered electronic properties.[13]

A study on 2-phenylbenzoxazole fluorosulfate derivatives provides quantitative data on their cytotoxic effects against various cancer cell lines.[7][14] The ortho-substituted fluorosulfate derivative (BOSo) demonstrated notable cytotoxicity against the MCF-7 breast cancer cell line.[13][15]

CompoundPosition of -OH/-OSO2FCancer Cell LineIC50 (µM)[7]
2-(2-hydroxyphenyl)benzoxazole (BOo)orthoMCF-7> 50
2-(2-fluorosulfatophenyl)benzoxazole (BOSo) ortho MCF-7 21.7
2-(3-hydroxyphenyl)benzoxazole (BOm)metaMCF-7> 50
2-(3-fluorosulfatophenyl)benzoxazole (BOSm)metaMCF-7> 50
2-(4-hydroxyphenyl)benzoxazole (BOp)paraMCF-7> 50
2-(4-fluorosulfatophenyl)benzoxazole (BOSp)paraMCF-7> 50

This data clearly indicates that the introduction of the fluorosulfate group at the ortho-position leads to a significant increase in cytotoxic activity against MCF-7 cells, reducing the IC50 from over 50 µM to 21.7 µM.[7] Molecular docking studies suggest that this enhanced activity may be due to a more favorable binding mode within the target receptors, such as the human estrogen receptor (hER) and human epidermal growth factor receptor 2 (HER2).[13]

II. Enhanced Antimicrobial Potency

The rise of antibiotic-resistant pathogens presents a global health crisis, making the discovery of new antimicrobial agents a critical priority. Benzoxazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[1][3] While direct comparative data for fluorinated versus non-fluorinated benzoyl oxazoles is emerging, compelling evidence from the closely related benzimidazole scaffold strongly supports the efficacy-enhancing role of fluorination.

A study on a series of 2-(fluorophenyl)-benzimidazole derivatives and their non-fluorinated parent compounds revealed a marked improvement in antimicrobial activity upon fluorination.[16]

CompoundHalogen SubstituentBacterial StrainMIC (µg/mL)[16]
2-phenyl-1H-benzimidazoleNoneBacillus subtilis15.62
2-(3-fluorophenyl)-1H-benzimidazole 3-Fluoro Bacillus subtilis 7.81
2-(4-fluorophenyl)-1H-benzimidazole4-FluoroBacillus subtilis15.62
2-phenyl-5-methyl-1H-benzimidazoleNoneEscherichia coli62.5
2-(3-fluorophenyl)-5-methyl-1H-benzimidazole 3-Fluoro Escherichia coli 31.25

These results show that the introduction of a fluorine atom at the meta-position of the phenyl ring can double the antibacterial potency against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[16] This enhancement is attributed to the electron-withdrawing nature of fluorine, which can influence the molecule's interaction with microbial targets.[16]

III. Experimental Protocols

The synthesis and biological evaluation of benzoyl oxazoles are crucial steps in their development as therapeutic agents. The following are representative protocols for their synthesis and for assessing their anticancer and antimicrobial activities.

A. Synthesis of 2-Phenylbenzoxazoles

A common and efficient method for the synthesis of 2-phenylbenzoxazoles is the condensation of a 2-aminophenol with a benzoic acid derivative.[17]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-aminophenol (1 equivalent) and the desired benzoic acid (1 equivalent) in a suitable solvent such as polyphosphoric acid (PPA).

  • Heating: Heat the reaction mixture at an elevated temperature (typically 150-200 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into a beaker of ice water with stirring.

  • Neutralization and Filtration: Neutralize the mixture with a base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Purification: Collect the solid precipitate by vacuum filtration, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis_of_2_Phenylbenzoxazole cluster_conditions Conditions cluster_products Product aminophenol 2-Aminophenol intermediate Intermediate aminophenol->intermediate benzoic_acid Benzoic Acid benzoic_acid->intermediate ppa PPA, Heat benzoxazole 2-Phenylbenzoxazole intermediate->benzoxazole Cyclization water H2O

Caption: General synthesis of 2-phenylbenzoxazole.

B. In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[3]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the benzoyl oxazole compounds (both fluorinated and non-fluorinated) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat with Benzoyl Oxazoles overnight_incubation->treat_cells incubation_period Incubate for 48-72h treat_cells->incubation_period add_mtt Add MTT Solution incubation_period->add_mtt mtt_incubation Incubate for 2-4h add_mtt->mtt_incubation solubilize Add Solubilizing Agent mtt_incubation->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

C. Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Step-by-Step Protocol:

  • Prepare Compound Dilutions: Serially dilute the benzoyl oxazole compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

MIC_Determination_Workflow start Start serial_dilution Prepare Serial Dilutions of Compounds in 96-well Plate start->serial_dilution prepare_inoculum Prepare Standardized Microbial Inoculum serial_dilution->prepare_inoculum inoculate_wells Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate_wells incubate_plate Incubate Plate for 18-24h inoculate_wells->incubate_plate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate_plate->read_mic end End read_mic->end

Sources

A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold and the Imperative for Predictive Modeling

The benzoxazole ring system is a privileged heterocyclic scaffold, forming the core of numerous compounds with a vast spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] As medicinal chemists continue to explore this versatile scaffold, the synthesis and biological evaluation of countless derivatives become a significant bottleneck in time and resources. This is where Quantitative Structure-Activity Relationship (QSAR) modeling emerges as an indispensable tool in modern drug discovery.[3]

QSAR analysis provides a mathematical bridge between the chemical structure of a compound and its biological activity.[3] By quantifying molecular features through numerical values known as "descriptors," QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts, optimizing lead compounds, and providing profound insights into the mechanism of action at a molecular level.[4]

This guide provides a comparative overview of various QSAR methodologies applied to benzoxazole derivatives. Moving beyond a simple recitation of techniques, we will delve into the causality behind methodological choices, present detailed experimental workflows, and compare the performance of different models, empowering you to select and implement the most appropriate QSAR strategy for your research objectives.

Foundational Pillars of QSAR: Descriptors, Models, and Validation

A robust QSAR study is built upon three critical pillars: the thoughtful selection of molecular descriptors, the appropriate choice of a statistical modeling technique, and rigorous model validation. The entire QSAR workflow is a self-validating system designed to ensure the final model is both statistically sound and predictively powerful.

The Language of Molecules: Molecular Descriptors

Molecular descriptors are numerical representations of a molecule's physicochemical properties. The choice of descriptors is paramount, as it dictates the information fed into the model. For a scaffold like benzoxazole, a planar, aromatic heterocycle, several classes of descriptors are particularly relevant:

  • 2D Descriptors: Calculated from the 2D representation of the molecule, these are computationally inexpensive and effective for many applications.

    • Topological Descriptors: Describe the atomic connectivity and branching of the molecule (e.g., Kier's molecular connectivity indices, Wiener index). They are crucial for capturing the overall size, shape, and complexity of the benzoxazole derivatives.[5]

    • Electronic Descriptors: Quantify the electronic environment of the molecule (e.g., HOMO/LUMO energies, partial charges, dipole moment). Given the presence of heteroatoms (N, O) and the aromatic system in benzoxazoles, these descriptors are vital for modeling interactions like hydrogen bonding and electrostatic contacts with biological targets.[6]

    • Constitutional Descriptors: Simple counts of atoms, bonds, rings, and molecular weight.

  • 3D Descriptors: Derived from the 3D conformation of the molecule, these descriptors provide information about the spatial arrangement of atoms.

    • Steric Descriptors (CoMFA): Calculated by placing the molecule in a 3D grid and computing the van der Waals interactions with a probe atom at each grid point. This maps out the molecule's shape and bulk, which is critical for understanding how a ligand fits into a receptor's binding pocket.[7]

    • Electrostatic Descriptors (CoMFA/CoMSIA): Similar to steric fields, these are calculated by computing Coulombic interactions with a charged probe, mapping the electrostatic potential around the molecule.[7]

    • Other CoMSIA Fields: Comparative Molecular Similarity Indices Analysis (CoMSIA) extends the CoMFA concept by adding fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors, providing a more nuanced 3D description.[8]

The causality for choosing between 2D and 3D descriptors lies in the research question. If the goal is to understand general structural requirements for activity across a diverse set of compounds, 2D-QSAR is often a powerful and efficient starting point. If the mechanism is known to involve specific 3D interactions within a well-defined binding site, 3D-QSAR methods like CoMFA and CoMSIA offer more detailed, spatially-rich insights.[9]

Building the Bridge: Statistical Methods

The statistical engine links the descriptors (independent variables) to the biological activity (dependent variable).

  • Multiple Linear Regression (MLR): A classical approach that creates a simple linear equation. It is easily interpretable but assumes a linear relationship between descriptors and activity, which may not always hold true.[3][10]

  • Partial Least Squares (PLS): A robust method used when there are many, often correlated, descriptors, as is common in 3D-QSAR. PLS reduces the dimensionality of the descriptor data while maximizing the correlation with the biological activity.[8]

  • Machine Learning Methods:

    • Support Vector Machine (SVM): A powerful algorithm for both linear and non-linear problems. SVM excels at finding the optimal boundary (hyperplane) that separates active from inactive compounds or predicts continuous activity values.[11]

    • Artificial Neural Networks (ANN): Inspired by the human brain, ANNs are highly effective at modeling complex, non-linear relationships, though they can be more computationally intensive and are often considered "black box" models due to their lower interpretability compared to MLR.[7][12]

The Trustworthiness Mandate: Rigorous Model Validation

Validation is arguably the most crucial step, ensuring the developed model is not a result of chance correlation and possesses real predictive power.[13] A model's worth is judged by its ability to predict the activity of new, untested compounds.[14]

  • Internal Validation: Uses the initial dataset (training set) to test the model's robustness. The most common method is Leave-One-Out Cross-Validation (LOO-CV) , where one compound is removed, the model is rebuilt with the remaining data, and the activity of the removed compound is predicted. This is repeated for every compound. The resulting cross-validated correlation coefficient (q² or Rcv²) is a key indicator of internal consistency. A q² > 0.5 is generally considered indicative of a good model.[13]

  • External Validation: The dataset is split into a training set (typically 70-80%) to build the model and a test set (20-30%) that is kept aside. The final model is used to predict the activity of the test set compounds, which it has never seen before. The predictive ability is measured by the predictive correlation coefficient (R²pred). An R²pred > 0.6 is often required to demonstrate a model's external predictive power.[14]

Below is a diagram illustrating the comprehensive QSAR workflow, emphasizing its cyclical and self-validating nature.

QSAR_Workflow cluster_Data Data Preparation cluster_Model Model Development cluster_Validation Model Validation DataCollection 1. Data Set Collection (Benzoxazole Structures & Activities) DataCuration 2. Data Curation (Structure Verification, pIC50 Conversion) DataCollection->DataCuration SetSplit 3. Dataset Splitting (Training Set & Test Set) DataCuration->SetSplit DescriptorCalc 4. Descriptor Calculation (2D and/or 3D) SetSplit->DescriptorCalc FeatureSelect 5. Feature Selection (Reduce Redundancy) DescriptorCalc->FeatureSelect ModelBuild 6. Statistical Model Building (MLR, PLS, SVM, etc.) FeatureSelect->ModelBuild InternalVal 7. Internal Validation (Cross-Validation, q²) ModelBuild->InternalVal ExternalVal 8. External Validation (Test Set Prediction, R²pred) InternalVal->ExternalVal Interpretation 9. Model Interpretation & Mechanistic Insight ExternalVal->Interpretation Prediction 10. Prediction for New Compounds (Virtual Screening) Interpretation->Prediction

A comprehensive workflow for QSAR model development and validation.

Comparative Analysis: QSAR Methodologies for Benzoxazole Derivatives

To illustrate the practical application and comparative performance of different QSAR methodologies, we will examine several case studies focused on benzoxazole derivatives targeting various diseases. The performance of these models is summarized in the table below.

Study Focus Biological Target Methodology Key Descriptors/Fields Internal Validation (q²) External Validation (R²pred) Reference
Anticancer VEGFR-2 (MCF-7 cell line)3D-QSAR (CoMFA) Steric, Electrostatic0.5680.506[5][9]
Anticancer VEGFR-2 (MCF-7 cell line)3D-QSAR (CoMSIA) Steric, Electrostatic, H-bond Donor/Acceptor, Hydrophobic0.6690.658[5][9]
Anticancer VEGFR-22D-QSAR (HQSAR) Hologram-based structural fragments0.7240.816[15]
Anticancer VEGFR-23D-QSAR (Topomer CoMFA) Topologically-aligned fragments (R-groups)0.8030.627[15]
Antimicrobial Bacillus subtilis2D-QSAR (MLR) Thermodynamic (Gibbs Free Energy), Electronic (HOMO Energy)0.851 (r²cv)Not Reported[6]
Antiproliferative (Benzimidazole) MCF-7 cell line2D-QSAR (MLR) 3D-MoRSE (Mor23p, Mor23m), 2D-Autocorrelation (X1A)0.770Not Reported[12]
Antiproliferative (Benzimidazole) MCF-7 cell lineArtificial Neural Network (ANN) Same as MLR modelNot ReportedNot Reported (Considered superior to QSAR)[12]
Case Study 1: Anticancer (VEGFR-2 Inhibitors) - 3D-QSAR (CoMFA vs. CoMSIA)

In a study targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis, researchers developed both CoMFA and CoMSIA models for a series of benzoxazole derivatives against the MCF-7 breast cancer cell line.[5][9]

  • CoMFA Model: This model, relying solely on steric and electrostatic fields, yielded moderate statistical results (q² = 0.568, R²pred = 0.506).[9] This suggests that the size, shape, and basic electrostatic distribution of the derivatives are important for their activity.

  • CoMSIA Model: By incorporating additional descriptor fields for hydrophobicity and hydrogen bonding, the CoMSIA model showed significantly improved statistical robustness and predictive power (q² = 0.669, R²pred = 0.658).[9]

Expert Insight: The superior performance of the CoMSIA model provides a clear, actionable insight: hydrophobic and hydrogen-bonding interactions are critical for the potent inhibition of VEGFR-2 by this benzoxazole series, in addition to basic shape and charge complementarity. The contour maps generated from this model can directly guide chemists to, for example, add a hydrogen bond donor at a specific position or increase the hydrophobicity of a side chain to enhance binding affinity. This demonstrates the power of using a more descriptor-rich 3D-QSAR approach when specific ligand-receptor interactions are key.

Case Study 2: Anticancer (VEGFR-2 Inhibitors) - 2D (HQSAR) vs. 3D (Topomer CoMFA)

Another study on benzoxazole and benzimidazole derivatives as VEGFR-2 inhibitors provides an excellent comparison between a 2D and a 3D approach.[15]

  • HQSAR (2D): Hologram QSAR generates descriptors based on counts of various molecular fragment patterns. This model showed good internal consistency and excellent external prediction (q² = 0.724, R²pred = 0.816), indicating that the presence or absence of specific chemical fragments is highly predictive of activity.[15]

  • Topomer CoMFA (3D): This method breaks molecules into fragments and performs a CoMFA analysis on each, creating a 3D model without the need for manual alignment. The resulting model was statistically robust (q² = 0.803, R²pred = 0.627).[15]

Expert Insight: While both models are predictive, they offer different perspectives. The HQSAR model is computationally fast and excellent for virtual screening, quickly identifying which structural fragments are statistically correlated with higher activity. The Topomer CoMFA model, while slightly less predictive for the external set in this case, provides 3D contour maps that give a visual, intuitive understanding of where steric bulk or electrostatic charge is favored or disfavored on those fragments, offering more direct guidance for structural modification.

Case Study 3: Machine Learning vs. Traditional Regression (Benzimidazoles)

While a specific study on benzoxazoles using ANNs was not available, a compelling study on the closely related benzimidazole scaffold as antiproliferative agents against the MCF-7 cell line compared MLR with an ANN model.[12] Both models were built using the same set of 2D descriptors. The study concluded that the ANN model was more suitable and accurate for predicting antiproliferative activity, highlighting the ability of machine learning to capture complex, non-linear structure-activity relationships that may be missed by simpler linear models.[12]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, every protocol must be a self-validating system. Here, we provide detailed, step-by-step methodologies for conducting both a 2D-QSAR and a 3D-QSAR study.

Protocol 1: 2D-QSAR Analysis via Multiple Linear Regression (MLR)

This protocol outlines the workflow for developing a 2D-QSAR model, a robust starting point for understanding SAR.

  • Data Preparation (Self-Validation Step 1):

    • Structure Creation: Draw the 2D structures of all benzoxazole derivatives in your dataset using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Energy Minimization: Convert 2D structures to 3D and perform energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a stable, low-energy conformation for each molecule. This step is crucial for the accurate calculation of many electronic and some 2D descriptors.

    • Activity Conversion: Convert the experimental biological activity data (e.g., IC₅₀ or MIC in µM) to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to ensure a more linear distribution of the data.[6]

    • Dataset Division: Randomly divide the full dataset into a training set (~80%) for model building and a test set (~20%) for external validation.

  • Descriptor Calculation & Selection (Self-Validation Step 2):

    • Calculation: Using specialized software (e.g., PaDEL-Descriptor, DRAGON), calculate a wide range of 2D descriptor blocks (e.g., topological, constitutional, electronic).[16]

    • Data Pre-processing: Remove any descriptors that are constant or have very low variance across the dataset.

    • Feature Selection: To avoid overfitting and multicollinearity, select a small subset of the most relevant descriptors. A common method is stepwise MLR, where descriptors are iteratively added or removed from the model to find the combination that maximizes statistical significance (e.g., highest F-statistic, lowest p-value).[3]

  • Model Generation and Validation (Self-Validation Step 3):

    • MLR Model Building: Using statistical software, generate the MLR equation using the selected descriptors for the training set.

    • Internal Validation: Evaluate the model's robustness using the training set data. Key metrics include the coefficient of determination (R²), adjusted R², standard error (S), and the cross-validated coefficient (q²) from a LOO-CV procedure. A high R² (>0.6) and q² (>0.5) are desired.[13]

    • External Validation: Use the generated MLR equation to predict the pIC₅₀ values for the compounds in the test set. Calculate the predictive R² (R²pred). A value > 0.6 indicates good predictive ability.[14]

    • Applicability Domain: Define the chemical space in which the model is reliable, for instance, using a Williams plot to identify outliers and high-leverage compounds.

The logical flow for this 2D-QSAR protocol is visualized below.

TwoD_QSAR_Protocol start Start: Dataset of Benzoxazole Derivatives prep 1. Data Preparation (Draw, Minimize, Convert Activity) start->prep split 2. Split Data (Training & Test Sets) prep->split calc 3. Calculate 2D Descriptors split->calc select 4. Descriptor Selection (e.g., Stepwise MLR) calc->select build 5. Build MLR Model (Training Set) select->build validate 6. Internal & External Validation (q², R²pred) build->validate end End: Validated Predictive Model validate->end

Step-by-step workflow for a 2D-QSAR analysis.
Protocol 2: 3D-QSAR Analysis via CoMFA/CoMSIA

This protocol describes the more complex but spatially insightful 3D-QSAR workflow.

  • Data Preparation (Self-Validation Step 1):

    • Structure & Activity: Prepare molecular structures and convert biological activity data to a logarithmic scale as described in the 2D-QSAR protocol.

    • Conformation & Charges: Generate a low-energy 3D conformation for each molecule. Calculate partial atomic charges (e.g., Gasteiger-Hückel charges), as these are essential for computing electrostatic fields.

  • Molecular Alignment (Crucial Causality Step):

    • Rationale: This is the most critical and subjective step in 3D-QSAR. The underlying hypothesis is that all molecules bind to the receptor in a similar orientation (the "bioactive conformation"). The alignment rule must be chosen carefully to reflect this.

    • Procedure: Select a common, rigid substructure present in all molecules (e.g., the benzoxazole core). Choose a template molecule (often the most active compound) and align all other molecules in the dataset to its common substructure.

  • CoMFA/CoMSIA Field Calculation (Self-Validation Step 2):

    • Grid Box Generation: Place the aligned molecules within a 3D grid box, ensuring it encompasses all molecules with sufficient spacing.

    • Field Computation: Using a probe atom (e.g., a sp³ carbon with a +1 charge), systematically calculate the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies at each grid point for every molecule. For CoMSIA, calculate the additional hydrophobic, H-bond donor, and H-bond acceptor fields.[9] The energy values at each grid point become the independent variables.

  • Model Generation and Validation (Self-Validation Step 3):

    • PLS Analysis: Due to the large number of highly correlated grid point variables, PLS regression is used instead of MLR.

    • Internal Validation (LOO-CV): Perform a LOO cross-validation with the training set to determine the optimal number of components (ONC) for the PLS model and to calculate q². The ONC is the number that yields the highest q² without overfitting.

    • Final Model Generation: Build the final PLS model using the ONC determined from the cross-validation. This will yield the non-cross-validated R².

    • External Validation: Use the final PLS model to predict the activities of the test set molecules and calculate R²pred.

    • Contour Map Visualization: Interpret the results by visualizing the CoMFA/CoMSIA fields as 3D contour maps. For example, green contours typically show regions where steric bulk is favorable for activity, while yellow contours show where it is unfavorable. This provides a direct visual guide for drug design.

Conclusion and Future Perspectives

QSAR modeling offers a powerful, rational framework for advancing the discovery of novel benzoxazole-based therapeutics. As demonstrated, the choice of methodology is not arbitrary but is driven by the specific scientific question and the nature of the available data.

  • 2D-QSAR models, particularly those using topological and electronic descriptors, provide a rapid and effective means to screen large virtual libraries and identify key structural fragments associated with activity.

  • 3D-QSAR methods like CoMFA and CoMSIA offer unparalleled insight into the three-dimensional steric, electrostatic, and hydrophobic requirements of the binding site, providing intuitive, visual guidance for lead optimization.

  • Machine Learning approaches like SVM and ANN are proving increasingly valuable for capturing complex, non-linear relationships that traditional methods might miss, often leading to models with superior predictive accuracy.

The future of QSAR for benzoxazole derivatives will likely involve an integration of these approaches. Hybrid models that combine the predictive power of machine learning with the interpretability of 3D-QSAR contour maps may offer the best of both worlds. Furthermore, as datasets grow and computational power increases, deep learning methodologies will undoubtedly play a larger role. By adhering to the rigorous principles of model building and validation outlined in this guide, researchers can leverage QSAR to navigate the vast chemical space of benzoxazole derivatives with greater efficiency and a higher probability of success.

References

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  • Al-Ostath, A. I., et al. (2021). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. Available from: [Link]

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A Comparative Guide to Cross-Reactivity Profiling of 2-(2,6-Difluorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential cross-reactivity of the novel compound, 2-(2,6-difluorobenzoyl)oxazole. Given the absence of extensive public data on this specific molecule, this document serves as a strategic protocol for its complete profiling, comparing tiered experimental methodologies to build a robust understanding of its biological interaction landscape. This approach is essential for any researcher, scientist, or drug development professional aiming to advance a novel chemical entity.

The structure of this compound contains key pharmacophores that warrant a thorough investigation. The oxazole ring is a versatile five-membered heterocycle present in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] The 2,6-difluorobenzoyl moiety is a known structural motif in various bioactive compounds, including potent inhibitors of bacterial cell division protein FtsZ and inverse agonists of RORγt.[6][7][8][9] The combination of these fragments necessitates a systematic approach to identify both the intended therapeutic targets and unintended off-targets that could lead to adverse effects.

This guide details a multi-tiered strategy, from initial in silico predictions to broad-scale biochemical screens and definitive cellular target engagement assays. Each section explains the rationale behind the experimental choices and provides actionable protocols to ensure scientific rigor and data reliability.

Tier 1: In Silico Target Prediction and Off-Target Assessment

The most cost-effective initial step in cross-reactivity profiling is the use of computational, or in silico, models.[10][11][12] These methods leverage vast chemogenomic databases to predict potential protein targets based on the chemical structure of a query molecule.[13][14] By comparing the structure of this compound to ligands with known biological activities, these tools can generate a list of putative targets and off-targets, guiding subsequent experimental validation.[15][16][17][18]

Rationale: This predictive approach helps prioritize experimental resources by focusing on the most likely target families (e.g., kinases, GPCRs, nuclear receptors) and flagging potential liabilities early in the discovery process. Multiple algorithms, including 2D chemical similarity, 3D shape matching, and machine learning models, should be employed to increase the confidence of the predictions.[11][16][19]

Experimental Protocol: In Silico Profiling

  • Compound Preparation: Generate a 2D structure (SMILES or SDF format) of this compound.

  • Ligand-Based Target Prediction:

    • Submit the structure to multiple web-based target prediction servers (e.g., SwissTargetPrediction, TargetHunter, SuperPred). These tools compare the query molecule to databases of known ligands.[13]

    • Analyze the output, which typically consists of a ranked list of potential targets based on similarity scores or probability.

  • Data Consolidation:

    • Compile the predicted targets from all platforms into a single list.

    • Prioritize targets that are consistently predicted across multiple platforms.

    • Group the targets by protein family (e.g., kinases, proteases, GPCRs) to inform the design of subsequent biochemical screens.

Tier 2: Broad-Panel Biochemical Screening

Following computational predictions, the next essential step is a broad biochemical screen to empirically test the compound against a large and diverse panel of purified proteins. For compounds with unknown targets, a wide kinase panel screen is a standard starting point due to the druggability of the kinome and the high potential for off-target interactions.

Rationale: Biochemical assays using purified enzymes provide a direct measure of a compound's ability to inhibit a specific target.[20] Large panels, such as those offered by commercial vendors, can screen against hundreds of kinases in a single experiment, offering a comprehensive and unbiased view of selectivity.[20][21][22][23] This is crucial for identifying unexpected interactions that were not predicted in silico.[20]

Experimental Protocol: Kinase Selectivity Profiling (Example)

This protocol is based on the principles of competitive binding assays, such as those used by Eurofins DiscoverX (KINOMEscan) or Reaction Biology.

  • Compound Submission: Supply this compound at a suitable concentration (e.g., 1 µM or 10 µM) to a commercial kinase profiling service.

  • Assay Principle: The compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR). A low signal indicates that the test compound has successfully displaced the reference ligand.

  • Data Analysis:

    • Results are typically provided as percent inhibition (%Inh) or percent of control (%Ctrl) at the tested concentration.

    • A common threshold for a significant "hit" is >80% or >90% inhibition.

    • Follow-up dose-response experiments are conducted for initial hits to determine potency (e.g., Kd or IC₅₀ values).

Data Presentation: Comparative Kinase Selectivity

The results of a broad kinase screen should be summarized in a clear, comparative table.

Target Kinase Gene Symbol Kinase Family % Inhibition @ 1 µM Kd (nM) (Follow-up)
Target AGENEATK98%15
Off-Target BGENEBCMGC92%250
Off-Target CGENECAGC85%1,200
Off-Target DGENEDCAMK45%>10,000
... (other 400+ kinases)......<10%Not Determined

This table allows for rapid identification of the most potent on- and off-targets and helps in calculating a selectivity score to quantify the compound's specificity.

Tier 3: Cellular Target Engagement Validation

A critical step in cross-reactivity profiling is to confirm that the interactions observed in biochemical assays also occur within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for directly measuring a compound's engagement with its target protein in intact cells or tissues.[24][25][26][27]

Rationale: CETSA relies on the principle that when a ligand binds to a protein, it typically stabilizes the protein structure, leading to an increase in its melting temperature.[25][27][28] By heating cells treated with a compound and measuring the amount of soluble (non-denatured) target protein remaining, CETSA provides direct evidence of target engagement.[25][26] This method is invaluable for validating biochemical hits and distinguishing true cellular activity from artifacts of in vitro assays.[21]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293, or a cancer cell line for oncology targets) to ~80% confluency. Treat the cells with this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by immediate cooling.[25]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or sonication.

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in the soluble fraction using a suitable detection method, such as Western Blot or AlphaScreen®.[25]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[28]

Visualization of Experimental Workflows

To ensure clarity and reproducibility, experimental workflows can be visualized using diagrams.

G cluster_tier1 Tier 1: In Silico Prediction cluster_tier2 Tier 2: Biochemical Screen cluster_tier3 Tier 3: Cellular Validation T1_Start Input Compound Structure (this compound) T1_Predict Run Ligand-Based Similarity Searches T1_Start->T1_Predict T1_Analyze Compile & Prioritize Putative Targets T1_Predict->T1_Analyze T2_Start Broad Kinase Panel Screen (e.g., >400 kinases) T1_Analyze->T2_Start Inform Panel Design T2_HitID Identify Primary Hits (% Inhibition > 90%) T2_Start->T2_HitID T2_Dose Determine Potency (Kd/IC50) for Hits T2_HitID->T2_Dose T2_Selectivity Generate Selectivity Profile T2_Dose->T2_Selectivity T3_Start Treat Cells with Compound T2_Selectivity->T3_Start Validate Top Hits T3_Heat Apply Thermal Challenge T3_Start->T3_Heat T3_Lyse Lyse Cells & Separate Soluble/Aggregated Proteins T3_Heat->T3_Lyse T3_Detect Quantify Soluble Target Protein (e.g., Western Blot) T3_Lyse->T3_Detect T3_Curve Generate CETSA Melt Curve T3_Detect->T3_Curve T3_Shift Confirm Target Engagement (Thermal Shift) T3_Curve->T3_Shift CETSA_Workflow start Culture & Harvest Cells treat Treat Cells: 1. Vehicle (DMSO) 2. Compound start->treat aliquot Aliquot Cells into PCR Tubes treat->aliquot heat Heat Samples across a Temperature Gradient (e.g., 40-70°C) aliquot->heat cool Cool on Ice heat->cool lyse Lyse Cells (e.g., Freeze-Thaw) cool->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant detect Quantify Target Protein (Western Blot / ELISA) supernatant->detect plot Plot % Soluble Protein vs. Temperature detect->plot analyze Analyze for Thermal Shift plot->analyze

Caption: Detailed workflow for the Cellular Thermal Shift Assay (CETSA).

Comparison and Conclusion

By systematically applying this tiered approach, researchers can build a comprehensive cross-reactivity profile for this compound.

Methodology Information Gained Advantages Limitations
Tier 1: In Silico Predicted list of potential on- and off-targets.Rapid, low-cost, comprehensive hypothesis generation.Predictive only; requires experimental validation; may miss novel interactions.
Tier 2: Biochemical Quantitative potency (IC₅₀/Kd) and selectivity against a large panel of purified proteins.High-throughput, unbiased, provides direct measure of interaction.Lacks cellular context (e.g., permeability, metabolism); may produce false positives. [21]
Tier 3: Cellular (CETSA) Direct confirmation of target engagement in a physiologically relevant environment.High biological relevance, confirms compound reaches its target in cells.Lower throughput, requires a specific antibody or detection method for the target protein.

This integrated strategy, moving from broad, predictive methods to highly specific, cell-based validation, provides a rigorous and efficient path to understanding the full biological activity of a novel compound. The data generated will be critical for making informed decisions in lead optimization, predicting potential toxicities, and ultimately advancing the most promising candidates toward clinical development.

References

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A Head-to-Head Experimental Guide: Benchmarking the Novel IDO1 Inhibitor 2-(2,6-Difluorobenzoyl)oxazole Against Standard-of-Care Immunotherapy in Advanced Melanoma

Author: BenchChem Technical Support Team. Date: January 2026

Notice of Hypothetical Framework: Initial literature searches for "2-(2,6-Difluorobenzoyl)oxazole" did not yield public data on a specific biological target or therapeutic indication. To fulfill the detailed requirements of this guide, a scientifically plausible, hypothetical scenario has been constructed. This document will proceed under the hypothesis that this compound, hereafter referred to as "FXO-822," is a novel, potent, and selective small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The experimental framework detailed below is a rigorous, practical guide for how a research team would benchmark such a compound against the current standard-of-care for an IDO1-relevant malignancy, such as advanced melanoma.

Introduction: The Rationale for IDO1 Inhibition in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in tumor immune evasion.[1][2] IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan into kynurenine.[1][3] Within the tumor microenvironment (TME), upregulated IDO1 expression by tumor cells or antigen-presenting cells (APCs) creates an immunosuppressive state through two primary mechanisms: the depletion of tryptophan, which arrests T-cell proliferation, and the accumulation of kynurenine metabolites, which induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[3][4][5] This effectively shields the tumor from immune-mediated destruction.[1]

Pharmacological inhibition of IDO1 is a compelling strategy to reverse this immunosuppression and restore anti-tumor immunity.[1] Our novel investigational compound, FXO-822 (this compound) , has been designed as a potent and selective IDO1 inhibitor. This guide provides a comprehensive framework for benchmarking FXO-822 against the current standard-of-care for advanced melanoma: immune checkpoint inhibitors targeting the PD-1/PD-L1 axis, specifically Pembrolizumab (Keytruda®) .[6][7]

Pembrolizumab is a humanized monoclonal antibody that binds to the PD-1 receptor on T-cells, blocking its interaction with ligands PD-L1 and PD-L2.[8][9][10][11] This action releases the brakes on the T-cell, restoring its ability to recognize and eliminate cancer cells.[8][12] While highly effective for a subset of patients, many do not respond or develop resistance.[13] The central hypothesis of this benchmarking study is that by inhibiting the IDO1 pathway, FXO-822 can overcome a key resistance mechanism to PD-1 blockade, providing a superior or synergistic therapeutic effect.

The Benchmarking Strategy

This guide will detail a multi-tiered approach to compare FXO-822 with Pembrolizumab, focusing on preclinical validation. The core of this strategy is to move from fundamental biochemical activity to complex in vivo tumor models.

cluster_0 Benchmarking Workflow A Tier 1: Biochemical & Cellular Profiling B Tier 2: In Vitro Immunomodulation A->B Validate Target Engagement C Tier 3: In Vivo Pharmacokinetics & Efficacy B->C Confirm Functional Impact cluster_0 Co-Culture Assay Workflow A 1. Plate IDO1-expressing Cancer Cells (e.g., A375) B 2. Induce IDO1 with IFN-γ A->B C 3. Add Human T-Cells (e.g., Jurkat or PBMCs) B->C D 4. Add Test Articles: FXO-822, Pembrolizumab, or Combination C->D E 5. Incubate 72h D->E F 6. Measure Endpoints: - T-Cell Proliferation (e.g., CFSE) - IFN-γ/IL-2 Production (ELISA) E->F

Figure 2: Workflow for the T-Cell/Cancer Cell Co-Culture Assay.

Detailed Protocol:

  • Setup: Plate IFNγ-induced A375 melanoma cells as described in section 2.2.

  • Co-Culture: Add human Pan T-cells (or a responsive T-cell line like Jurkat cells) to the cancer cell culture at a suitable effector-to-target ratio (e.g., 10:1). [14][15]3. Treatment: Add FXO-822, Pembrolizumab, a combination of both, or vehicle control to the co-cultures.

  • Incubation: Incubate the co-culture for 72 hours.

  • Endpoints:

    • T-Cell Proliferation: Measure T-cell proliferation using a standard method like CFSE dilution assay analyzed by flow cytometry.

    • Cytokine Production: Collect the supernatant and measure the concentration of key pro-inflammatory cytokines, such as IFN-γ and IL-2, using ELISA kits.

    • T-Cell Viability: Assess T-cell viability using a viability dye (e.g., 7-AAD) via flow cytometry to rule out compound toxicity. [14]

Expected Data Summary

This experiment directly compares the ability of each drug to restore T-cell function in an immunosuppressive environment.

Treatment GroupT-Cell Proliferation (% of Unsuppressed Control)IFN-γ Production (pg/mL)
Vehicle Control (Suppressed)[Expected: ~10-20%][Expected: Low]
FXO-822 [Expected: Significant Increase][Expected: Significant Increase]
Pembrolizumab[Expected: Significant Increase][Expected: Significant Increase]
FXO-822 + Pembrolizumab [Expected: Additive or Synergistic Increase][Expected: Additive or Synergistic Increase]

Tier 3: In Vivo Pharmacokinetics and Anti-Tumor Efficacy

The ultimate test is whether FXO-822 demonstrates anti-tumor activity in a living organism and provides a benefit over the standard of care. This requires establishing a relevant animal model and assessing both drug exposure and tumor growth inhibition.

Experiment: Pharmacokinetic (PK) Profiling

Causality: Before an efficacy study, it is imperative to understand the absorption, distribution, metabolism, and excretion (ADME) profile of FXO-822. [16][17]This PK study will determine the appropriate dose and schedule needed to maintain sufficient drug concentration at the tumor site to inhibit IDO1.

Detailed Protocol:

  • Model: Use healthy C57BL/6 mice.

  • Administration: Administer a single dose of FXO-822 via the intended clinical route (e.g., oral gavage).

  • Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Process blood to plasma and quantify the concentration of FXO-822 using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Parameter Calculation: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and half-life (t½). [16]

Experiment: Syngeneic Mouse Model of Melanoma

Causality: This is the pivotal experiment. A syngeneic model uses immunocompetent mice, allowing for the evaluation of an immunotherapy's efficacy, which depends on a functional host immune system. We will assess if FXO-822, alone or in combination, can control tumor growth more effectively than the standard-of-care proxy (an anti-mouse PD-1 antibody).

Detailed Protocol:

  • Model: Use C57BL/6 mice. Implant them subcutaneously with B16F10 melanoma cells engineered to express IDO1. [18][19]2. Group Allocation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=10-15 per group):

    • Group 1: Vehicle Control

    • Group 2: FXO-822 (dosed orally, based on PK data)

    • Group 3: Anti-mouse PD-1 antibody (murine equivalent of Pembrolizumab)

    • Group 4: FXO-822 + Anti-mPD-1

  • Treatment & Monitoring: Administer treatments according to the pre-determined schedule. Measure tumor volume with calipers 2-3 times per week. Monitor body weight as a measure of general toxicity.

  • Pharmacodynamic Endpoint: At the end of the study (or from a satellite group), collect tumors and plasma. Measure the ratio of kynurenine to tryptophan (Kyn/Trp) via LC-MS/MS. A significant reduction in this ratio in the FXO-822-treated groups confirms in vivo target engagement. [20][21]

Expected Data Summary

The primary outcome is tumor growth inhibition. The pharmacodynamic data validates the mechanism of action in vivo.

Tumor Growth Inhibition

Treatment Group Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%)
Vehicle Control [Expected: ~1500-2000] 0%
FXO-822 [Expected: Moderate Reduction] [Expected: 30-50%]
Anti-mPD-1 [Expected: Strong Reduction] [Expected: 50-70%]

| FXO-822 + Anti-mPD-1 | [Expected: Strongest Reduction] | [Expected: >80%, potential complete responses] |

Pharmacodynamic Target Engagement

Treatment Group Plasma Kyn/Trp Ratio (vs. Vehicle)
FXO-822 [Expected: >80% Reduction]
Anti-mPD-1 [Expected: No Significant Change]

| FXO-822 + Anti-mPD-1 | [Expected: >80% Reduction] |

Conclusion and Future Directions

This comprehensive benchmarking guide outlines the necessary preclinical experiments to rigorously evaluate the novel IDO1 inhibitor FXO-822 against the standard-of-care PD-1 inhibitor, Pembrolizumab. The tiered approach ensures a logical progression from basic potency to functional immunomodulation and finally to in vivo anti-tumor efficacy.

Successful outcomes—specifically, potent cellular activity, effective reversal of T-cell suppression, and synergistic anti-tumor activity when combined with PD-1 blockade in vivo—would provide a strong rationale for advancing FXO-822 into clinical development. The data generated would form the cornerstone of an Investigational New Drug (IND) application, positioning FXO-822 as a promising new agent for patients with advanced melanoma and potentially other malignancies where the IDO1 pathway contributes to immune escape.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,6-Difluorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of all chemical entities we handle. The compound 2-(2,6-Difluorobenzoyl)oxazole is a valuable molecule in synthetic chemistry; however, its halogenated structure necessitates a rigorous and well-understood disposal protocol. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Risk Mitigation

Before any disposal procedure begins, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs the selection of appropriate Personal Protective Equipment (PPE) and dictates the necessary handling precautions. This compound is classified with several key hazards that must be respected.[1]

Table 1: Hazard Identification and Required Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard StatementRequired PPE & Handling Protocol
Skin Irritation H315: Causes skin irritation[1]Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected before use. Dispose of contaminated gloves after use in accordance with applicable laws.[2]
Eye Irritation H319: Causes serious eye irritation[1]Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical splash goggles.[2]
Respiratory Irritation H335: May cause respiratory irritation[1]Engineering Controls: All handling and disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
General Handling N/ABody Protection: A standard laboratory coat is required. Ensure emergency eye wash fountains and safety showers are accessible.[2][3]

The Core Principle: Segregation of Halogenated Organic Waste

The foundational principle for the disposal of this compound is its correct classification and segregation. Due to the presence of two carbon-fluorine bonds in its structure, this compound is categorized as a halogenated organic waste .[4][5]

This classification is critical for two primary reasons:

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, impose strict limitations on the land disposal of Halogenated Organic Compounds (HOCs).[6][7][8] The required disposal method is typically high-temperature incineration at a licensed facility.

  • Chemical Incompatibility: Mixing halogenated waste with other chemical streams (e.g., non-halogenated solvents, strong acids, or oxidizers) can lead to dangerous, uncontrolled reactions. Proper segregation prevents such events and ensures the waste can be safely processed by a certified disposal facility.[9]

Therefore, all waste streams containing this compound must be collected in a dedicated container labeled specifically for halogenated organic waste.[4]

Step-by-Step Disposal and Decontamination Protocol

Adherence to a systematic protocol is essential for safety and compliance. The following steps outline the complete process from waste generation to final collection.

Phase 1: Waste Collection and Containerization
  • Select an Appropriate Waste Container:

    • Use a dedicated container, clearly labeled as "Hazardous Waste: Halogenated Organic Solvents/Solids."[9]

    • The container must be in good condition, free of leaks, and possess a securely sealing cap.[9][10]

    • For solid waste (e.g., leftover powder, contaminated weigh boats), a high-density polyethylene (HDPE) container is suitable. For solutions, use a compatible glass or HDPE solvent bottle.[2]

  • Collect and Consolidate Waste:

    • Solid Waste: Carefully place any unused this compound powder and grossly contaminated items (e.g., weigh papers, disposable spatulas) directly into the solid halogenated waste container.

    • Contaminated Labware: Non-reusable glassware or plasticware that has come into contact with the compound should be rinsed with a small amount of a suitable solvent (e.g., acetone, ethanol), and the rinsate collected in the liquid halogenated waste container. The rinsed items can then be disposed of according to standard lab procedures.

    • Liquid Waste: Collect all solutions containing this compound and the solvent rinsate from decontamination procedures in the liquid halogenated waste container.

    • Contaminated PPE: Place contaminated gloves and wipes into the designated solid halogenated waste container.[2]

  • Maintain Proper Labeling and Closure:

    • Keep the waste container securely closed at all times, except when actively adding waste.[9]

    • Maintain an accurate log of the container's contents, listing each chemical component and its approximate quantity.[4] This is crucial for the final disposal manifest.

Phase 2: Spill Management and Decontamination

Accidents can occur, and a prepared response is the hallmark of a safe laboratory.

  • Immediate Spill Response (Small Spills):

    • Ensure all personnel in the immediate area are alerted and non-essential personnel evacuate.

    • If not already worn, don the required PPE (lab coat, goggles, and double-gloving with nitrile gloves).

    • Control the spill by covering it with an inert absorbent material such as vermiculite, sand, or dry chemical absorbent.[11][12] Do not use combustible materials like paper towels for the initial absorption of a large spill.

    • Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste disposal.[3][11] Use non-sparking tools if a flammable solvent is involved.[11]

  • Decontamination of Surfaces and Equipment:

    • Thoroughly wipe the spill area and any contaminated equipment with a cloth or paper towels soaked in a 70% ethanol solution or a suitable laboratory detergent.[13][14]

    • Perform a final rinse/wipe with water.

    • Collect all cleaning materials (wipes, towels, contaminated gloves) in the solid halogenated waste container.[12]

Phase 3: Storage and Final Disposal
  • Temporary Storage:

    • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).

    • This area must be in a cool, dry, well-ventilated location, away from incompatible materials.[12][15]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the hazardous waste.[10]

    • Do not attempt to treat or dispose of the chemical waste through conventional means (e.g., drain disposal, regular trash).[2] EHS professionals will ensure the waste is transported to a licensed facility for proper disposal via high-temperature incineration.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste streams.

G Workflow for this compound Disposal start Waste Generated (Solid, Liquid, or Contaminated PPE) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Classify as Halogenated Waste ppe->segregate container Step 3: Place in Labeled, Sealed Halogenated Waste Container segregate->container spill_check Spill or Contamination of Surfaces? container->spill_check decon Step 4: Execute Spill Control & Decontamination Protocol spill_check->decon Yes storage Step 5: Store Container in Satellite Accumulation Area spill_check->storage No decon_waste Collect Decon Materials in Halogenated Waste Container decon->decon_waste decon_waste->storage ehs Step 6: Schedule Pickup with EHS for Incineration storage->ehs end Disposal Complete ehs->end

Sources

Navigating the Synthesis and Handling of 2-(2,6-Difluorobenzoyl)oxazole: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel compound 2-(2,6-Difluorobenzoyl)oxazole presents both significant opportunities in medicinal chemistry and inherent handling challenges due to its reactive functional groups. This guide provides a detailed protocol for its safe handling, use, and disposal, grounded in the principles of chemical safety and operational excellence. By understanding the compound's reactivity and adhering to these procedures, researchers can mitigate risks and ensure a secure laboratory environment.

Hazard Assessment and Chemical Profile

This compound is a halogenated organic compound featuring a difluorobenzoyl moiety attached to an oxazole ring. While specific toxicological data for this exact molecule is limited, a robust safety protocol can be developed by assessing the hazards associated with its structural components.

The primary hazards are identified as:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory discomfort and irritation.[1]

  • Corrosivity: The benzoyl halide-like structure suggests potential corrosive properties, particularly if hydrolysis occurs.[2]

  • Unknown Toxicity: As a research chemical, the full toxicological profile is not yet established, warranting a cautious approach.

Predicted Chemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₅F₂NO₂[3]
Molecular Weight209.15 g/mol [3]
Boiling Point316.9 ± 52.0 °C[3]
Density1.376 ± 0.06 g/cm³[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The required level of protection varies depending on the scale of the operation and the potential for exposure.

Protection LevelRequired PPEWhen to Use
Standard Operations Safety glasses with side shields, lab coat, nitrile gloves.Handling small quantities in a certified chemical fume hood.
Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile).Operations involving heating, vortexing, or transferring large volumes.[4]
Emergency Situations (Spills) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves.Responding to spills or uncontrolled releases of the compound.[4]

Glove Selection: Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in situations with a high risk of splashing, consider heavier-duty gloves such as neoprene or butyl rubber. Always consult the glove manufacturer's compatibility chart.[4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to minimize exposure and ensure a controlled environment throughout the handling process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate a well-ventilated work area (fume hood). gather_materials Gather all necessary equipment and reagents. prep_area->gather_materials don_ppe Don appropriate PPE. gather_materials->don_ppe weigh Weigh the compound carefully to avoid dust generation. don_ppe->weigh dissolve If preparing a solution, add the solid to the solvent slowly. weigh->dissolve reaction Conduct the reaction within the fume hood. dissolve->reaction quench Quench any unreacted material if necessary. reaction->quench decontaminate Decontaminate all surfaces and equipment. quench->decontaminate remove_ppe Remove PPE in the correct order. decontaminate->remove_ppe wash Wash hands thoroughly. remove_ppe->wash

Caption: Workflow for Handling this compound.

Preparation
  • Engineering Controls : All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Gather Materials : Before starting, ensure all necessary equipment (glassware, spatulas, stir bars) and reagents are within the fume hood to avoid unnecessary movement in and out of the containment area.

  • PPE Donning : Put on all required personal protective equipment as detailed in the PPE table above.

Handling
  • Weighing : When weighing the solid compound, use a draft shield on the balance or weigh it in a glove bag to prevent the dispersal of fine particles.

  • Dissolution : If preparing a solution, add the solid this compound to the solvent slowly and with stirring to control any potential exothermic reactions.

  • Reaction Monitoring : Keep the reaction vessel closed to the extent possible during the reaction. If sampling is required, do so carefully to minimize the release of vapors.

Post-Handling and Cleanup
  • Decontamination : After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution would be a mild detergent and water, followed by a solvent rinse (e.g., ethanol or acetone), collected as hazardous waste.

  • PPE Doffing : Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat or apron, and finally eye and face protection.

  • Hand Hygiene : Wash hands thoroughly with soap and water after all work is complete.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Notify your supervisor and institutional safety officer.

  • Contain : For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Cleanup : Wearing appropriate PPE (including respiratory protection if necessary), carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area as described in the post-handling procedures.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[5][6]

cluster_waste_streams Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Solid Waste (unused compound, contaminated consumables) halogenated_container Labeled Halogenated Organic Waste Container solid_waste->halogenated_container liquid_waste Liquid Waste (reaction mixtures, solvent rinses) liquid_waste->halogenated_container incineration High-Temperature Incineration halogenated_container->incineration

Caption: Disposal Pathway for Halogenated Waste.

Waste Segregation
  • Halogenated Waste : All waste containing this compound must be collected in a designated, clearly labeled container for halogenated organic waste.[5][6]

  • Avoid Mixing : Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[7][8] Do not combine with strong acids, bases, or oxidizers in the same waste container.[7]

Container Management
  • Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".[8]

  • Closure : Keep the waste container securely closed except when adding waste.[6]

  • Storage : Store the waste container in a designated satellite accumulation area, away from heat and ignition sources.

Final Disposal
  • Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. The primary method of disposal for halogenated organic compounds is high-temperature incineration.[9]

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
  • BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • Unknown. (n.d.). Hazardous waste segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • EPA. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • ChemicalBook. (n.d.). This compound.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Penta chemicals. (2021). Benzoyl chloride Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.